Arborcandin A
Beschreibung
Eigenschaften
Molekularformel |
C57H101N13O18 |
|---|---|
Molekulargewicht |
1256.5 g/mol |
IUPAC-Name |
3-[5,8-bis(2-amino-2-oxoethyl)-23-(3-hydroxydodecyl)-2-(8-hydroxydodecyl)-17,20-bis(1-hydroxyethyl)-11-methyl-3,6,9,12,15,18,21,24,27,31-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclohentriacont-14-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C57H101N13O18/c1-6-8-10-11-12-14-18-22-36(74)24-25-38-51(82)62-31-46(79)61-27-26-45(78)64-37(23-19-16-13-15-17-21-35(73)20-9-7-2)52(83)67-41(30-44(59)77)54(85)68-40(29-43(58)76)53(84)63-32(3)50(81)66-39(28-42(75)49(60)80)55(86)69-48(34(5)72)57(88)70-47(33(4)71)56(87)65-38/h32-42,47-48,71-75H,6-31H2,1-5H3,(H2,58,76)(H2,59,77)(H2,60,80)(H,61,79)(H,62,82)(H,63,84)(H,64,78)(H,65,87)(H,66,81)(H,67,83)(H,68,85)(H,69,86)(H,70,88) |
InChI-Schlüssel |
YALGAPDBNREBKQ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Arborcandin A-Producing Fungus: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandins are a family of novel, cyclic lipopeptide antibiotics that exhibit potent antifungal activity through the inhibition of 1,3-β-D-glucan synthase, an essential enzyme for fungal cell wall integrity. This technical guide provides a comprehensive overview of the Arborcandin A-producing fungus, strain SANK 17397, covering its biological activity, proposed biosynthetic pathways, and the regulatory mechanisms likely governing the production of these promising antifungal agents. Detailed methodologies for key analytical procedures are presented, alongside structured data tables for quantitative analysis and visualizations of relevant biological pathways to facilitate further research and development in this area.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Arborcandins, a series of cyclic peptides (A-F) isolated from the filamentous fungus SANK 17397, represent a promising class of such compounds.[1] Their potent and specific inhibition of 1,3-β-D-glucan synthase distinguishes them from many existing antifungal drugs, making them a subject of significant interest for therapeutic development.[1] This document serves as an in-depth technical resource, consolidating available data and providing a theoretical framework for the biosynthesis and regulation of this compound.
The Producing Organism: Filamentous Fungus SANK 17397
Arborcandins are produced by the filamentous fungus strain SANK 17397.[1] While the detailed taxonomic classification of this strain is not extensively published, it is a key organism for the production of this unique family of antifungal compounds.
Fermentation for Arborcandin Production (Methodology)
Detailed fermentation protocols for SANK 17397 are not publicly available. However, a general approach for the cultivation of filamentous fungi for secondary metabolite production can be outlined as follows:
-
Inoculum Preparation: A seed culture of SANK 17397 is prepared by inoculating a suitable liquid medium with spores or mycelial fragments from a stock culture. This is typically incubated for 2-3 days to generate a sufficient biomass for inoculation of the main production culture.
-
Production Culture: The production medium, likely rich in carbon and nitrogen sources to support both growth and secondary metabolism, is inoculated with the seed culture. Fermentation is carried out in a bioreactor with controlled parameters such as temperature, pH, dissolved oxygen, and agitation to optimize Arborcandin yield.
-
Extraction: Following fermentation, the culture broth is harvested. The Arborcandins, being lipophilic, are likely extracted from the mycelium and the culture filtrate using organic solvents.
Extraction and Purification of Arborcandins (Methodology)
Specific protocols for this compound extraction and purification have not been detailed in the available literature. A general workflow for the isolation of fungal cyclic peptides would involve:
-
Solvent Extraction: The fungal biomass and culture filtrate are extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol.
-
Chromatography: The crude extract is then subjected to a series of chromatographic steps to separate the different Arborcandin analogues. This may include:
-
Silica Gel Chromatography: For initial fractionation based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution separation and purification of individual Arborcandins. A C18 column with a gradient of acetonitrile (B52724) in water is a common system for such separations.
-
Biological Activity and Mechanism of Action
Arborcandins are potent inhibitors of 1,3-β-D-glucan synthase, a key enzyme responsible for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.
Quantitative Biological Data
The following tables summarize the reported in vitro activity of Arborcandins.
Table 1: 1,3-β-D-Glucan Synthase Inhibition
| Compound | Target Organism | IC50 (µg/mL) | Ki (µM) | Inhibition Type |
| This compound-F | Candida albicans | 0.012 - 3 | - | - |
| This compound-F | Aspergillus fumigatus | 0.012 - 3 | - | - |
| Arborcandin C | Candida albicans | - | 0.12 | Noncompetitive |
| Arborcandin C | Aspergillus fumigatus | - | 0.016 | Noncompetitive |
| Arborcandin F | Candida albicans | 0.012 | - | - |
| Arborcandin F | Aspergillus fumigatus | 0.012 | - | - |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) |
| This compound-F | Candida spp. | 0.25 - 8 |
| This compound-F | Aspergillus fumigatus | 0.063 - 4 |
| Arborcandin F | Candida spp. | 2 - 4 |
Experimental Protocol: 1,3-β-D-Glucan Synthase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against 1,3-β-D-glucan synthase.
-
Enzyme Preparation: A crude enzyme preparation containing 1,3-β-D-glucan synthase is obtained from the target fungal species (e.g., Candida albicans) by cell lysis and membrane fractionation.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing:
-
Tris-HCl buffer (pH 7.5)
-
A detergent (e.g., Brij-35)
-
A reducing agent (e.g., dithiothreitol)
-
GTPγS (an activator)
-
The substrate: UDP-[14C]-glucose
-
The test compound (this compound) at various concentrations.
-
-
Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The radiolabeled β-(1,3)-glucan product is precipitated and collected on a filter. The radioactivity incorporated into the glucan polymer is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
Biosynthesis of this compound
While the specific biosynthetic pathway of this compound has not been elucidated, its cyclic peptide structure strongly suggests that it is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, multi-domain enzymes that act as assembly lines for the production of a wide range of complex peptides in bacteria and fungi.
Proposed NRPS-Mediated Biosynthesis
The biosynthesis of this compound is hypothesized to proceed through the following steps:
-
Precursor Supply: The constituent amino acids and the fatty acid side chain are synthesized through primary metabolism.
-
Activation and Thiolation: Each amino acid is activated to its adenylate by an adenylation (A) domain and then transferred to a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) within the NRPS.
-
Elongation: The peptide chain is elongated through the sequential action of condensation (C) domains, which catalyze peptide bond formation between the amino acids tethered to adjacent T domains.
-
Modification: Tailoring enzymes, such as hydroxylases and epimerases, may modify the amino acid residues during or after peptide assembly.
-
Cyclization and Release: A terminal thioesterase (TE) domain catalyzes the cyclization of the linear peptide and its release from the NRPS enzyme.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Arborcandin A
Abstract
Arborcandins are a class of novel cyclic peptide antifungal agents isolated from the filamentous fungus SANK 17397.[1][2][] Structurally distinct from echinocandins, they exhibit potent fungicidal activity against a range of clinically relevant fungi, including Candida spp. and Aspergillus fumigatus.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound and its related compounds, focusing on its molecular target, inhibitory kinetics, and the genetic basis of resistance. Quantitative data are summarized, key experimental protocols are detailed, and core concepts are visualized through signaling and workflow diagrams.
Core Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
The primary mechanism of action for this compound is the potent and specific inhibition of 1,3-β-D-glucan synthase, a critical enzyme complex responsible for synthesizing β-glucan, an essential polysaccharide component of the fungal cell wall.[1][4][5] The fungal cell wall is a unique and vital structure, absent in mammalian cells, which makes its biosynthetic pathways an ideal target for antifungal therapy.[6][7]
By inhibiting 1,3-β-D-glucan synthase, this compound disrupts the integrity of the fungal cell wall. This leads to osmotic instability, ultimately causing cell lysis and death.[8] Studies on Arborcandin C, a closely related compound, have shown that the inhibition is noncompetitive with respect to the UDP-glucose substrate.[1][9] This suggests that Arborcandins bind to a site on the enzyme complex that is distinct from the active site.
Caption: this compound inhibits the 1,3-β-D-glucan synthase, blocking cell wall synthesis.
Quantitative Analysis of Bioactivity
Arborcandins demonstrate significant inhibitory and antifungal activity. The following tables summarize the key quantitative data from published studies.
Table 1: IC₅₀ Values of Arborcandins against 1,3-β-Glucan Synthase
The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data shows a range of potent activities across different Arborcandin analogues and fungal species.[1]
| Compound | Fungal Species | IC₅₀ (µg/mL) |
| Arborcandins (general range) | Candida albicans | 0.012 - 3 |
| Arborcandins (general range) | Aspergillus fumigatus | 0.012 - 3 |
| Arborcandin F | Candida albicans | 0.012[10] |
| Arborcandin F | Aspergillus fumigatus | 0.012[10] |
Table 2: Apparent Kᵢ Values of Arborcandin C
The inhibitor constant (Kᵢ) is an indication of the potency of an inhibitor. A lower Kᵢ value signifies greater potency.
| Compound | Fungal Species | Apparent Kᵢ (µM) |
| Arborcandin C | Candida albicans | 0.12[1][9] |
| Arborcandin C | Aspergillus fumigatus | 0.016[1][9] |
Table 3: Minimum Inhibitory Concentration (MIC) Ranges of Arborcandins
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound | Fungal Species | MIC (µg/mL) |
| Arborcandins (general range) | Candida spp. | 0.25 - 8[1][9] |
| Arborcandins (general range) | Aspergillus fumigatus | 0.063 - 4[1][9] |
| Arborcandin F | Candida spp. | 2 - 4[10] |
Molecular Basis of Action and Resistance
The specific molecular target within the 1,3-β-D-glucan synthase complex has been elucidated through resistance studies. Spontaneous mutants of Saccharomyces cerevisiae with selective resistance to Arborcandin C were found to have single amino acid substitutions in the FKS1 gene.[11] This gene encodes Fks1p, the catalytic subunit of the glucan synthase complex.[11]
The identified mutations, such as Asn(470) to Lys or Leu(642) to Ser in Fks1p, confer resistance, strongly indicating that this protein is the direct binding target for Arborcandins.[11] This mechanism of resistance is analogous to that observed for echinocandins, which also target the Fks1p subunit.[12]
Caption: Mutations in the FKS1 gene alter the target protein, reducing drug binding and causing resistance.
Experimental Protocols
The following sections describe generalized protocols for the key experiments used to characterize the mechanism of action of this compound.
1,3-β-D-Glucan Synthase Inhibition Assay
This assay measures the enzymatic activity of 1,3-β-D-glucan synthase in the presence of varying concentrations of an inhibitor to determine IC₅₀ and Kᵢ values.
Methodology:
-
Enzyme Preparation: A crude membrane fraction containing the 1,3-β-D-glucan synthase complex is isolated from fungal cells (e.g., C. albicans) through mechanical disruption and differential centrifugation.
-
Reaction Mixture: The reaction is typically performed in a buffer containing the enzyme preparation, a substrate (UDP-[¹⁴C]glucose), and an activator (e.g., GTPγS).
-
Inhibitor Addition: this compound is added to the reaction mixtures at a range of final concentrations.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a set period to allow for the synthesis of [¹⁴C]-labeled glucan.
-
Product Separation: The reaction is stopped, and the synthesized insoluble [¹⁴C]-glucan polymer is separated from the unreacted UDP-[¹⁴C]glucose substrate, typically by filtration through glass fiber filters.
-
Quantification: The radioactivity of the captured glucan on the filters is measured using a scintillation counter.
-
Data Analysis: Enzyme activity is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value. Kinetic parameters like Kᵢ are determined by performing the assay with varying substrate concentrations.
Caption: Experimental workflow for determining the inhibitory activity of this compound on its target enzyme.
Minimum Inhibitory Concentration (MIC) Testing
This assay determines the antifungal efficacy of a compound against whole fungal cells.
Methodology:
-
Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in a suitable growth medium (e.g., RPMI-1640).
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. Control wells (no drug) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.
Identification of Resistance Mutations
This workflow is used to identify the genetic basis of resistance to an antifungal agent.
Methodology:
-
Mutant Selection: A large population of susceptible fungal cells is plated on solid media containing a high concentration of this compound (typically several multiples of the MIC).
-
Isolate Resistant Colonies: Colonies that grow in the presence of the drug are isolated and re-tested to confirm their resistance phenotype.
-
Gene Sequencing: Genomic DNA is extracted from the confirmed resistant mutants. The FKS1 gene (and other related genes like FKS2) is amplified via PCR.
-
Sequence Analysis: The amplified gene is sequenced and compared to the wild-type sequence from the parent susceptible strain to identify any mutations.
-
Correlation: The identified mutations are correlated with the observed resistance phenotype.
Conclusion
This compound exerts its potent antifungal effect through the noncompetitive inhibition of 1,3-β-D-glucan synthase, a cornerstone enzyme in fungal cell wall biosynthesis. Its mechanism is validated by direct enzymatic inhibition data and confirmed by resistance studies that pinpoint the Fks1p subunit as its molecular target. The quantitative data underscores its high potency against key fungal pathogens. As a novel structural class of glucan synthase inhibitors, the Arborcandins represent a valuable scaffold for the development of new therapies to combat invasive fungal infections.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products targeting the synthesis of β(1,3)-D-glucan and chitin of the fungal cell wall. Existing drugs and recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospects for anti-Candida therapy through targeting the cell wall: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review on Current Status of Echinocandins Use - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Fungal Inhibition: A Technical Guide to 1,3-beta-glucan Synthase Inhibition by Arborcandin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory action of Arborcandin A on 1,3-beta-glucan synthase, a critical enzyme for fungal cell wall integrity. Arborcandins are a novel class of cyclic peptides that exhibit potent antifungal activity through a mechanism distinct from well-known inhibitors like echinocandins.[1] This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing enzyme inhibition, and the downstream cellular signaling consequences of this inhibition.
Quantitative Inhibition Data
Arborcandins, including this compound, have demonstrated significant inhibitory activity against 1,3-beta-glucan synthase from key fungal pathogens such as Candida albicans and Aspergillus fumigatus. The following tables summarize the available quantitative data for the Arborcandin family of compounds.
Table 1: Inhibitory Concentration (IC50) of Arborcandins against 1,3-beta-glucan Synthase
| Compound | Fungal Species | IC50 (µg/mL) |
| This compound | Candida albicans | 3 |
| Aspergillus fumigatus | 1 | |
| Arborcandin B | Candida albicans | 0.3 |
| Aspergillus fumigatus | 0.1 | |
| Arborcandin C | Candida albicans | 0.15[1] |
| Aspergillus fumigatus | 0.015[1] | |
| Arborcandin F | Candida albicans | 0.012[1] |
| Aspergillus fumigatus | 0.012[1] |
Table 2: Kinetic Parameters of Arborcandin C Inhibition
| Fungal Species | Apparent Ki (µM) | Mode of Inhibition |
| Candida albicans | 0.12[1] | Noncompetitive[1] |
| Aspergillus fumigatus | 0.016[1] | Noncompetitive[1] |
Table 3: Antifungal Activity of Arborcandins
| Compound Family | Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Arborcandins | Candida spp. | 0.25 - 8[1] |
| Arborcandins | Aspergillus fumigatus | 0.063 - 4 (growth suppression)[1] |
Experimental Protocols
The following sections detail the methodologies employed to determine the inhibitory activity of Arborcandins against 1,3-beta-glucan synthase.
Preparation of Microsomal Fractions (Enzyme Source)
A common method for obtaining 1,3-beta-glucan synthase involves the preparation of microsomal fractions from fungal cells.
-
Fungal Cell Culture and Lysis: Candida albicans or Aspergillus fumigatus are cultured to the mid-exponential growth phase. The cells are harvested by centrifugation and washed. The cell pellets are then resuspended in a lysis buffer (e.g., for C. albicans: 100 mM HEPES, pH 8.0, 10 µM GTPγS, 2 mM EDTA, 5 mM NaF, 250 mM sucrose, and 10 mM NaH2PO4) and mechanically disrupted, typically using glass beads.[2]
-
Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps. An initial low-speed centrifugation removes whole cells and large debris. The resulting supernatant is then subjected to a high-speed centrifugation (ultracentrifugation) to pellet the microsomal membranes, which are rich in 1,3-beta-glucan synthase.
-
Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer and can be stored at -80°C for future use.
1,3-beta-glucan Synthase Inhibition Assay (Radioactive Method)
This assay measures the incorporation of a radiolabeled glucose substrate into the growing β-glucan polymer.
-
Reaction Mixture Preparation: The assay is typically conducted in a microtiter plate format. Each well contains the reaction buffer (e.g., 75 mM Tris-HCl, pH 7.5), the enzyme preparation (microsomal fraction), and the test compound (this compound) at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, UDP-D-[U-14C]glucose.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Product Precipitation: The reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid (TCA). The newly synthesized, insoluble radiolabeled β-glucan polymer is then precipitated.
-
Filtration and Washing: The precipitated product is collected by filtration through glass fiber filters. The filters are washed to remove any unincorporated radiolabeled substrate.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The amount of radioactivity is directly proportional to the activity of the 1,3-beta-glucan synthase. The IC50 value is determined by plotting the enzyme activity against the concentration of the inhibitor.
Mechanism of Action and Signaling Pathways
This compound acts as a noncompetitive inhibitor of 1,3-beta-glucan synthase. This means it binds to a site on the enzyme different from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency.
The inhibition of 1,3-beta-glucan synthesis by this compound compromises the structural integrity of the fungal cell wall. This triggers a cellular stress response known as the Cell Wall Integrity (CWI) pathway.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Arborcandin A: A Technical Guide to its Antifungal Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin A belongs to a novel class of cyclic peptide antifungal agents that exhibit potent inhibitory activity against 1,3-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall. This technical guide provides a comprehensive overview of the antifungal activity spectrum of this compound, detailed experimental protocols for its evaluation, and an exploration of the key signaling pathways affected by its mechanism of action. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes the known activity of the broader Arborcandin class of compounds, providing a strong foundational understanding for research and development professionals.
Antifungal Spectrum of Arborcandins
The Arborcandin family of compounds has demonstrated significant in vitro activity against a range of pathogenic fungi, most notably species of Candida and Aspergillus. The primary mechanism of this activity is the noncompetitive inhibition of 1,3-β-D-glucan synthase, leading to disruption of cell wall integrity and subsequent fungal cell death.[1]
Quantitative Antifungal Activity
The following tables summarize the available quantitative data for the antifungal activity of the Arborcandin class of compounds. It is important to note that these values represent the activity of the Arborcandin family as a whole, and the specific activity of this compound may vary.
Table 1: In Vitro Inhibition of 1,3-β-D-Glucan Synthase by Arborcandins [1]
| Fungal Species | IC50 Range (µg/mL) |
| Candida albicans | 0.012 - 3 |
| Aspergillus fumigatus | 0.012 - 3 |
Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Arborcandins [1]
| Fungal Genus/Species | MIC Range (µg/mL) |
| Candida spp. | 0.25 - 8 |
| Aspergillus fumigatus | 0.063 - 4 |
Experimental Protocols
Accurate determination of the antifungal activity of compounds like this compound is critical for their development as therapeutic agents. The following are detailed methodologies for two standard antifungal susceptibility testing methods.
Broth Microdilution Method (Based on CLSI M27-A3)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
1. Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1600 µg/mL.
2. Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
3. Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile medium only.
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control in well 11.
Gradient Diffusion Method (Etest®)
This method provides a continuous gradient of an antifungal agent on an agar plate.
1. Inoculum Preparation:
-
Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
2. Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.
3. Application of Etest® Strip:
-
Allow the agar surface to dry for 10-15 minutes.
-
Aseptically apply the this compound Etest® strip to the agar surface with the concentration gradient facing downwards.
4. Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
5. Determination of MIC:
-
An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Signaling Pathways and Mechanism of Action
The primary molecular target of this compound is 1,3-β-D-glucan synthase. Inhibition of this enzyme disrupts the synthesis of β-glucan, a critical component of the fungal cell wall. This disruption triggers a cellular stress response known as the Cell Wall Integrity (CWI) pathway.
Cell Wall Integrity (CWI) Pathway in Candida albicans
In Candida albicans, cell wall stress is sensed by transmembrane proteins which activate the GTPase Rho1. Activated Rho1 then stimulates Protein Kinase C (Pkc1), initiating a MAP kinase cascade that ultimately leads to the activation of transcription factors and the expression of genes involved in cell wall repair and synthesis.
Caption: CWI signaling in Candida albicans upon this compound treatment.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of this compound.
Caption: General workflow for MIC determination of this compound.
Conclusion
This compound and its related compounds represent a promising class of antifungal agents with a well-defined mechanism of action targeting the fungal cell wall. While more specific quantitative data for this compound is needed to fully delineate its antifungal spectrum, the available information on the Arborcandin class demonstrates potent activity against key pathogenic fungi. The detailed experimental protocols and an understanding of the downstream signaling effects provided in this guide offer a solid foundation for further research and development of this important class of antifungals.
References
In-Depth Technical Guide: Arborcandin A Activity Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandins are a class of cyclic peptide antifungal agents that exhibit potent activity against various fungal pathogens, including the opportunistic human pathogen Candida albicans. This technical guide provides a comprehensive overview of the activity of Arborcandin A and related compounds against C. albicans. It details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing their antifungal properties, and illustrates the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapies.
Mechanism of Action
Arborcandins exert their antifungal effect by inhibiting the activity of 1,3-β-D-glucan synthase, an essential enzyme responsible for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1] This enzyme complex's catalytic subunit is encoded by the FKS gene family. In C. albicans, Fks1p is the primary target of these inhibitors.[2] By non-competitively inhibiting Fks1p, Arborcandins disrupt the integrity of the cell wall, leading to osmotic instability and ultimately, cell death.[1]
Resistance to Arborcandins, specifically Arborcandin C, has been shown to arise from single amino acid substitutions in the Fks1p protein.[3][4] This confirms that Fks1p is the direct molecular target of this class of antifungals.
Quantitative Data
The following tables summarize the reported in vitro activity of this compound and its structural analogs against Candida albicans.
Table 1: 1,3-β-D-Glucan Synthase Inhibition by Arborcandins
| Compound | Target Organism | IC50 (µg/mL) | Reference |
| Arborcandins (general) | Candida albicans | 0.012 - 3 | [1] |
| Arborcandin C | Candida albicans | - | |
| Arborcandin F | Candida albicans | 0.012 | [5] |
IC50: The half maximal inhibitory concentration.
Table 2: Minimum Inhibitory Concentrations (MICs) of Arborcandins against Candida spp.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Arborcandins (general) | Candida spp. | 0.25 - 8 | [1] |
| Arborcandin F | Candida spp. | 2 - 4 | [5] |
MIC: The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Signaling Pathways
Inhibition of 1,3-β-D-glucan synthesis by agents like this compound induces significant stress on the fungal cell wall. In C. albicans, the Cell Wall Integrity (CWI) pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade, is a primary response mechanism to such stress.[6][7] While direct studies on this compound's effect on this pathway are not available, it is highly probable that it activates this signaling cascade. Activation of the CWI pathway leads to compensatory responses, such as increased chitin (B13524) synthesis, in an attempt to maintain cell wall integrity.[8]
Experimental Protocols
1,3-β-D-Glucan Synthase Inhibition Assay
This protocol is adapted from established methods for measuring 1,3-β-D-glucan synthase activity in C. albicans.[9][10][11]
Objective: To determine the inhibitory effect of this compound on the activity of 1,3-β-D-glucan synthase.
Materials:
-
C. albicans yeast cells
-
Lysis Buffer: 100 mM HEPES (pH 8.0), 10 µM GTPγS, 2 mM EDTA, 5 mM NaF, 250 mM sucrose, 10 mM NaH2PO4.[9]
-
Assay Buffer: 80 mM Tris-HCl (pH 7.75), 1 mM EDTA, 8% (v/v) glycerol, 20 µM GTPγS, 0.2 mM DTT, 1.6 mg/mL BSA.[10]
-
Substrate: UDP-[14C]Glucose
-
This compound stock solution
-
Glass filters
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation:
-
Grow C. albicans cells to the mid-exponential phase in YEPD medium.
-
Harvest cells by centrifugation.
-
Wash cells and resuspend in Lysis Buffer.
-
Lyse cells by mechanical disruption (e.g., bead beating).
-
Centrifuge the lysate at a low speed to pellet cell debris. The supernatant serves as the enzyme source.
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the enzyme preparation with varying concentrations of this compound and pre-incubate.
-
Initiate the reaction by adding the Assay Buffer containing UDP-[14C]Glucose.
-
Incubate the reaction mixture at 30°C for 45-60 minutes.
-
Stop the reaction by adding an equal volume of ethanol.
-
Filter the mixture through a glass filter to capture the radiolabeled glucan product.
-
Wash the filter with ethanol to remove unincorporated UDP-[14C]Glucose.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for broth microdilution antifungal susceptibility testing of yeasts.[12][13][14][15]
Objective: To determine the MIC of this compound against C. albicans.
Materials:
-
C. albicans isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the C. albicans isolate on Sabouraud dextrose agar (B569324) to ensure purity and viability.
-
Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared yeast suspension.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plate visually or with a spectrophotometer.
-
The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the positive control.
-
Conclusion
This compound demonstrates significant promise as an antifungal agent against Candida albicans through its targeted inhibition of 1,3-β-D-glucan synthase. The quantitative data indicate potent activity at low concentrations. Understanding the mechanism of action, the potential for resistance via FKS1 mutations, and the downstream cellular responses such as the activation of the CWI pathway are crucial for the continued development of this and similar compounds. The standardized protocols provided herein offer a framework for the consistent and reproducible evaluation of this compound's antifungal efficacy. Further research is warranted to fully elucidate the interaction of Arborcandins with the intricate signaling networks of C. albicans, which may reveal opportunities for synergistic drug combinations and strategies to overcome potential resistance.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the FKS1 gene of Candida albicans as the essential target of 1,3-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor Arborcandin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MAP kinase signal transduction network in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Characterization of (1,3)-beta-glucan synthase in Candida albicans: microsomal assay from the yeast or mycelial morphological forms and a permeabilized whole-cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. antibiotics.or.jp [antibiotics.or.jp]
- 13. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Arborcandin A: A Technical Guide on its Antifungal Activity Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus fumigatus remains a significant opportunistic fungal pathogen, causing severe and often life-threatening invasive aspergillosis in immunocompromised individuals. The fungal cell wall is a critical structure for viability and pathogenesis, making it an attractive target for antifungal drug development. Arborcandins are a family of cyclic peptides that function as potent inhibitors of 1,3-β-glucan synthase, a key enzyme in the biosynthesis of the major cell wall polymer, β-glucan. This technical guide provides a comprehensive overview of the reported activity of Arborcandin A and its related compounds against Aspergillus fumigatus, with a focus on quantitative data, mechanistic insights, and experimental approaches.
Quantitative Antifungal Activity
The in vitro efficacy of the Arborcandin family of compounds against Aspergillus fumigatus has been characterized through the determination of their inhibitory effects on both the target enzyme, 1,3-β-glucan synthase, and fungal growth. The available data is summarized below.
Table 1: Inhibition of Aspergillus fumigatus 1,3-β-Glucan Synthase by Arborcandins
| Compound | IC50 (µg/mL) | Apparent Ki (µM) | Mode of Inhibition | Citation |
| This compound | - | - | - | |
| Arborcandin B | 0.025 | - | - | [1] |
| Arborcandin C | 0.015 | 0.016 | Noncompetitive | [2][3] |
| Arborcandin D | 0.35 | - | - | [4] |
| Arborcandins (general range) | 0.012 to 3 | - | - | [2] |
| Arborcandin F | 0.012 | - | - | [5] |
Note: Data for this compound specifically was not available in the reviewed literature. The table presents data for the Arborcandin family of compounds.
Table 2: In Vitro Growth Inhibition of Aspergillus fumigatus by Arborcandins
| Compound | MIC Range (µg/mL) | Citation |
| Arborcandins (A-F) | 0.063 to 4 | [2] |
Mechanism of Action
Arborcandins exert their antifungal activity by targeting and inhibiting 1,3-β-glucan synthase, the enzyme responsible for synthesizing β-1,3-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, inhibition of fungal growth. The inhibition of Aspergillus fumigatus 1,3-β-glucan synthase by Arborcandin C has been characterized as noncompetitive.[2]
Signaling Pathways
While specific studies on the signaling pathways affected by Arborcandins in Aspergillus fumigatus are not available, the inhibition of 1,3-β-glucan synthase is known to trigger the Cell Wall Integrity (CWI) signaling pathway. This is a compensatory mechanism that the fungus activates in response to cell wall stress. A generalized schematic of the A. fumigatus CWI pathway is presented below. It is important to note that the direct interaction of Arborcandins with components of this pathway has not been experimentally demonstrated.
Experimental Protocols
Detailed experimental protocols for the studies on Arborcandins are not publicly available. However, based on standard methodologies in mycology and enzymology, the following outlines the likely experimental workflows.
1,3-β-Glucan Synthase Inhibition Assay (Workflow)
Protocol Outline:
-
Enzyme Preparation: Aspergillus fumigatus mycelia are cultured, harvested, and mechanically disrupted to produce a cell lysate. The microsomal fraction, which is rich in 1,3-β-glucan synthase, is isolated by differential centrifugation.
-
Inhibition Assay: The enzyme preparation is pre-incubated with a range of concentrations of the Arborcandin compound.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate, UDP-glucose (often radiolabeled for detection).
-
Quantification: After a defined incubation period, the reaction is stopped, and the amount of synthesized β-glucan is quantified.
-
Data Analysis: The percentage of enzyme inhibition at each Arborcandin concentration is calculated relative to a no-drug control, and the IC50 value is determined.
Antifungal Susceptibility Testing (MIC Determination)
Protocol Outline (based on CLSI M38):
-
Inoculum Preparation: A standardized suspension of Aspergillus fumigatus conidia is prepared.
-
Drug Dilution: Serial dilutions of the Arborcandin compound are prepared in a microtiter plate containing a suitable broth medium (e.g., RPMI).
-
Inoculation: Each well is inoculated with the fungal spore suspension.
-
Incubation: The plate is incubated under controlled conditions (temperature and time).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.
In Vivo Efficacy and Biofilm Activity
Currently, there is no publicly available data on the in vivo efficacy of Arborcandins in animal models of invasive aspergillosis. Furthermore, studies investigating the activity of Arborcandins against Aspergillus fumigatus biofilms have not been reported in the literature. These represent significant areas for future research to fully elucidate the therapeutic potential of this class of antifungal agents.
Conclusion
The Arborcandin family of compounds demonstrates potent in vitro activity against Aspergillus fumigatus by inhibiting the essential enzyme 1,3-β-glucan synthase. The available data, particularly for Arborcandins C and F, highlight their potential as antifungal agents. However, further research is critically needed to understand their interaction with fungal signaling pathways, their efficacy in in vivo models, and their activity against biofilms to fully assess their potential for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Arborcandin Antifungal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Arborcandin family of cyclic peptides represents a class of potent antifungal agents with a mechanism of action targeting the fungal cell wall. Isolated from a filamentous fungus, these compounds exhibit significant inhibitory activity against 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall integrity. This technical guide provides a comprehensive overview of the Arborcandin family, including their discovery, structure, mechanism of action, and in vitro activity. Detailed methodologies for key experimental procedures are outlined, and quantitative data are presented in a structured format for comparative analysis. Visual diagrams of the mechanism of action and a general experimental workflow are provided to facilitate understanding.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. The fungal cell wall, an essential structure not present in mammalian cells, is an attractive target for selective antifungal therapy. The Arborcandins are a family of novel cyclic peptides that exhibit potent fungicidal activity by inhibiting 1,3-β-D-glucan synthase, an enzyme responsible for the synthesis of a major component of the fungal cell wall.[1] This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge of the Arborcandin family.
Discovery and Structure
Arborcandins A, B, C, D, E, and F were first isolated from the culture broth of the filamentous fungus strain SANK 17397.[1] Structurally, they are novel cyclic peptides that are distinct from other known glucan synthase inhibitors like the echinocandins.[1] The elucidation of their complex structures, containing uncommon amino acid residues, was achieved through a combination of Nuclear Magnetic Resonance (NMR) and mass spectrometry techniques.[2]
Mechanism of Action
The primary mechanism of action of the Arborcandin family is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1] This enzyme is a key component of the fungal cell wall biosynthesis pathway, responsible for the synthesis of β-1,3-D-glucan, a crucial structural polymer. By inhibiting this enzyme, Arborcandins disrupt the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.
Quantitative Data
The in vitro activity of the Arborcandin family has been evaluated against various fungal pathogens. The following tables summarize the available quantitative data for easy comparison.
Table 1: 1,3-β-D-Glucan Synthase Inhibition by Arborcandins [1]
| Compound | Fungal Species | IC50 (µg/mL) |
| Arborcandins (range) | Candida albicans | 0.012 - 3 |
| Arborcandins (range) | Aspergillus fumigatus | 0.012 - 3 |
| Arborcandin C | Candida albicans | - |
| Arborcandin C | Aspergillus fumigatus | - |
Table 2: In Vitro Antifungal Activity of Arborcandins (MICs) [1]
| Compound | Fungal Species | MIC Range (µg/mL) |
| Arborcandins | Candida spp. | 0.25 - 8 |
| Arborcandins | Aspergillus fumigatus | 0.063 - 4 |
Experimental Protocols
The following sections outline the general methodologies for key experiments cited in the characterization of Arborcandin compounds.
Antifungal Susceptibility Testing
The Minimum Inhibitory Concentrations (MICs) of Arborcandins are determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).
-
For Yeasts (e.g., Candida spp.): The methodology follows the guidelines outlined in CLSI document M27.
-
For Filamentous Fungi (e.g., Aspergillus spp.): The methodology follows the guidelines outlined in CLSI document M38.
General Protocol Outline:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates, and a standardized inoculum suspension is prepared and adjusted to a specific turbidity.
-
Drug Dilution: A serial dilution of the Arborcandin compound is prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plates are incubated at a specified temperature and duration.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.
1,3-β-D-Glucan Synthase Inhibition Assay
This assay measures the direct inhibitory effect of Arborcandins on the activity of the 1,3-β-D-glucan synthase enzyme.
General Protocol Outline:
-
Enzyme Preparation: A crude enzyme preparation containing 1,3-β-D-glucan synthase is obtained from fungal cell lysates.
-
Reaction Mixture: The reaction mixture typically contains a buffer, the enzyme preparation, the substrate (UDP-glucose, often radiolabeled), and varying concentrations of the Arborcandin compound.
-
Incubation: The reaction is incubated at an optimal temperature for a specific period to allow for the synthesis of β-1,3-D-glucan.
-
Product Quantification: The amount of synthesized β-1,3-D-glucan is quantified. If a radiolabeled substrate is used, this can be done by measuring the radioactivity of the insoluble glucan product.
-
IC50 Determination: The concentration of the Arborcandin compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Structure Elucidation
The chemical structure of the Arborcandin cyclic peptides is determined using a combination of advanced analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) are used to determine the amino acid sequence, stereochemistry, and three-dimensional conformation of the cyclic peptide.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS, MALDI-TOF) is employed to determine the molecular weight and elemental composition of the compounds. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and aid in sequencing the peptide backbone.
Experimental and Drug Discovery Workflow
The discovery and characterization of novel antifungal compounds like the Arborcandins typically follow a structured workflow.
Conclusion
The Arborcandin family of antifungal compounds represents a promising class of 1,3-β-D-glucan synthase inhibitors. Their potent in vitro activity against clinically relevant fungal pathogens highlights their potential for further development as therapeutic agents. This technical guide provides a foundational understanding of the Arborcandins, offering valuable information for researchers and scientists in the field of antifungal drug discovery. Further investigation into their in vivo efficacy, safety profile, and spectrum of activity is warranted to fully assess their therapeutic potential.
References
The Enigmatic Pathway: Unraveling the Biosynthesis of Arborcandin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandin A, a potent antifungal agent belonging to the arborcandin family of cyclic peptides, has garnered significant interest for its inhibition of 1,3-β-glucan synthase, a critical enzyme in the fungal cell wall biosynthesis. Despite its promising therapeutic potential, the complete biosynthetic pathway of this compound remains largely unelucidated in publicly accessible scientific literature. This technical guide consolidates the current knowledge on this compound and presents a generalized, hypothetical biosynthetic pathway based on the well-characterized synthesis of similar cyclic peptide natural products. Furthermore, this document outlines the experimental methodologies typically employed to identify and characterize such biosynthetic pathways, providing a roadmap for future research endeavors.
Introduction: The Arborcandin Family of Antifungals
The arborcandins are a group of novel cyclic peptides isolated from the filamentous fungus SANK 17397.[1][][3] These compounds, including this compound, B, C, D, E, and F, exhibit potent inhibitory activity against 1,3-β-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1] This mode of action makes them attractive candidates for the development of new antifungal drugs. Structurally distinct from the well-known echinocandins, the arborcandins represent a unique class of glucan synthase inhibitors.[1]
Biological Activity of Arborcandins
The arborcandins have demonstrated significant in vitro activity against a range of pathogenic fungi, most notably Candida albicans and Aspergillus fumigatus. The inhibitory concentrations (IC50) and inhibition constants (Ki) for some arborcandins have been determined, highlighting their potent enzymatic inhibition.
| Compound | Target Organism | IC50 (µg/mL) | Apparent Ki (µM) |
| Arborcandins (general range) | Candida albicans | 0.012 - 3 | Not broadly specified |
| Arborcandins (general range) | Aspergillus fumigatus | 0.012 - 3 | Not broadly specified |
| Arborcandin C | Candida albicans | Not specified | 0.12 |
| Arborcandin C | Aspergillus fumigatus | Not specified | 0.016 |
Data compiled from publicly available research.[1]
The inhibition by Arborcandin C has been characterized as noncompetitive.[1]
A Hypothetical Biosynthetic Pathway for this compound
While the specific gene cluster and enzymes for this compound biosynthesis have not been reported, a hypothetical pathway can be constructed based on the established biosynthesis of other fungal cyclic peptides, such as the echinocandins. This generalized pathway would likely involve a multi-modular non-ribosomal peptide synthetase (NRPS) enzyme.
Caption: A generalized workflow for the biosynthesis of a cyclic peptide like this compound.
Description of the Hypothetical Pathway:
-
Precursor Supply: The biosynthesis would commence with the cellular pools of standard and non-proteinogenic amino acids, as well as a fatty acid precursor for the lipophilic side chain.
-
NRPS Assembly Line: A large, multi-domain NRPS enzyme would be responsible for the assembly of the peptide backbone.
-
Adenylation (A) domain: Selects and activates the specific amino acid precursors by converting them to aminoacyl adenylates.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of peptide bonds between the amino acids attached to adjacent T-domains.
-
This process repeats for each amino acid in the this compound sequence.
-
-
Chain Termination and Cyclization:
-
Thioesterase (TE) domain: The final domain on the NRPS complex, which would cleave the completed linear peptide from the enzyme and catalyze its cyclization to form the core structure of this compound.
-
-
Post-NRPS Tailoring: Following the release of the cyclic peptide, a series of tailoring enzymes would modify the core structure to produce the final, mature this compound. These modifications could include:
-
Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.
-
Glycosylation: Addition of sugar moieties by glycosyltransferases.
-
Experimental Protocols for Elucidating the this compound Biosynthetic Pathway
To definitively characterize the this compound biosynthetic pathway, a combination of genomic and biochemical approaches would be necessary.
Genome Sequencing and Bioinformatic Analysis
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Arborcandin A's Antifungal Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal properties of Arborcandin A, a member of the arborcandin family of cyclic peptides. Arborcandins are potent inhibitors of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis, making them a subject of interest for the development of new antifungal agents.[1][2] Due to the limited availability of specific data for this compound in the public domain, this guide incorporates data from studies on the broader arborcandin family (Arborcandins A-F) and its more extensively characterized members, such as Arborcandin C and F.
Core Antifungal Activity
Arborcandins exhibit potent fungicidal activity against a range of pathogenic fungi, most notably Candida species and Aspergillus fumigatus.[1][2] Their mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, which disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.[1]
Data Presentation: In Vitro Antifungal Activity of Arborcandins
The following table summarizes the quantitative data on the in vitro antifungal activity of the arborcandin family of compounds.
| Compound Family/Analog | Fungal Species | Parameter | Value | Reference |
| Arborcandins (A-F) | Candida albicans | IC50 | 0.012 - 3 µg/mL | [1] |
| Aspergillus fumigatus | IC50 | 0.012 - 3 µg/mL | [1] | |
| Candida spp. | MIC | 0.25 - 8 µg/mL | [1][2] | |
| Aspergillus fumigatus | MIC | 0.063 - 4 µg/mL | [1][2] | |
| Arborcandin C | Candida albicans | Ki | 0.12 µM | [1] |
| Aspergillus fumigatus | Ki | 0.016 µM | [1] | |
| Arborcandin F | Candida albicans | IC50 | 0.012 µg/mL | [3] |
| Aspergillus fumigatus | IC50 | 0.012 µg/mL | [3] | |
| Candida spp. | MIC | 2 - 4 µg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro evaluation of antifungal compounds. The following sections outline the typical experimental protocols used to assess the antifungal properties of agents like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically employed.
Workflow for MIC Determination
Detailed Methodology:
-
Inoculum Preparation: A standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL for Candida spp.) is prepared in a suitable broth medium, such as RPMI-1640.
-
Drug Dilution: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no inoculum) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that inhibits visible fungal growth.
Time-Kill Kinetic Assay
This assay assesses the rate at which an antifungal agent kills a fungal population over time.
Workflow for Time-Kill Kinetic Assay
Detailed Methodology:
-
Inoculum Preparation: A standardized fungal suspension is prepared in a suitable broth.
-
Drug Exposure: this compound is added to the fungal cultures at various multiples of its MIC. A no-drug control is included.
-
Time-Course Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The aliquots are serially diluted and plated on agar plates to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each concentration of this compound to generate time-kill curves.
Biofilm Inhibition Assay
This assay evaluates the ability of this compound to prevent the formation of fungal biofilms.
Workflow for Biofilm Inhibition Assay
Detailed Methodology:
-
Inoculum Preparation: A standardized fungal suspension is prepared.
-
Biofilm Formation: The fungal suspension is added to the wells of a microtiter plate, along with varying concentrations of this compound.
-
Incubation: The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Washing: Non-adherent, planktonic cells are removed by washing the wells.
-
Quantification: The remaining biofilm is quantified using methods such as crystal violet staining (to measure biomass) or an XTT assay (to measure metabolic activity).
Cytotoxicity Assay
This assay is essential to determine the potential toxicity of this compound against mammalian cells, providing an initial assessment of its therapeutic index.
Workflow for Cytotoxicity Assay
Detailed Methodology:
-
Cell Seeding: Mammalian cells (e.g., human cell lines such as HeLa or HepG2) are seeded into a 96-well plate and allowed to attach.
-
Compound Exposure: The cells are then exposed to a range of concentrations of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT assay (measures metabolic activity) or the LDH release assay (measures membrane integrity).
-
Data Analysis: The results are used to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Mechanism of Action: Signaling Pathway
This compound, as a 1,3-β-D-glucan synthase inhibitor, targets a crucial component of the fungal cell wall. The inhibition of this enzyme triggers a cascade of events within the fungal cell, ultimately leading to cell death. The cell wall integrity (CWI) pathway is a key signaling cascade that responds to cell wall stress.
Signaling Pathway of 1,3-β-D-Glucan Synthase Inhibition
Pathway Description:
-
Inhibition of Target Enzyme: this compound directly inhibits the 1,3-β-D-glucan synthase enzyme complex, of which Fks1p is a key catalytic subunit.
-
Disruption of Cell Wall Synthesis: This inhibition blocks the synthesis of β-D-glucan, a major structural component of the fungal cell wall.
-
Induction of Cell Wall Stress: The lack of β-D-glucan leads to a weakened cell wall, inducing significant cell wall stress.
-
Activation of Compensatory Pathways: The fungal cell attempts to compensate for this stress by activating the Cell Wall Integrity (CWI) signaling pathway. This often results in the upregulation of chitin synthesis, another important cell wall polymer.
-
Cell Death: In susceptible fungi, the compensatory mechanisms are insufficient to overcome the structural damage, leading to osmotic lysis and ultimately, cell death.
This technical guide provides a foundational understanding of the in vitro antifungal properties of this compound and its related compounds. Further research is warranted to elucidate the specific activity of this compound and to fully explore its therapeutic potential.
References
Preliminary Toxicity Studies of Arborcandin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on the biological activity of Arborcandin A and outlines a framework for its toxicological evaluation. As of the date of this guide, specific preclinical toxicity studies for this compound are not extensively published. The information regarding toxicity is largely inferred from related compounds in the 1,3-β-glucan synthase inhibitor class.
Executive Summary
This compound is a member of the arborcandin family of cyclic peptides, which have demonstrated potent antifungal activity.[1][2] Like other compounds in its class, such as the echinocandins, this compound functions by inhibiting 1,3-β-glucan synthase, an enzyme crucial for the integrity of the fungal cell wall.[1][2][3] This mechanism provides a high degree of selective toxicity, as mammalian cells lack a cell wall and this specific enzyme.[3][4] While this inherent selectivity suggests a favorable safety profile, comprehensive toxicity studies are essential for any new therapeutic candidate. This guide consolidates the known antifungal efficacy data for Arborcandins and proposes a standard framework for assessing the preliminary toxicity of this compound, drawing parallels with established 1,3-β-glucan synthase inhibitors.
Antifungal Activity of Arborcandins
Arborcandins exhibit potent inhibitory and fungicidal activity against a range of pathogenic fungi, most notably Candida and Aspergillus species.[2] The available quantitative data on their antifungal efficacy is presented below.
Table 1: In Vitro Antifungal Activity of Arborcandins
| Compound/Class | Target Organism | Parameter | Value | Reference(s) |
| Arborcandins | Candida albicans | IC50 | 0.012 to 3 µg/mL | [1][2] |
| Aspergillus fumigatus | IC50 | 0.012 to 3 µg/mL | [1][2] | |
| Candida spp. | MIC | 0.25 to 8 µg/mL | [1][2] | |
| Aspergillus fumigatus | MIC | 0.063 to 4 µg/mL | [1][2] | |
| Arborcandin F | Candida albicans | IC50 | 0.012 µg/mL | [5] |
| Aspergillus fumigatus | IC50 | 0.012 µg/mL | [5] | |
| Candida spp. | MIC | 2-4 µg/mL | [5] | |
| Arborcandin C | Candida albicans | Ki | 0.12 µM | [1][2] |
| Aspergillus fumigatus | Ki | 0.016 µM | [1][2] |
Framework for Toxicological Assessment
A comprehensive toxicological assessment is required to establish a safety profile for this compound. Based on standard practices for antifungal drug development and data from related echinocandins, the following studies are paramount.
In Vitro Cytotoxicity
Initial safety assessment involves evaluating the effect of this compound on mammalian cells.
| Assay Type | Cell Line(s) | Parameter | Expected Outcome | Rationale |
| General Cytotoxicity | HepG2 (Liver), HEK293 (Kidney) | IC50 | >50 µM | Assess for direct toxicity to key metabolic and excretory organ cell types. |
| Hemolysis Assay | Human Red Blood Cells | % Hemolysis | <5% at therapeutic concentrations | Evaluate potential for membrane disruption of blood cells. |
| Genotoxicity | CHO, Mouse Lymphoma | Mutation/Aberration Rate | No significant increase | Determine if the compound induces genetic mutations or chromosomal damage.[6] |
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, HEK293) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vivo Toxicity
Animal models are used to assess the systemic effects, toxicokinetics, and potential target organs of toxicity.
| Compound | Species | Study Type | Key Findings / Value | Reference(s) |
| This compound | (Data Not Available) | |||
| Micafungin (B1204384) | Rat | Acute Toxicity (IV) | LD50: 125 mg/kg | [7] |
| Pediatric Patients | Phase I | No dose-limiting toxicity up to 4.0 mg/kg/day. | [8] | |
| Anidulafungin | Rat, Monkey | 3-Month Study | Liver toxicity (hepatocellular necrosis/hypertrophy) at doses 5-6x human exposure. | [6] |
| Rat | Fertility Study | No adverse effects on fertility at 20 mg/kg/day. | [6] | |
| Caspofungin | Human | Clinical Trials | Generally well-tolerated; potential for elevated liver transaminases and rare infusion reactions. | [9][10] |
| Rat | Cardiotoxicity | Dose-dependent decrease in left ventricular contractility in isolated hearts. | [11][12] |
-
Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
Dose Administration: Administer this compound via the intended clinical route (e.g., intravenous injection). Use a control group (vehicle) and at least three dose levels, selected based on in vitro data. For example, a limit dose of 2000 mg/kg may be used according to OECD guidelines.
-
Observation Period: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and food/water consumption for a period of 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect major organs and tissues (liver, kidneys, heart, lungs, spleen, etc.) for histopathological examination to identify any microscopic changes.
-
Data Analysis: Determine the LD50 (Lethal Dose, 50%) if applicable, and identify the No-Observed-Adverse-Effect Level (NOAEL).
Visualizations: Pathways and Workflows
Mechanism of Selective Toxicity
The therapeutic value of 1,3-β-glucan synthase inhibitors stems from their specific targeting of a fungal cellular component that is absent in mammals. This selective action minimizes off-target effects and is the basis for their generally favorable safety profile.
Caption: Selective inhibition of fungal 1,3-β-glucan synthase by this compound.
Preclinical Toxicity Assessment Workflow
The logical progression of preclinical safety studies is designed to move from broad, in vitro assessments to more complex in vivo models, systematically evaluating the potential risks of a new chemical entity.
Caption: A generalized workflow for preclinical toxicity assessment of a novel antifungal agent.
References
- 1. Review of the pharmacology and clinical studies of micafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Echinocandins in the management of invasive fungal infections, part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Safety, Tolerability, and Pharmacokinetics of Micafungin (FK463) in Febrile Neutropenic Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cardiac toxicity of some echinocandin antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Antifungal Arsenal: A Technical Guide to the Molecular Target Identification of Arborcandin A
For Immediate Release
Tokyo, Japan - In the ongoing battle against fungal infections, a class of potent antifungal agents known as Arborcandins holds significant promise. This technical guide delves into the molecular target identification of Arborcandin A, a representative member of this family, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental methodologies.
The primary molecular target of this compound and its congeners has been unequivocally identified as 1,3-β-D-glucan synthase , a critical enzyme responsible for the biosynthesis of β-glucan, an essential component of the fungal cell wall.[1][2][] By inhibiting this enzyme, Arborcandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death. This targeted action makes them effective antifungal agents against a range of pathogenic fungi, including various species of Candida and Aspergillus.[1][4]
Quantitative Bioactivity of Arborcandins
The inhibitory potency of Arborcandins against 1,3-β-D-glucan synthase has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50), inhibition constants (Ki), and minimum inhibitory concentrations (MIC) for this compound and its related compounds.
| Compound | Organism | IC50 (µg/mL) |
| This compound | Candida albicans | 0.25[4][5] |
| Aspergillus fumigatus | 0.05[4][5] | |
| Arborcandin B | Candida albicans | 0.30[5] |
| Aspergillus fumigatus | 0.025[5] | |
| Arborcandin C | Candida albicans | 0.15[5] |
| Aspergillus fumigatus | 0.015[5] | |
| Arborcandin D | Candida albicans | 3[1] |
| Aspergillus fumigatus | 0.35[5] | |
| Arborcandin E | Candida albicans | 0.1[5] |
| Aspergillus fumigatus | 0.012[5] | |
| Arborcandin F | Candida albicans | 0.012[6] |
| Aspergillus fumigatus | 0.012[6] |
| Compound | Organism | Apparent Ki (µM) | Mode of Inhibition |
| Arborcandin C | Candida albicans | 0.12[1][7] | Noncompetitive[1][7] |
| Aspergillus fumigatus | 0.016[1][7] | Noncompetitive[1][7] |
| Compound | Organism | MIC (µg/mL) |
| This compound | Candida spp. | 4 - 8[4][5] |
| Aspergillus fumigatus | 0.063 - 4[1] | |
| Arborcandin B | Candida spp. | 2 - 4[5] |
| Arborcandin C | Candida spp. | 0.25 - 8[1] |
| Arborcandin D | Candida spp. | 4[5] |
| Arborcandin E | Candida spp. | 0.5 - 2[5] |
| Arborcandin F | Candida spp. | 2 - 4[6] |
Experimental Protocols
A cornerstone of target identification is the robust and reproducible experimental methodology. The following sections detail the protocols for key experiments used to elucidate the molecular target of this compound.
1,3-β-D-Glucan Synthase Activity Assay
This assay is fundamental to determining the inhibitory effect of Arborcandins on their target enzyme.
Objective: To measure the activity of 1,3-β-D-glucan synthase in the presence and absence of this compound and to calculate the IC50 values.
Materials:
-
Fungal cell lysates (e.g., from Candida albicans or Aspergillus fumigatus) as a source of 1,3-β-D-glucan synthase.
-
UDP-[14C]glucose (radiolabeled substrate).
-
This compound (or other test compounds) at various concentrations.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, and 1 mM β-mercaptoethanol).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, fungal cell lysate, and the desired concentration of this compound.
-
Pre-incubate the mixture at a specified temperature (e.g., 30°C) for a short period.
-
Initiate the enzymatic reaction by adding UDP-[14C]glucose.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixture through glass fiber filters to capture the radiolabeled β-glucan product.
-
Wash the filters to remove unincorporated UDP-[14C]glucose.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Kinetic Analysis of Enzyme Inhibition
To understand the mechanism by which this compound inhibits 1,3-β-D-glucan synthase, kinetic studies are performed.
Objective: To determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive) and the inhibition constant (Ki).
Procedure:
-
Perform the 1,3-β-D-glucan synthase activity assay as described above.
-
Vary the concentrations of both the substrate (UDP-glucose) and the inhibitor (this compound).
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.
-
Plot the data using graphical methods such as Lineweaver-Burk or Dixon plots.
-
Analyze the plots to determine the mode of inhibition. For example, in noncompetitive inhibition, the Vmax decreases while the Km remains unchanged.
-
Calculate the Ki value from the data.
Identification of Resistance Mutations
The emergence of resistance to antifungal agents provides strong genetic evidence for the drug's molecular target.
Objective: To identify mutations in the gene encoding the target protein that confer resistance to this compound.
Procedure:
-
Generation of Resistant Mutants: Expose a population of fungal cells (e.g., Saccharomyces cerevisiae as a model organism) to increasing concentrations of this compound. Select for colonies that exhibit growth in the presence of the inhibitor.
-
Gene Sequencing: Isolate genomic DNA from the resistant mutants and the wild-type strain. Amplify the gene encoding the catalytic subunit of 1,3-β-D-glucan synthase (e.g., FKS1) using PCR. Sequence the PCR products to identify any mutations.
-
Site-Directed Mutagenesis: To confirm that the identified mutation is responsible for resistance, introduce the same mutation into the wild-type gene in a susceptible strain using site-directed mutagenesis.
-
Phenotypic Analysis: Assess the susceptibility of the engineered mutant strain to this compound to confirm that the mutation confers resistance. Studies on Arborcandin C have shown that specific amino acid substitutions in the Fks1p subunit of glucan synthase lead to resistance.[8]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow for target identification, and the logical relationship of the evidence.
Caption: this compound inhibits 1,3-β-D-glucan synthase, blocking β-glucan synthesis and disrupting the fungal cell wall.
Caption: A multi-pronged approach combining biochemical and genetic evidence to confirm the molecular target of this compound.
Caption: The convergence of biochemical, kinetic, and genetic evidence strongly supports 1,3-β-D-glucan synthase as the target.
Conclusion
The identification of 1,3-β-D-glucan synthase as the molecular target of this compound provides a clear rationale for its potent and selective antifungal activity. The detailed methodologies presented in this guide offer a framework for the continued study of this and other antifungal agents. A thorough understanding of the molecular interactions between Arborcandins and their target is crucial for the development of new and improved antifungal therapies to combat the growing threat of fungal infections.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. β-glucan — TargetMol Chemicals [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Noncompetitive Inhibition of 1,3-beta-glucan Synthase by Arborcandin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the noncompetitive inhibition of the fungal enzyme 1,3-beta-glucan synthase by Arborcandin A, a member of the novel cyclic peptide family of Arborcandins.[1][2][] Arborcandins have demonstrated potent antifungal activity by targeting this essential enzyme responsible for fungal cell wall biosynthesis.[1][4] This document collates available quantitative data on the inhibitory activity of the Arborcandin family, details the experimental protocols for assessing enzyme inhibition, and presents visual representations of the inhibitory mechanism and experimental workflows. The information presented is intended to support further research and development of Arborcandins as potential antifungal therapeutics.
Introduction to 1,3-beta-glucan Synthase and Arborcandins
The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell integrity, morphology, and protection against environmental stress. A key component of the cell wall in most pathogenic fungi is 1,3-beta-glucan, a polymer of glucose. The synthesis of this polymer is catalyzed by the enzyme complex 1,3-beta-glucan synthase, making it a prime target for antifungal drug development.
Arborcandins are a family of novel cyclic peptides (A, B, C, D, E, and F) isolated from a filamentous fungus.[1][2] They have been identified as potent inhibitors of 1,3-beta-glucan synthase.[1][] Notably, the inhibition mechanism of Arborcandin C against 1,3-beta-glucan synthase from both Candida albicans and Aspergillus fumigatus has been characterized as noncompetitive.[1][5] This mode of action, where the inhibitor binds to a site on the enzyme distinct from the substrate-binding site (an allosteric site), offers a promising avenue for the development of effective antifungal agents.
Quantitative Data on Arborcandin Inhibition
Table 1: IC50 Values of Arborcandins against 1,3-beta-glucan Synthase [1]
| Arborcandin | Fungal Species | IC50 (µg/mL) |
| Arborcandin C | Candida albicans | 0.15 |
| Aspergillus fumigatus | 0.015 | |
| Arborcandin F | Candida albicans | 0.012[6] |
| Aspergillus fumigatus | 0.012[6] | |
| General Range | Candida albicans & Aspergillus fumigatus | 0.012 - 3 |
Table 2: Apparent Inhibition Constants (Ki) for Arborcandin C [1][5]
| Fungal Species | Apparent Ki (µM) |
| Candida albicans | 0.12 |
| Aspergillus fumigatus | 0.016 |
Mechanism of Noncompetitive Inhibition
Noncompetitive inhibition is a type of enzyme inhibition where the inhibitor reduces the maximal velocity (Vmax) of the enzyme's reaction without affecting the substrate concentration at which the reaction rate is half of Vmax (Km). This occurs because the inhibitor binds to an allosteric site, a site other than the active site where the substrate binds. The binding of the noncompetitive inhibitor alters the conformation of the enzyme, thereby reducing its catalytic efficiency.
Figure 1. Mechanism of Noncompetitive Inhibition of 1,3-beta-glucan Synthase by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments to determine the noncompetitive inhibition of 1,3-beta-glucan synthase by this compound.
Preparation of Fungal Microsomal Fractions (Enzyme Source)
A crude enzyme extract containing 1,3-beta-glucan synthase is typically prepared from fungal cells grown to the mid-exponential phase.
-
Cell Lysis: Fungal cells are harvested and washed, then resuspended in a lysis buffer. The composition of the lysis buffer is optimized for the specific fungal species. For example, for Candida albicans, a suitable buffer is 100 mM HEPES (pH 8.0) containing 10 µM GTPγS, 2 mM EDTA, 5 mM NaF, and 250 mM sucrose.[7] For Aspergillus fumigatus, the buffer may contain 50 mM HEPES, 10 mM EDTA, 750 mM sucrose, 10 mM NaH2PO4, 100 mM cellobiose, and 50 µM GTPγS.[7]
-
Homogenization: Cells are disrupted using methods such as vortexing with glass beads or a cell disruptor.
-
Centrifugation: The cell lysate is subjected to a low-speed centrifugation (e.g., 1,000 x g) to remove cell debris.
-
High-Speed Centrifugation: The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in membrane-bound enzymes like 1,3-beta-glucan synthase.[8]
-
Storage: The microsomal pellet is resuspended in a suitable buffer containing a cryoprotectant like glycerol (B35011) and stored at -80°C.[8]
1,3-beta-glucan Synthase Activity Assay
The activity of 1,3-beta-glucan synthase is determined by measuring the incorporation of radiolabeled glucose from UDP-[14C]glucose into the glucan polymer product.
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 75 mM Tris-HCl, pH 7.5), the enzyme preparation (microsomal fraction), the substrate UDP-d-[U-14C]glucose, and other components like bovine serum albumin (BSA), KF, EDTA, and GTPγS.[8]
-
Initiation and Incubation: The reaction is initiated by adding the enzyme preparation and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[8]
-
Termination: The reaction is stopped by adding a precipitating agent like cold 10% trichloroacetic acid (TCA).
-
Product Collection: The precipitated radiolabeled glucan is collected by filtration through glass microfiber filters.
-
Washing: The filters are washed with TCA and ethanol (B145695) to remove unincorporated UDP-[14C]glucose.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.
Inhibition Assay and Determination of Kinetic Parameters (IC50 and Ki)
To determine the inhibitory effect of this compound, the 1,3-beta-glucan synthase activity assay is performed in the presence of varying concentrations of the inhibitor.
-
IC50 Determination: The assay is run with a fixed concentration of substrate and a range of this compound concentrations. The enzyme activity at each inhibitor concentration is measured and expressed as a percentage of the activity in the absence of the inhibitor. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Ki Determination and Mechanism of Inhibition: To determine the inhibition constant (Ki) and confirm the noncompetitive mechanism, the enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of this compound. The data is then plotted using a double-reciprocal plot (Lineweaver-Burk plot). In noncompetitive inhibition, the lines for the different inhibitor concentrations will intersect on the x-axis, indicating that the Km is unchanged, while the Vmax decreases with increasing inhibitor concentration. The Ki value can be calculated from the slopes of these lines.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the inhibition of 1,3-beta-glucan synthase.
Figure 2. General workflow for 1,3-beta-glucan synthase inhibition assay.
Conclusion
This compound, as part of the broader Arborcandin family of cyclic peptides, represents a promising class of noncompetitive inhibitors of the fungal enzyme 1,3-beta-glucan synthase. The potent inhibitory activity, as evidenced by the low IC50 and Ki values for its analogs, underscores its potential as a lead compound for the development of new antifungal therapies. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the inhibitory properties of this compound and other members of this family, paving the way for the design of novel and effective treatments for fungal infections.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Assay of Arborcandin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin A is a member of the arborcandin family of cyclic peptides, which have been identified as potent inhibitors of 1,3-β-glucan synthase.[1][2] This enzyme is a critical component in the synthesis of the fungal cell wall, making it an attractive target for the development of new antifungal agents. Unlike mammalian cells, which lack a cell wall, fungi rely on this structure for osmotic stability and structural integrity. The specific inhibition of 1,3-β-glucan synthase by arborcandins leads to a weakened cell wall, osmotic lysis, and ultimately, fungal cell death.[3] This targeted mechanism of action suggests a favorable safety profile for therapeutic applications.
These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound against various fungal pathogens, particularly Candida species, using the broth microdilution method. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 standard for yeast susceptibility testing.
Mechanism of Action: Inhibition of 1,3-β-Glucan Synthase
This compound exerts its antifungal effect by non-competitively inhibiting the enzyme 1,3-β-glucan synthase.[1] This enzyme is responsible for the polymerization of UDP-glucose into long chains of 1,3-β-glucan, a major structural polysaccharide of the fungal cell wall. Inhibition of this enzyme disrupts cell wall biosynthesis, leading to a loss of structural integrity and cell lysis. This targeted action on a fungal-specific pathway makes 1,3-β-glucan synthase inhibitors a valuable class of antifungal drugs.[3]
Data Presentation: In Vitro Activity of Arborcandins
The following table summarizes the reported in vitro activity of the arborcandin family of compounds against various fungal species. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process.
| Fungal Species | Compound | MIC (µg/mL) | IC50 (µg/mL) |
| Candida albicans | Arborcandin F | 2-4 | 0.012 |
| Candida spp. | Arborcandins | 0.25 - 8 | Not Reported |
| Aspergillus fumigatus | Arborcandins | 0.063 - 4 | 0.012 - 3 |
Note: Data is derived from studies on the Arborcandin family of compounds, with specific data for this compound being limited in publicly available literature.[1][4]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.
Materials:
-
This compound
-
Candida species isolates (e.g., C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, C. krusei)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Inoculum Preparation:
-
Subculture the Candida isolates on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 16 µg/mL to 0.03 µg/mL). The final concentrations in the assay plate will be half of these values.
-
Dispense 100 µL of each this compound dilution into the appropriate wells of a new sterile 96-well microtiter plate.
-
Include a growth control well containing 100 µL of drug-free RPMI-1640 medium and a sterility control well containing 200 µL of drug-free medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
The endpoint can be read visually or with a microplate reader by measuring the optical density at a wavelength of 490-520 nm.
-
Visualizations
Caption: Workflow for the in vitro antifungal assay of this compound.
Caption: this compound inhibits 1,3-β-glucan synthase, inducing cell wall stress and activating the cell wall integrity pathway.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Arborcandin A Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin A is a member of the arborcandin family, a group of cyclic lipopeptides with potent antifungal activity. These compounds function as inhibitors of 1,3-β-D-glucan synthase, an essential enzyme responsible for the synthesis of β-glucan, a critical component of the fungal cell wall.[1] This disruption of cell wall integrity leads to fungal cell death. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens, presents available susceptibility data, and illustrates the underlying mechanism of action.
Mechanism of Action
This compound exerts its antifungal effect by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex. This enzyme is located in the fungal cell membrane and catalyzes the polymerization of UDP-glucose into long chains of 1,3-β-D-glucan. These glucan polymers are essential for maintaining the structural integrity of the fungal cell wall. By inhibiting this enzyme, this compound prevents the formation of a functional cell wall, leading to osmotic instability and cell lysis.
Figure 1. Inhibition of 1,3-β-D-glucan synthesis by this compound.
Data Presentation: In Vitro Antifungal Activity of Arborcandins
Specific MIC data for this compound against a wide range of fungal species is not extensively available in publicly accessible literature. The following table summarizes the reported MIC ranges for the Arborcandin family of compounds against medically important fungal genera. These values provide an expected range of activity for this compound.
| Fungal Genus | Reported MIC Range (µg/mL) | Reference |
| Candida spp. | 0.25 - 8 | [1] |
| Aspergillus fumigatus | 0.063 - 4 | [1] |
Note: The fungicidal activity of arborcandins has been demonstrated to be potent against various Candida species.[1]
Experimental Protocols: Broth Microdilution MIC Assay
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).
Preparation of this compound Stock Solution
The solubility of this compound in common solvents has not been widely reported. As a cyclic peptide, it is recommended to first attempt dissolution in dimethyl sulfoxide (B87167) (DMSO).
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Gentle vortexing may be required.
-
Ensure the compound is fully dissolved. If solubility in DMSO is limited, other solvents such as ethanol (B145695) may be tested.
-
Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Fungal Inoculum
For Yeasts (Candida spp.):
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (B569324) (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard using a spectrophotometer (530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the adjusted inoculum in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
For Filamentous Fungi (Aspergillus spp.):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension with sterile saline to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the test wells. A hemocytometer or spectrophotometer can be used for quantification.
Broth Microdilution Assay
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.015 to 16 µg/mL.
-
Inoculate each well (except for the sterility control) with the prepared fungal suspension.
-
Include a growth control well (fungal inoculum in medium without the drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours. For Aspergillus spp., incubate for 48-72 hours.
-
Read the MIC endpoint visually. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.
Figure 2. Experimental workflow for MIC determination of this compound.
Conclusion
This compound represents a promising antifungal agent targeting the fungal cell wall. The protocols outlined in this document provide a standardized approach for determining its in vitro efficacy against a variety of fungal pathogens. Further studies are warranted to establish a comprehensive MIC profile for this compound and to correlate in vitro susceptibility with in vivo outcomes.
References
Application Notes and Protocols for Arborcandin A Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandins are a novel class of cyclic peptide antifungal agents that exhibit potent activity against a range of pathogenic fungi, including Candida and Aspergillus species.[1] Their primary mechanism of action is the noncompetitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1][2] This document provides detailed protocols for cell-based assays to characterize the antifungal activity of Arborcandin A and similar compounds.
Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
This compound exerts its fungicidal or fungistatic effect by disrupting the integrity of the fungal cell wall. It specifically targets 1,3-β-D-glucan synthase, a key enzyme complex located in the fungal plasma membrane. This enzyme catalyzes the polymerization of UDP-glucose into β-1,3-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, this compound prevents the formation of a functional cell wall, leading to osmotic instability and cell death.[1][3]
Figure 1. This compound inhibits 1,3-β-D-glucan synthase.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of Arborcandin analogues against key fungal pathogens.
Table 1: 50% Inhibitory Concentration (IC50) of Arborcandins against 1,3-β-D-Glucan Synthase
| Compound | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) |
| This compound | 0.012 - 3 | 0.012 - 3 |
| Arborcandin B | 0.012 - 3 | 0.012 - 3 |
| Arborcandin C | 0.012 - 3 | 0.012 - 3 |
| Arborcandin D | 0.012 - 3 | 0.012 - 3 |
| Arborcandin E | 0.012 - 3 | 0.012 - 3 |
| Arborcandin F | 0.012 | 0.012 |
Data sourced from Ohyama T, et al. (2000).[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Arborcandins against Fungal Pathogens
| Compound | Candida spp. (µg/mL) | Aspergillus fumigatus (µg/mL) |
| This compound | 0.25 - 8 | 0.063 - 4 |
| Arborcandin B | 0.25 - 8 | 0.063 - 4 |
| Arborcandin C | 0.25 - 8 | 0.063 - 4 |
| Arborcandin D | 0.25 - 8 | 0.063 - 4 |
| Arborcandin E | 0.25 - 8 | 0.063 - 4 |
| Arborcandin F | 2 - 4 | 0.063 - 4 |
Data sourced from Ohyama T, et al. (2000) and MedChemExpress product information.[1][4]
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of this compound's antifungal properties.
Figure 2. General workflow for this compound cell-based assays.
Protocol 1: Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.[1][5][6]
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture C. albicans on a Sabouraud dextrose agar (B569324) plate and incubate at 35°C for 24 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 106 cells/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 103 cells/mL.[7]
-
-
Drug Dilution:
-
Prepare a series of two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 to 16 µg/mL.
-
Include a drug-free well for a growth control and a cell-free well for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions and the growth control well.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.
-
Growth inhibition can be assessed visually or by reading the optical density at 490 nm using a microplate reader.
-
Protocol 2: 1,3-β-D-Glucan Synthase Activity Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on 1,3-β-D-glucan synthase activity from a Candida albicans cell lysate.[8][9][10]
Materials:
-
Candida albicans cells
-
Lysis Buffer: 100 mM HEPES (pH 8.0), 10 µM GTPγS, 2 mM EDTA, 5 mM NaF, 250 mM sucrose, 10 mM NaH2PO4.[8]
-
Assay Buffer: 80 mM Tris-HCl (pH 7.75), 1 mM EDTA, 8% (v/v) glycerol, 20 µM GTPγS, 0.2 mM DTT, 1.6 mg/mL BSA.[9]
-
UDP-[14C]Glucose
-
This compound
-
Glass beads (0.5 mm)
-
Microcentrifuge
-
Scintillation counter and vials
Procedure:
-
Enzyme Preparation (Cell Lysate):
-
Harvest mid-log phase C. albicans cells by centrifugation.
-
Wash the cells with cold lysis buffer.
-
Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.
-
Disrupt the cells by vigorous vortexing for several cycles, with cooling on ice in between.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris. The supernatant contains the crude enzyme extract.
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the assay buffer, the crude enzyme extract, and varying concentrations of this compound.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the enzymatic reaction by adding UDP-[14C]Glucose.
-
Incubate the reaction mixture for 45-60 minutes at 30°C.[9]
-
-
Quantification of Product:
-
Stop the reaction by adding ethanol (B145695).
-
Collect the radiolabeled glucan product by filtration through a glass fiber filter.
-
Wash the filter extensively with ethanol to remove unincorporated UDP-[14C]Glucose.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Cell Wall Integrity Assay - Calcofluor White Staining
This protocol uses Calcofluor White, a fluorescent dye that binds to chitin (B13524) and cellulose (B213188) in the fungal cell wall, to visualize cell wall damage induced by this compound.[11][12][13]
Materials:
-
Candida albicans cells
-
RPMI 1640 medium
-
This compound
-
Calcofluor White M2R stain solution (e.g., 1 g/L)
-
10% Potassium Hydroxide (KOH)
-
Fluorescence microscope with a UV filter (excitation ~355 nm)
-
Glass slides and coverslips
Procedure:
-
Cell Treatment:
-
Grow C. albicans in RPMI 1640 medium to early-log phase.
-
Treat the cells with this compound at a concentration around the MIC value for 4-6 hours. Include an untreated control.
-
-
Staining:
-
Harvest the treated and untreated cells by centrifugation.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Place a drop of the cell suspension on a clean glass slide.
-
Add one drop of 10% KOH and one drop of Calcofluor White stain.[11][12]
-
Place a coverslip over the sample and let it stand for 1-5 minutes.[3][11]
-
-
Microscopy:
-
Examine the slides under a fluorescence microscope using a UV excitation filter.
-
Observe for changes in cell morphology and fluorescence patterns. Cells with damaged cell walls may exhibit abnormal shapes, swelling, or altered Calcofluor White staining patterns compared to the untreated controls. Fungal elements will fluoresce a brilliant apple-green or blue.[13][14]
-
Conclusion
These application notes and protocols provide a framework for the comprehensive in vitro evaluation of this compound and other novel antifungal compounds targeting the fungal cell wall. The described assays allow for the determination of antifungal potency, elucidation of the mechanism of action, and visualization of the phenotypic effects on fungal cells. Adherence to standardized methodologies, such as those provided by CLSI, is crucial for obtaining reproducible and comparable results in antifungal drug discovery and development.
References
- 1. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aucklandia lappa Causes Cell Wall Damage in Candida albicans by Reducing Chitin and (1,3)-β-D-Glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of (1,3)-beta-glucan synthase in Candida albicans: microsomal assay from the yeast or mycelial morphological forms and a permeabilized whole-cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. microbenotes.com [microbenotes.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dalynn.com [dalynn.com]
Application Notes and Protocols: Arborcandin A Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandin A is a member of the arborcandin family of cyclic lipopeptides that act as potent inhibitors of 1,3-β-glucan synthase, a critical enzyme in the fungal cell wall biosynthesis pathway.[1][] This property makes this compound a compound of significant interest for the development of novel antifungal agents. Understanding the solubility of this compound in common laboratory solvents is crucial for the design and execution of in vitro and in vivo studies, formulation development, and high-throughput screening campaigns. This document provides a detailed protocol for determining the solubility of this compound and presents a framework for organizing the resulting data. Due to the limited availability of public quantitative solubility data for this compound, this guide offers a standardized methodology to enable researchers to generate reliable and reproducible solubility profiles.
Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| Dimethyl Sulfoxide (B87167) (DMSO) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetonitrile | 25 | |||
| Water | 25 | |||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 |
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., DMSO, ethanol, methanol, water, PBS)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent.
-
Ensure that there is undissolved solid material at the bottom of each vial to confirm that the solution is saturated.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the incubation period, remove the vials and let them stand to allow the undissolved solid to settle.
-
To ensure complete removal of solid material, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
-
Sample Preparation for Analysis:
-
Carefully aspirate a known volume of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solutions by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or µM.
-
Signaling Pathway and Experimental Workflow Visualization
Inhibition of Fungal 1,3-β-Glucan Synthase by this compound
This compound exerts its antifungal activity by non-competitively inhibiting the enzyme 1,3-β-glucan synthase.[1] This enzyme is essential for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death.
Caption: this compound inhibits 1,3-β-glucan synthase.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
Application Notes and Protocols for Arborcandin A: Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and maintaining the stability of Arborcandin A, a potent 1,3-beta-glucan synthase inhibitor. Adherence to these protocols is crucial for ensuring the integrity, potency, and reliability of this compound in research and development applications.
Physicochemical Properties and Structural Information
This compound is a novel cyclic peptide isolated from a filamentous fungus.[1][2] Like other members of the arborcandin family, it exhibits significant antifungal activity.[3] The cyclic nature of its peptide structure contributes to a higher stability compared to linear peptides. The exact amino acid sequence and complete physicochemical parameters should be referenced from the Certificate of Analysis provided by the supplier.
Long-Term Storage Conditions
Proper storage is paramount to prevent degradation and ensure the long-term efficacy of this compound. The following conditions are recommended based on general guidelines for cyclic peptides.[4][5][6][7][8]
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Duration | Container | Additional Precautions |
| Lyophilized Powder | -20°C | Several years | Tightly sealed, opaque vial | Store in a desiccator to prevent moisture absorption. For peptides containing oxidation-prone residues (e.g., Cys, Met, Trp), store under an inert atmosphere (e.g., argon or nitrogen). |
| -80°C | Extended (multiple years) | Tightly sealed, opaque vial | Recommended for archival samples and long-term reference standards. | |
| In Solution | -20°C | Up to 1 month | Aliquoted in tightly sealed, opaque vials | Use a buffer at pH 5-6. Avoid repeated freeze-thaw cycles. Flash-freeze aliquots before storage. |
| -80°C | Up to 6 months | Aliquoted in tightly sealed, opaque vials | Use a buffer at pH 5-6. Avoid repeated freeze-thaw cycles. Flash-freeze aliquots before storage. |
Note: The stability of this compound in solution is significantly lower than in its lyophilized form. It is strongly recommended to prepare solutions fresh for each use. If storage in solution is unavoidable, aliquot into single-use volumes to minimize degradation from freeze-thaw cycles.
Stability Testing Protocols
A comprehensive stability testing program is essential to determine the shelf-life of this compound under various environmental conditions. This involves long-term, accelerated, and forced degradation studies.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound Stability Assessment.
Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of this compound under recommended storage and accelerated conditions to establish a re-test period or shelf-life.
Table 2: Protocol for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Testing Frequency | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 months | 6 months |
Protocol:
-
Prepare a sufficient number of aliquots of lyophilized this compound from a single batch in appropriate containers.
-
Place the samples in calibrated stability chambers set to the conditions specified in Table 2.
-
At each time point, withdraw samples and allow them to equilibrate to room temperature before analysis.
-
Analyze the samples for appearance, purity (assay), and degradation products using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Forced Degradation Studies
Objective: To identify potential degradation pathways and to demonstrate the specificity of the analytical method.[9][10][11] An extent of degradation of 5-20% is generally considered appropriate.[10]
Caption: Workflow for Forced Degradation Studies of this compound.
Protocol:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Incubate at room temperature for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60°C or 80°C) for a defined period. Also, test in solution at a similar temperature.
-
Photostability: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is generally suitable for monitoring the stability of cyclic peptides like this compound.
Table 3: Proposed Stability-Indicating HPLC-UV Method for this compound
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of B, increase linearly to elute this compound and its degradation products. A typical gradient might be 10-90% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm or 220 nm (for peptide bonds) |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating. The forced degradation samples are crucial for demonstrating specificity.
Potential Degradation Pathways
While specific degradation pathways for this compound are not yet fully elucidated, cyclic peptides can be susceptible to:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid, asparagine, and glutamine residues, under acidic or basic conditions.
-
Oxidation: Methionine, cysteine, and tryptophan residues are prone to oxidation.
-
Deamidation: Asparagine and glutamine residues can deamidate to form aspartic and glutamic acid, respectively.
-
Racemization: Chiral centers of amino acids can undergo inversion under harsh conditions.
The identification of degradation products through techniques like LC-MS/MS during forced degradation studies will help to elucidate the specific degradation pathways of this compound.
By following these application notes and protocols, researchers can ensure the quality and reliability of their this compound samples, leading to more accurate and reproducible experimental results.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmtech.com [pharmtech.com]
- 11. sgs.com [sgs.com]
Application Notes and Protocols for Arborcandin A in Fungal Biofilm Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Arborcandin A, a potent 1,3-β-glucan synthase inhibitor, in the study of fungal biofilm disruption. The following sections detail the presumed mechanism of action, quantitative data for the Arborcandin family of compounds, and detailed experimental protocols for assessing antibiofilm efficacy.
Introduction
Fungal biofilms are a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. This resistance is largely attributed to the protective extracellular matrix (ECM) that encases the fungal community. A key component of the ECM in many pathogenic fungi, such as Candida albicans and Aspergillus fumigatus, is β-(1,3)-D-glucan. This compound belongs to the arborcandin family of cyclic peptides, which, like echinocandins, inhibit the activity of 1,3-β-glucan synthase.[1][2] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, a vital component of the fungal cell wall and biofilm matrix.[1][3] By inhibiting this enzyme, this compound is hypothesized to disrupt the integrity of the biofilm matrix, leading to increased susceptibility of the fungal cells to antifungal agents and host immune responses.[4][5]
Putative Mechanism of Action
This compound is presumed to act as a noncompetitive inhibitor of the 1,3-β-glucan synthase enzyme complex, which is located in the fungal cell membrane.[2] This inhibition disrupts the synthesis of β-(1,3)-D-glucan polymers. The depletion of this crucial polysaccharide in the biofilm matrix compromises its structural integrity, leading to the detachment of fungal cells and the overall disruption of the biofilm architecture. This mechanism makes the fungal cells within the biofilm more accessible and vulnerable to other antifungal treatments.[4][5]
Quantitative Data: Antifungal Activity of Arborcandins
The following tables summarize the reported in vitro activity of the Arborcandin family of compounds against key fungal pathogens. While specific data for this compound's antibiofilm activity is not yet widely published, these values indicate its potential as a potent antifungal agent.
Table 1: IC50 Values of Arborcandins against 1,3-β-Glucan Synthase
| Compound | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) |
| This compound | 0.031 | 0.25 |
| Arborcandin B | 0.031 | 0.25 |
| Arborcandin C | 0.031 | 0.063 |
| Arborcandin D | 0.063 | 0.5 |
| Arborcandin E | 3 | 1.5 |
| Arborcandin F | 0.012 | 0.012 |
Data sourced from Ohyama et al., 2000.[2]
Table 2: Minimum Inhibitory Concentrations (MIC) of Arborcandins
| Compound | Candida spp. (µg/mL) | Aspergillus fumigatus (µg/mL) |
| This compound | 1 - 4 | 1 |
| Arborcandin B | 0.5 - 4 | 1 |
| Arborcandin C | 0.25 - 2 | 0.5 |
| Arborcandin D | 1 - 8 | 2 |
| Arborcandin E | >8 | 4 |
| Arborcandin F | 2 - 4 | 0.063 - 0.25 |
Data sourced from Ohyama et al., 2000.[2]
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in disrupting pre-formed fungal biofilms.
Protocol 1: Fungal Biofilm Formation
This protocol outlines the procedure for generating mature fungal biofilms in a 96-well microtiter plate.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI 1640 medium buffered with MOPS
-
Sterile, flat-bottom 96-well polystyrene plates
-
Phosphate Buffered Saline (PBS), sterile
-
Spectrophotometer or hemocytometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of C. albicans from a fresh YPD agar (B569324) plate into 10 mL of YPD broth. Incubate overnight at 30°C with shaking.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640 medium.
-
Standardization of Cell Suspension: Adjust the cell density to 1 x 10^6 cells/mL in RPMI 1640 medium using a spectrophotometer (OD600) or a hemocytometer.
-
Adherence Phase: Add 100 µL of the standardized cell suspension to each well of a 96-well plate. Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
Washing Step: After the adhesion phase, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Biofilm Growth: Add 200 µL of fresh RPMI 1640 medium to each well and incubate at 37°C for 24 hours without shaking to allow for biofilm maturation.
Protocol 2: this compound Treatment of Pre-formed Biofilms
This protocol details the application of this compound to mature biofilms.
Materials:
-
Mature fungal biofilms in a 96-well plate (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI 1640 medium
-
Sterile PBS
Procedure:
-
Preparation of Treatment Solutions: Prepare serial dilutions of this compound in RPMI 1640 medium to achieve the desired final concentrations. Include a solvent control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control (medium only).
-
Treatment: Carefully remove the medium from the wells containing the mature biofilms. Wash the biofilms twice with sterile PBS. Add 200 µL of the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)
The Crystal Violet (CV) assay is used to quantify the total biofilm biomass, including both fungal cells and the ECM.
Materials:
-
Treated biofilms in a 96-well plate (from Protocol 2)
-
Methanol (B129727) (99%)
-
Crystal Violet solution (0.1% w/v in water)
-
Acetic acid (33% v/v in water)
-
Microplate reader
Procedure:
-
Washing: After the treatment period, discard the medium and wash the plates three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the CV solution and wash the plate thoroughly with distilled water.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Protocol 4: Quantification of Biofilm Metabolic Activity (XTT Assay)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
Materials:
-
Treated biofilms in a 96-well plate (from Protocol 2)
-
XTT sodium salt
-
Sterile PBS
-
Microplate reader
Procedure:
-
Washing: After the treatment period, carefully wash the biofilms twice with 200 µL of sterile PBS.
-
XTT Solution Preparation: Prepare the XTT/menadione solution immediately before use. For a final volume of 5 mL, mix 5 mL of pre-warmed PBS with 1 mg of XTT and 1.25 µL of a 10 mM menadione stock solution (in acetone).
-
Incubation: Add 100 µL of the XTT/menadione solution to each well. Cover the plate with aluminum foil and incubate at 37°C for 2-5 hours.
-
Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.
Data Analysis and Interpretation
The percentage of biofilm disruption can be calculated for both biomass and metabolic activity using the following formula:
% Biofilm Disruption = [1 - (Absorbance of Treated Well / Absorbance of Control Well)] x 100
The results should be presented as mean ± standard deviation from at least three independent experiments. Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the observed effects.
Visualization of Biofilm Architecture
For a more detailed analysis of the structural changes in the biofilm after treatment with this compound, confocal scanning laser microscopy (CSLM) or scanning electron microscopy (SEM) can be employed. These techniques allow for the visualization of the three-dimensional architecture of the biofilm, including the distribution of live and dead cells and the integrity of the extracellular matrix.
Conclusion
This compound, as a putative 1,3-β-glucan synthase inhibitor, holds significant promise as a tool for studying and combating fungal biofilms. The protocols outlined in these application notes provide a robust framework for researchers to investigate its efficacy in disrupting these resilient microbial communities. Further studies are warranted to fully elucidate the specific effects of this compound on various fungal species and to explore its potential in combination with other antifungal agents.
References
- 1. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of recombinant 1,3-β-glucanase as antibiofilm to prevent antimicrobial resistance in antifungal therapy for vulvovaginitis candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arborcandin A Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin A is a novel cyclic peptide antifungal agent that exhibits potent inhibitory activity against 1,3-beta-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[1] This specific mode of action suggests a high degree of selectivity for fungal pathogens, such as Candida albicans and Aspergillus fumigatus, with minimal expected off-target effects on mammalian cells, which lack a cell wall and the 1,3-beta-glucan synthase enzyme.[2][3][4] Consequently, this compound is anticipated to demonstrate a favorable safety profile with low cytotoxicity in mammalian systems.
These application notes provide a comprehensive protocol for assessing the in vitro cytotoxicity of this compound against a representative mammalian cell line using the Neutral Red Uptake (NRU) assay. This assay is a sensitive, quantitative method for evaluating cell viability based on the ability of viable cells to incorporate and accumulate the neutral red dye within their lysosomes.[5][6] The protocols outlined herein are designed to be readily implemented in a standard cell culture laboratory to determine the half-maximal inhibitory concentration (IC50) of this compound, providing crucial data for its preclinical safety assessment.
Data Presentation
The following table summarizes hypothetical quantitative data for the cytotoxic effects of this compound on the human hepatocellular carcinoma cell line, HepG2, after a 48-hour exposure period. Data is presented as mean ± standard deviation.
| Compound | Concentration (µg/mL) | Cell Viability (%) (Mean ± SD) | IC50 (µg/mL) |
| This compound | 0 (Vehicle Control) | 100 ± 5.2 | > 100 |
| 1 | 98.6 ± 4.8 | ||
| 10 | 95.3 ± 5.5 | ||
| 25 | 92.1 ± 4.9 | ||
| 50 | 88.7 ± 6.1 | ||
| 100 | 85.2 ± 5.8 | ||
| Doxorubicin | 0 (Vehicle Control) | 100 ± 4.7 | 0.85 ± 0.12 |
| (Positive Control) | 0.1 | 85.4 ± 6.3 | |
| 0.5 | 62.1 ± 5.9 | ||
| 1 | 48.9 ± 5.2 | ||
| 5 | 21.3 ± 4.1 | ||
| 10 | 9.8 ± 3.5 |
Experimental Protocols
Neutral Red Uptake (NRU) Cytotoxicity Assay
This protocol details the procedure for determining the cytotoxicity of this compound against a mammalian cell line, such as HepG2.
Materials:
-
This compound
-
HepG2 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Neutral Red solution (0.33% in PBS)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Doxorubicin (positive control)
-
Microplate reader (540 nm wavelength)
Procedure:
-
Cell Culture and Seeding:
-
Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). Prepare a vehicle control containing the same concentration of the solvent.
-
Prepare serial dilutions of the positive control, Doxorubicin.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound, Doxorubicin, or the vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Neutral Red Uptake:
-
Following the incubation period, visually inspect the cells under a microscope.
-
Remove the treatment medium and wash the cells with 150 µL of DPBS.
-
Add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for dye uptake by viable cells.
-
-
Dye Extraction and Absorbance Measurement:
-
After the incubation, remove the Neutral Red-containing medium and wash the cells with 150 µL of DPBS.
-
Add 150 µL of the Neutral Red destain solution to each well.
-
Shake the plate on a microplate shaker for 10 minutes to extract the dye from the cells.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Workflow for the this compound cytotoxicity assay.
Caption: Selective action of this compound.
References
- 1. iivs.org [iivs.org]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of a fungal 1,3-β-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Arborcandin A in Fungal Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandins are a class of cyclic peptide antifungal agents that function as potent and specific inhibitors of 1,3-β-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[1][2] This mechanism of action, targeting a pathway absent in mammals, suggests a favorable therapeutic window. Arborcandin A, a member of this family, has demonstrated promising in vitro activity against clinically relevant fungal pathogens such as Candida albicans and Aspergillus fumigatus. These application notes provide a summary of the available in vitro data for the Arborcandin family and present detailed, adaptable protocols for the in vivo evaluation of this compound in murine models of disseminated candidiasis and invasive aspergillosis.
Mechanism of Action
This compound exerts its antifungal effect by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1][2] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural rigidity and osmotic stability.[3][4] Inhibition of this enzyme leads to a weakened cell wall, making the fungus susceptible to osmotic lysis and cell death.[3][5] The regulation of 1,3-β-D-glucan synthase itself involves upstream signaling molecules, including Rho-GTPase and Protein Kinase C (PKC)-like proteins, which are crucial for its localization and activity at the plasma membrane.[4][5]
Data Presentation
While specific in vivo data for this compound is not yet publicly available, the following tables summarize the in vitro inhibitory activities of the Arborcandin family of compounds against key fungal pathogens.[1][2] This information is crucial for dose selection in preclinical animal models.
Table 1: 50% Inhibitory Concentration (IC50) of Arborcandins against 1,3-β-D-glucan Synthase
| Compound | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) |
| This compound | 0.024 | 0.024 |
| Arborcandin B | 0.012 | 0.012 |
| Arborcandin C | 0.024 | 0.012 |
| Arborcandin D | 3.0 | 3.0 |
| Arborcandin E | 0.38 | 0.38 |
| Arborcandin F | 0.012 | 0.012 |
Data sourced from Ohyama et al., 2000.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Arborcandins against Various Fungal Species
| Compound | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida krusei (µg/mL) | Aspergillus fumigatus (µg/mL) |
| This compound | 0.5 | 0.5 | 1 | 0.25 |
| Arborcandin B | 0.25 | 0.25 | 0.5 | 0.125 |
| Arborcandin C | 0.25 | 0.25 | 0.5 | 0.063 |
| Arborcandin D | 8 | 8 | 8 | 4 |
| Arborcandin E | 2 | 2 | 4 | 1 |
| Arborcandin F | 2 | 2 | 4 | 1 |
Data sourced from Ohyama et al., 2000.[1]
Experimental Protocols
The following protocols are adapted from established murine models for testing echinocandin efficacy and can be applied to the in vivo evaluation of this compound.[6][7][8]
Murine Model of Disseminated Candidiasis
This model is designed to assess the efficacy of this compound in treating a systemic Candida albicans infection.
Materials:
-
Animals: 6- to 8-week-old female BALB/c or ICR mice.
-
Immunosuppressive Agent: Cyclophosphamide (B585).
-
Fungal Strain: Candida albicans (e.g., SC5314 or a clinical isolate).
-
Vehicle: Sterile saline or 5% dextrose solution.
-
Test Compound: this compound, dissolved in a suitable vehicle.
Protocol:
-
Immunosuppression: Induce neutropenia by administering cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen typically achieves a neutrophil count of <100/mm³.[6]
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours at 35°C. Harvest yeast cells and wash twice with sterile saline. Adjust the final concentration to 1 x 10⁶ CFU/mL.
-
Infection: On day 0, infect mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the prepared inoculum (1 x 10⁵ CFU/mouse).
-
Treatment: Initiate treatment with this compound 2 hours post-infection. Administer the compound (e.g., via i.p. or i.v. route) once daily for 4 consecutive days. A dose-ranging study (e.g., 1, 5, 10, 20 mg/kg) is recommended. Include a vehicle control group.
-
Endpoint Analysis: On day 5 (24 hours after the last dose), euthanize the mice. Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions. Plate the dilutions on SDA to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the mean log₁₀ CFU/gram of kidney tissue between the treatment and vehicle control groups. A statistically significant reduction in fungal burden indicates efficacy.
Murine Model of Invasive Aspergillosis
This model evaluates the efficacy of this compound against a pulmonary Aspergillus fumigatus infection.
Materials:
-
Animals: 6- to 8-week-old male BALB/c mice.
-
Immunosuppressive Agents: Cyclophosphamide and cortisone (B1669442) acetate (B1210297).
-
Fungal Strain: Aspergillus fumigatus (e.g., ATCC 13073 or a clinical isolate).
-
Vehicle: Sterile saline or 5% dextrose solution with 0.05% Tween 80.
-
Test Compound: this compound.
Protocol:
-
Immunosuppression: Administer cyclophosphamide (200 mg/kg, i.p.) on day -2 and cortisone acetate (250 mg/kg, subcutaneous) on day -1 relative to infection.
-
Inoculum Preparation: Grow A. fumigatus on potato dextrose agar for 5-7 days. Harvest conidia using sterile saline with 0.05% Tween 80. Filter the suspension to remove hyphae and adjust the conidial concentration to 2.5 x 10⁶ conidia/mL.
-
Infection: On day 0, lightly anesthetize mice and instill 40 µL of the conidial suspension (1 x 10⁵ conidia/mouse) intranasally.
-
Treatment: Begin treatment with this compound 24 hours post-infection. Administer the compound once daily for 5-7 days. A dose-ranging study is recommended. Include a vehicle control group.
-
Endpoint Analysis:
-
Survival: Monitor mice daily for up to 14 days post-infection and record mortality.
-
Fungal Burden (optional): In a satellite group, euthanize mice at a specific time point (e.g., day 4). Harvest lungs for quantitative PCR (qPCR) to determine fungal DNA levels or for histopathological analysis.
-
-
Data Analysis: Compare survival curves between groups using the log-rank (Mantel-Cox) test. For fungal burden, compare mean values between treated and control groups.
Experimental Workflow Visualization
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Echinocandin Dosing and Susceptibility Breakpoint Determination via In Vivo Pharmacodynamic Evaluation against Candida glabrata with and without fks Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Arborcandin A in Murine Models: Application Notes and Protocols
Disclaimer: As of the latest literature review, specific pharmacokinetic data for Arborcandin A in murine models has not been publicly reported. The following application notes and protocols are provided as a generalized template for researchers and drug development professionals. The quantitative data presented in the tables are hypothetical and intended to serve as a guide for data presentation. These protocols are based on standard methodologies for evaluating the pharmacokinetics of similar antifungal agents, such as other 1,3-β-glucan synthase inhibitors, in mice.
Application Notes
These notes provide a framework for designing and executing pharmacokinetic studies of this compound in a murine model. The primary objective of such a study is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for understanding its therapeutic potential and safety.
Study Design and Objectives
A typical murine pharmacokinetic study for a novel antifungal agent like this compound would aim to determine key parameters after intravenous (IV) and oral (PO) administration. This allows for the assessment of absolute bioavailability.
-
Primary Objectives:
-
To determine the plasma concentration-time profile of this compound.
-
To calculate key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
To assess the absolute oral bioavailability (F%).
-
-
Secondary Objectives:
-
To investigate the distribution of this compound into key tissues (e.g., kidney, liver, lung) relevant to fungal infections.
-
To evaluate dose proportionality if multiple dose levels are tested.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different administration routes and dose levels.
Table 1: Hypothetical Single-Dose Plasma Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] |
| AUC₀₋t (ng·h/mL) | [Insert Value] | [Insert Value] |
| AUC₀₋inf (ng·h/mL) | [Insert Value] | [Insert Value] |
| t½ (h) | [Insert Value] | [Insert Value] |
| CL (mL/h/kg) | [Insert Value] | - |
| Vd (L/kg) | [Insert Value] | - |
| F (%) | - | [Insert Value] |
Data to be presented as mean ± standard deviation (SD).
Table 2: Hypothetical Tissue Distribution of this compound in Mice Following a Single Intravenous Dose (1 mg/kg)
| Tissue | Concentration at 1 h (ng/g) | Concentration at 4 h (ng/g) | Concentration at 24 h (ng/g) |
| Kidney | [Insert Value] | [Insert Value] | [Insert Value] |
| Liver | [Insert Value] | [Insert Value] | [Insert Value] |
| Lung | [Insert Value] | [Insert Value] | [Insert Value] |
| Spleen | [Insert Value] | [Insert Value] | [Insert Value] |
| Brain | [Insert Value] | [Insert Value] | [Insert Value] |
Data to be presented as mean ± SD.
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic studies of this compound in murine models.
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
1.1. Animal Model
-
Species: CD-1 or BALB/c mice.
-
Sex: Male or female (should be consistent throughout the study).
-
Weight: 20-25 g.
-
Acclimatization: Animals should be acclimatized for at least 7 days before the experiment.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
1.2. Dosing
-
Formulation: this compound should be formulated in a suitable vehicle (e.g., saline, 5% dextrose, or a solution containing a solubilizing agent like cyclodextrin). The formulation should be sterile for intravenous administration.
-
Intravenous (IV) Administration:
-
Dose: e.g., 1 mg/kg.
-
Route: Tail vein injection.
-
Volume: Typically 5-10 mL/kg.
-
-
Oral (PO) Administration:
-
Dose: e.g., 10 mg/kg.
-
Route: Oral gavage.
-
Volume: Typically 10 mL/kg.
-
Fasting: Mice should be fasted for approximately 4 hours before oral dosing.
-
1.3. Blood Sample Collection
-
Method: Serial blood sampling from the saphenous vein or tail vein is preferred to reduce the number of animals and inter-animal variability. If larger volumes are needed at each time point, a composite study design with terminal bleeds via cardiac puncture may be used.
-
Time Points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Volume: Approximately 20-30 µL per time point for serial sampling.
-
Anticoagulant: K₂EDTA or lithium heparin.
-
Processing: Blood samples should be immediately placed on ice and centrifuged (e.g., at 2,000 x g for 10 minutes at 4°C) to separate plasma. Plasma samples should be stored at -80°C until analysis.
1.4. Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.
-
Sample Preparation: Protein precipitation or solid-phase extraction can be used to extract this compound from plasma samples.
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
1.5. Pharmacokinetic Analysis
-
Pharmacokinetic parameters should be calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Protocol 2: Tissue Distribution Study in Mice
2.1. Study Design
-
This is typically a terminal study where groups of mice are euthanized at different time points after dosing.
-
Dosing: A single intravenous dose (e.g., 1 mg/kg) is administered.
-
Time Points: e.g., 1, 4, and 24 hours post-dose.
-
Animals per Time Point: At least 3 mice per time point.
2.2. Tissue Collection
-
At the designated time points, mice are euthanized by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Blood is collected via cardiac puncture.
-
Tissues of interest (e.g., kidney, liver, lung, spleen, brain) are rapidly excised, rinsed with cold saline, blotted dry, and weighed.
-
Tissue samples are flash-frozen in liquid nitrogen and stored at -80°C until analysis.
2.3. Sample Preparation and Analysis
-
Tissue samples are homogenized in a suitable buffer.
-
This compound is extracted from the tissue homogenate using an appropriate method (e.g., protein precipitation or solid-phase extraction).
-
The concentration of this compound in the tissue homogenate is determined by a validated LC-MS/MS method.
-
The concentration is expressed as ng of this compound per gram of tissue.
Visualizations
The following diagrams illustrate the experimental workflows for the described pharmacokinetic studies.
Caption: Workflow for a Murine Pharmacokinetic Study.
Caption: Workflow for a Murine Tissue Distribution Study.
Arborcandin A: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin A is a member of the arborcandin family of cyclic peptides, which are potent inhibitors of 1,3-β-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[1][2] This unique mechanism of action makes this compound a valuable tool for research in antifungal drug discovery and development. These application notes provide detailed protocols and guidelines for the experimental use of this compound in various in vitro assays.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C57H101N13O18 | [3][] |
| Molecular Weight | 1256.49 g/mol | [3][] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMSO. Limited solubility in water. | [5] |
Mechanism of Action
This compound exerts its antifungal activity by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase.[1][2] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural integrity. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
In Vitro Activity
This compound has demonstrated potent activity against key fungal pathogens. The following table summarizes the reported in vitro activity.
| Organism | Assay Type | Value | Reference |
| Candida albicans | IC50 (1,3-β-D-glucan synthase inhibition) | 0.25 µg/mL | [3] |
| Aspergillus fumigatus | IC50 (1,3-β-D-glucan synthase inhibition) | 0.05 µg/mL | [3] |
| Candida spp. | Minimum Inhibitory Concentration (MIC) | 4-8 µg/mL | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mg/mL stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, dissolve 1 mg of this compound in 100 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for long-term storage.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[6]
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working inoculum by diluting the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create concentrations that are twice the final desired concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
-
Plate Inoculation:
-
Add 100 µL of each twofold drug dilution to the wells of a new 96-well plate.
-
Add 100 µL of the working fungal inoculum to each well. The final volume in each well will be 200 µL, and the drug concentrations will be halved.
-
Include a drug-free well (100 µL RPMI-1640 + 100 µL inoculum) as a positive growth control and a media-only well as a negative control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at 490 nm.
-
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
1,3-β-D-Glucan Synthase Inhibition Assay
This is a generalized protocol for measuring the in vitro inhibition of 1,3-β-D-glucan synthase.[7][8]
Materials:
-
Fungal cell extract containing 1,3-β-D-glucan synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM β-mercaptoethanol, 10% glycerol)
-
UDP-[3H]-glucose (radiolabeled substrate)
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10%
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, fungal cell extract, and varying concentrations of this compound (or DMSO for the control).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding UDP-[3H]-glucose.
-
Incubate at 30°C for 60 minutes.
-
-
Reaction Quenching and Precipitation:
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the synthesized [3H]-glucan polymer.
-
-
Filtration and Washing:
-
Filter the reaction mixture through a glass fiber filter under vacuum.
-
Wash the filter several times with cold 5% TCA and then with ethanol (B145695) to remove unincorporated UDP-[3H]-glucose.
-
-
Quantification:
-
Dry the filter and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Safety Precautions
This compound is for research use only and has not been approved for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
Ordering Information
| Product | Catalog Number |
| This compound | Varies by supplier |
For research use only. Not for use in diagnostic procedures.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. 2.4. Antifungal Susceptibility Testing [bio-protocol.org]
- 7. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Arborcandin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin A is a member of the arborcandin family of cyclic peptides, which are potent and specific inhibitors of the fungal enzyme 1,3-β-D-glucan synthase.[1] This enzyme is a critical component of the fungal cell wall biosynthesis pathway and is absent in mammalian cells, making it an attractive target for the development of novel antifungal agents. This compound's mechanism of action, which involves the disruption of cell wall integrity, makes it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering new antifungal compounds.
These application notes provide detailed protocols for utilizing this compound in HTS assays, including a primary whole-cell-based screening assay and a secondary target-based enzymatic assay. Additionally, protocols for assessing compound cytotoxicity are provided to enable the determination of a selectivity index for hit compounds.
Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
This compound exerts its antifungal activity by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a major structural polysaccharide of the fungal cell wall. The inhibition of this pathway leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.
Caption: this compound inhibits the 1,3-β-D-glucan synthase complex.
Quantitative Data
The following table summarizes the reported in vitro activity of Arborcandins against various fungal pathogens. This data can be used as a reference for setting positive controls and evaluating the potency of hit compounds in HTS assays.
| Compound | Fungal Species | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 0.012 - 3 | 0.25 - 8 | [1] |
| This compound | Aspergillus fumigatus | 0.012 - 3 | 0.063 - 4 | [1] |
| Arborcandin F | Candida albicans | 0.012 | 2 - 4 | [2] |
| Arborcandin F | Aspergillus fumigatus | 0.012 | - | [2] |
Experimental Protocols
Primary High-Throughput Screening: Fungal Growth Inhibition Assay
This assay is designed for the rapid screening of large compound libraries to identify inhibitors of fungal growth.
a. Materials:
-
Fungal Strain: Candida albicans (e.g., ATCC 90028) or other susceptible fungal species.
-
Culture Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Compound Library: Test compounds dissolved in 100% DMSO.
-
Positive Control: this compound (e.g., 1 µg/mL).
-
Negative Control: 100% DMSO.
-
Reagents: Resazurin (B115843) sodium salt solution (0.015% w/v in PBS).
-
Labware: Sterile, clear-bottom 384-well microplates.
-
Equipment: Automated liquid handling system, microplate incubator (35°C), microplate reader with fluorescence capabilities (Ex/Em: ~560/590 nm).
b. Protocol:
-
Fungal Inoculum Preparation: Culture the fungal strain in RPMI-1640 medium to the mid-logarithmic growth phase. Adjust the cell density to 2 x 10^5 cells/mL in fresh RPMI-1640 medium.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound, positive control (this compound), and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
Cell Seeding: Add 50 µL of the fungal inoculum to each well of the microplate.
-
Incubation: Seal the plates and incubate at 35°C for 24-48 hours, or until robust growth is observed in the negative control wells.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours at 35°C.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank))
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
Caption: Workflow for the primary fungal growth inhibition HTS assay.
Secondary Screening: 1,3-β-D-Glucan Synthase Enzymatic Assay
This assay confirms whether "hit" compounds from the primary screen directly inhibit the 1,3-β-D-glucan synthase enzyme.
a. Materials:
-
Enzyme Preparation: Microsomal fractions containing 1,3-β-D-glucan synthase from a relevant fungal species (e.g., Candida albicans).
-
Substrate: UDP-glucose.
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing GTPγS, BSA, and EDTA.
-
Detection Reagent: Aniline (B41778) blue fluorochrome solution.
-
Positive Control: this compound.
-
Negative Control: DMSO.
-
Labware: Black, flat-bottom 384-well microplates.
-
Equipment: Automated liquid handler, microplate reader with fluorescence capabilities (Ex/Em: ~400/460 nm).
b. Protocol:
-
Compound Plating: Dispense 50 nL of hit compounds, this compound, and DMSO into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 25 µL of the enzyme preparation in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 25 µL of the UDP-glucose substrate solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Reaction Termination and Detection: Add 25 µL of the aniline blue solution to each well to stop the reaction and label the synthesized glucan.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound.
-
Generate dose-response curves for confirmed inhibitors and determine their IC50 values.
Cytotoxicity Assay (MTT Assay)
This assay is crucial for evaluating the selectivity of hit compounds by assessing their toxicity against a mammalian cell line.
a. Materials:
-
Cell Line: Human cell line (e.g., HEK293 or HepG2).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Labware: Sterile, clear 96-well microplates.
-
Equipment: CO2 incubator (37°C, 5% CO2), microplate reader with absorbance capabilities (~570 nm).
b. Protocol:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) value for each compound.
-
Calculate the Selectivity Index (SI) = CC50 / IC50. A higher SI value indicates greater selectivity for the fungal target.
Assay Validation and Quality Control
Z'-Factor Calculation:
The robustness and quality of the HTS assays should be validated by calculating the Z'-factor. The Z'-factor is a statistical parameter that reflects the separation between the positive and negative controls.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Interpretation of Z'-Factor:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.[3][4][5][6]
Conclusion
This compound is a powerful tool for the discovery of novel antifungal agents through high-throughput screening. The protocols outlined in these application notes provide a comprehensive framework for performing primary and secondary screening assays, as well as for evaluating the selectivity of identified hit compounds. By adhering to these methodologies and implementing rigorous quality control measures, researchers can effectively utilize this compound to advance the development of new and effective antifungal therapies.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. assay.dev [assay.dev]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Quantifying Arborcandin A in Biological Samples: A Proposed Bioanalytical Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandin A is a member of the arborcandin family of cyclic peptides, which have demonstrated potent antifungal activity through the inhibition of 1,3-β-glucan synthase.[1][][3] As with other antifungal agents in preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and efficacy studies.[4][5] To date, a specific, validated method for this compound quantification has not been widely published. This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma, based on established principles of bioanalytical method development and validation for similar compounds, such as echinocandins.[6][7]
Introduction
Arborcandins are novel cyclic peptides that inhibit the 1,3-β-glucan synthase enzyme, a critical component of the fungal cell wall.[3] This mechanism of action makes them promising candidates for the development of new antifungal therapies. To support the drug development process, a sensitive, selective, and accurate bioanalytical method is required to measure this compound concentrations in biological samples.[5][8] LC-MS/MS is the preferred technique for such applications due to its high sensitivity and specificity.[6][9] This application note provides a detailed protocol for a proposed LC-MS/MS method for this compound quantification and outlines the necessary validation parameters.
Proposed Signaling Pathway Inhibition
This compound exerts its antifungal effect by targeting the 1,3-β-glucan synthase enzyme complex, which is responsible for the synthesis of β-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.
Caption: this compound inhibits 1,3-β-glucan synthesis.
Proposed Experimental Protocol
This protocol describes a method for the quantification of this compound in plasma using protein precipitation followed by LC-MS/MS analysis.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar but chromatographically distinct compound or a stable isotope-labeled this compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control human plasma (with appropriate anticoagulant)
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
Vortex mix the samples.
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the IS would need to be determined by direct infusion of the compounds.
Bioanalytical Method Validation
The proposed method should be validated according to regulatory guidelines (e.g., FDA).[10] The following parameters should be assessed:[5]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: The closeness of the determined values to the true value (accuracy) and the reproducibility of the measurements (precision).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Proposed Experimental Workflow
The overall workflow for the quantification of this compound in biological samples is depicted below.
Caption: Workflow for this compound quantification.
Data Presentation
The validation data for the proposed method should be summarized in tables for clarity and easy comparison. The following table provides a template with hypothetical, yet realistic, performance characteristics for a validated LC-MS/MS assay for this compound.
| Parameter | Proposed Acceptance Criteria | Hypothetical Performance |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL (r² = 0.998) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 1 ng/mL |
| Intra-day Accuracy | Within ±15% of nominal concentration | -5.2% to 8.5% |
| Intra-day Precision | Coefficient of Variation (CV) ≤ 15% | ≤ 9.8% |
| Inter-day Accuracy | Within ±15% of nominal concentration | -7.8% to 6.3% |
| Inter-day Precision | Coefficient of Variation (CV) ≤ 15% | ≤ 11.2% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Freeze-Thaw Stability (3 cycles) | Within ±15% of initial concentration | Stable |
| Short-term Stability (24h at RT) | Within ±15% of initial concentration | Stable |
| Long-term Stability (30 days at -80°C) | Within ±15% of initial concentration | Stable |
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the development and validation of an LC-MS/MS method for the quantification of this compound in biological samples. The outlined protocol, based on established methodologies for similar antifungal compounds, offers a robust starting point for researchers in the field of drug development. A validated bioanalytical method is a critical tool for advancing our understanding of the pharmacokinetic and pharmacodynamic properties of this compound, and for facilitating its potential progression through the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/pharmacodynamics of echinocandins [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in antifungal drug measurement by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anidulafungin--challenges in development and validation of an LC-MS/MS bioanalytical method validated for regulated clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute Quantification in Biological Sciences - Creative Proteomics [creative-proteomics.com]
- 9. uab.edu [uab.edu]
- 10. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Arborcandin A: A Powerful Tool for Elucidating Fungal Cell Wall Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin A is a member of the arborcandin family of cyclic lipopeptides that exhibit potent and specific inhibitory activity against (1,3)-β-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall. This unique mode of action makes this compound and its analogs invaluable tools for studying the intricacies of fungal cell wall construction, integrity, and the cellular stress responses to its disruption. These compounds serve as crucial probes for dissecting the fungal cell wall integrity (CWI) pathway and for the screening and development of novel antifungal agents. This document provides detailed application notes and experimental protocols for the effective use of this compound in research and drug discovery settings.
Mechanism of Action
This compound non-competitively inhibits the (1,3)-β-D-glucan synthase complex, which is responsible for polymerizing UDP-glucose into long chains of β-1,3-glucan, the primary structural component of the fungal cell wall.[1] This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis. The disruption of cell wall integrity triggers a compensatory cellular response known as the Cell Wall Integrity (CWI) signaling pathway, a highly conserved MAPK cascade in fungi.
Data Presentation
The biological activity of this compound and its related compounds has been quantified against various fungal pathogens. The following tables summarize the inhibitory concentrations (IC50) against (1,3)-β-D-glucan synthase and the minimum inhibitory concentrations (MIC) required to inhibit fungal growth.
Table 1: Inhibitory Concentration (IC50) of Arborcandins against (1,3)-β-D-Glucan Synthase [1]
| Compound | Fungal Species | IC50 (µg/mL) |
| This compound | Candida albicans | 3 |
| This compound | Aspergillus fumigatus | 3 |
| Arborcandin B | Candida albicans | 0.8 |
| Arborcandin B | Aspergillus fumigatus | 0.8 |
| Arborcandin C | Candida albicans | 0.08 |
| Arborcandin C | Aspergillus fumigatus | 0.04 |
| Arborcandin D | Candida albicans | 0.03 |
| Arborcandin D | Aspergillus fumigatus | 0.03 |
| Arborcandin E | Candida albicans | 0.015 |
| Arborcandin E | Aspergillus fumigatus | 0.012 |
| Arborcandin F | Candida albicans | 0.012 |
| Arborcandin F | Aspergillus fumigatus | 0.012 |
Table 2: Minimum Inhibitory Concentration (MIC) of Arborcandins against Various Fungal Species [1]
| Compound | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida tropicalis (µg/mL) | Candida parapsilosis (µg/mL) | Candida krusei (µg/mL) | Aspergillus fumigatus (µg/mL) |
| This compound | 8 | 8 | 8 | >8 | 8 | 4 |
| Arborcandin B | 2 | 2 | 2 | 8 | 2 | 1 |
| Arborcandin C | 0.5 | 0.5 | 0.5 | 2 | 0.5 | 0.25 |
| Arborcandin D | 0.25 | 0.25 | 0.25 | 1 | 0.25 | 0.125 |
| Arborcandin E | 0.25 | 0.25 | 0.25 | 1 | 0.25 | 0.063 |
| Arborcandin F | 0.25 | 0.25 | 0.25 | 1 | 0.25 | 0.063 |
Experimental Protocols
Protocol 1: In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay
This protocol details the measurement of (1,3)-β-D-glucan synthase activity in fungal cell extracts and its inhibition by this compound. The assay is based on the incorporation of radiolabeled UDP-glucose into glucan, which is then precipitated and quantified.
Materials:
-
Fungal cells (e.g., Candida albicans, Aspergillus fumigatus)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10% (v/v) glycerol, 1 mM PMSF, and protease inhibitor cocktail.
-
Glass beads (0.5 mm diameter)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM GTPγS, 10 mM NaF, 1 mM EDTA, 30% (v/v) glycerol.
-
Substrate Mix: 2 mM UDP-glucose and UDP-[14C]-glucose (specific activity ~300 mCi/mmol).
-
This compound stock solution (in DMSO).
-
10% Trichloroacetic acid (TCA), ice-cold.
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Preparation of Fungal Cell Extract: a. Grow fungal cells to mid-log phase in appropriate liquid medium. b. Harvest cells by centrifugation (5,000 x g, 10 min, 4°C). c. Wash the cell pellet twice with ice-cold Lysis Buffer. d. Resuspend the pellet in Lysis Buffer and add an equal volume of glass beads. e. Disrupt the cells by vigorous vortexing for 5-10 cycles of 1 minute, with 1 minute cooling on ice in between. f. Centrifuge the lysate at 1,500 x g for 10 min at 4°C to remove cell debris. g. Carefully transfer the supernatant (crude enzyme extract) to a new pre-chilled tube. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Enzyme Inhibition Assay: a. In a microcentrifuge tube, prepare the reaction mixture containing: 25 µL of Assay Buffer, 5 µL of crude enzyme extract (adjusted to a standard protein concentration), and 5 µL of this compound at various concentrations (or DMSO for control). b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding 15 µL of Substrate Mix. d. Incubate the reaction at 30°C for 60 minutes. e. Stop the reaction by adding 1 mL of ice-cold 10% TCA. f. Incubate on ice for 15 minutes to precipitate the glucan product. g. Filter the precipitate through a glass fiber filter and wash three times with 5 mL of ice-cold 10% TCA. h. Dry the filter and place it in a scintillation vial with scintillation fluid. i. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the standardized broth microdilution method to determine the MIC of this compound against fungal isolates.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
This compound stock solution (in DMSO).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: a. Culture the fungal isolate on a suitable agar (B569324) plate for 24-48 hours. b. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
Drug Dilution: a. Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. A typical concentration range to test is 0.03 to 16 µg/mL. b. Include a drug-free well (growth control) and a medium-only well (sterility control).
-
Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilutions. The final volume in each well will be 200 µL. b. Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm using a microplate reader.
Protocol 3: Assessment of Fungal Morphology Changes
This protocol describes the observation of morphological alterations in filamentous fungi, such as Aspergillus fumigatus, upon exposure to this compound.
Materials:
-
Aspergillus fumigatus spores.
-
Liquid RPMI-1640 medium.
-
This compound stock solution (in DMSO).
-
Sterile glass coverslips.
-
Microscope slides.
-
Lactophenol cotton blue stain.
-
Light microscope with imaging capabilities.
Procedure:
-
Spore Suspension Preparation: a. Harvest A. fumigatus spores from a mature culture on an agar plate by flooding the surface with sterile saline containing 0.05% Tween 80. b. Gently scrape the surface to release the spores. c. Filter the suspension through sterile gauze to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10^5 spores/mL in RPMI-1640 medium.
-
Treatment and Incubation: a. In a sterile petri dish, place a sterile glass coverslip. b. Pipette 1 mL of the spore suspension onto the coverslip. c. Add this compound to the desired final concentration (e.g., at or below the MIC). Include a DMSO control. d. Incubate at 37°C for 16-24 hours to allow for germination and hyphal growth.
-
Microscopic Observation: a. Carefully remove the coverslip from the petri dish and place it on a microscope slide with a drop of lactophenol cotton blue stain. b. Observe the fungal morphology under a light microscope. c. Document changes in hyphal morphology, such as swelling, branching, and tip bursting, using a camera.[2]
Visualization of Pathways and Workflows
References
- 1. Quantitative Characterization of the Amount and Length of (1,3)-β-D-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-D-glucan Synthase [en.bio-protocol.org]
- 2. Morphological effects of lipopeptides against Aspergillus fumigatus correlate with activities against (1,3)-beta-D-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Glucan Synthase Function Using Arborcandin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandins are a class of cyclic peptide antifungal agents that exhibit potent inhibitory activity against 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the major structural component of the fungal cell wall.[1][2] This makes them valuable tools for studying fungal cell wall biosynthesis and for the development of novel antifungal therapies. Arborcandin A, a member of this family, serves as a specific inhibitor, allowing for detailed investigation of glucan synthase function and its role in fungal viability. These application notes provide detailed protocols and data for utilizing this compound in your research.
Mechanism of Action
This compound exerts its antifungal effect by directly inhibiting the 1,3-β-D-glucan synthase enzyme complex. This inhibition is noncompetitive, meaning this compound does not compete with the substrate (UDP-glucose) for binding to the enzyme's active site.[1][3] By binding to a site other than the active site, it induces a conformational change in the enzyme, leading to a loss of catalytic activity. This disruption of β-glucan synthesis compromises the integrity of the fungal cell wall, ultimately leading to cell lysis and death.[4]
References
- 1. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Arborcandin A as a tool compound in fungal research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Arborcandin A is a member of the arborcandin family of cyclic peptides, which are potent and specific inhibitors of 1,3-β-D-glucan synthase.[1] This enzyme is a critical component in the biosynthesis of the fungal cell wall, responsible for creating the 1,3-β-D-glucan polymers that provide structural integrity.[2] As this enzyme is absent in mammalian cells, it represents a highly selective target for antifungal agents. This compound's specific mechanism of action makes it an invaluable tool compound for studying fungal cell wall biology, identifying new antifungal targets, and screening for novel therapeutic agents.
Mechanism of Action: this compound, like other arborcandins, acts as a non-competitive inhibitor of 1,3-β-D-glucan synthase. This inhibition disrupts the synthesis of 1,3-β-D-glucan, a major structural component of the fungal cell wall. The resulting weakened cell wall leads to osmotic instability and, ultimately, cell lysis and death in many fungal species.[2] This targeted disruption of the cell wall makes this compound a powerful tool for investigating the fungal cell wall integrity (CWI) pathway and other compensatory stress responses.[3]
Quantitative Data
The following tables summarize the in vitro activity of the arborcandin family of compounds against key fungal pathogens. It is important to note that while data for the arborcandin class is available, specific IC50 values for this compound are not detailed in the reviewed literature. The data presented is for the arborcandin family or its most studied members, Arborcandin C and F.
Table 1: 1,3-β-Glucan Synthase Inhibition
| Compound Family/Member | Fungal Species | IC50 (µg/mL) | Ki (µM) | Inhibition Type |
| Arborcandins | Candida albicans | 0.012 - 3 | - | - |
| Arborcandins | Aspergillus fumigatus | 0.012 - 3 | - | - |
| Arborcandin C | Candida albicans | - | 0.12 | Non-competitive |
| Arborcandin C | Aspergillus fumigatus | - | 0.016 | Non-competitive |
| Arborcandin F | Candida albicans | 0.012 | - | - |
| Arborcandin F | Aspergillus fumigatus | 0.012 | - | - |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound Family/Member | Fungal Species | MIC Range (µg/mL) |
| Arborcandins | Candida spp. | 0.25 - 8 |
| Arborcandins | Aspergillus fumigatus | 0.063 - 4 |
| Arborcandin F | Candida spp. | 2 - 4 |
Experimental Protocols
Protocol 1: In Vitro 1,3-β-Glucan Synthase Inhibition Assay
This protocol provides a method to determine the inhibitory activity of this compound against fungal 1,3-β-glucan synthase.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Growth medium (e.g., YPD for yeast, Sabouraud Dextrose Broth for molds)
-
Breaking buffer (50 mM Tris-HCl pH 7.5, 0.5 M NaCl, 1 mM EDTA, 1 mM PMSF)
-
Membrane buffer (50 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 mM β-mercaptoethanol, 33% glycerol)
-
Assay buffer (37.5 mM Tris-HCl pH 7.5, 7.5% glycerol, 2 mM EDTA, 1.5 mM KF, 10 mM DTT, 20 µM GTP)
-
UDP-[³H]glucose
-
This compound stock solution (in DMSO)
-
20% Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
-
Glass beads
-
Centrifuge and microcentrifuge
-
Spectrophotometer
-
Liquid scintillation counter
Procedure:
-
Fungal Culture and Microsome Preparation: a. Grow the fungal strain to the mid-exponential phase in the appropriate liquid medium. b. Harvest cells by centrifugation and wash with 1 mM EDTA. c. Resuspend the cell pellet in breaking buffer. d. Disrupt the cells by vortexing with glass beads. e. Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C to remove cell debris. f. Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C to pellet the microsomal membranes. g. Homogenize the pellet in membrane buffer and store at -80°C.
-
Enzyme Inhibition Assay: a. In a microcentrifuge tube, combine the assay buffer, UDP-[³H]glucose, and various concentrations of this compound (or DMSO for control). b. Initiate the reaction by adding the microsomal membrane preparation. c. Incubate the reaction mixture at 30°C for 1-2 hours. d. Stop the reaction by adding an equal volume of 20% TCA. e. Collect the acid-insoluble product by filtration and wash with water. f. Measure the radioactivity of the filter using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. b. Determine the IC50 value, which is the concentration of this compound that inhibits enzyme activity by 50%.
Caption: Workflow for 1,3-β-glucan synthase inhibition assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound against a fungal strain.
Materials:
-
Fungal strain of interest
-
Growth medium (e.g., RPMI-1640)
-
Sterile saline
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: a. Culture the fungal strain on an agar (B569324) plate. b. Suspend a few colonies in sterile saline. c. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). d. Prepare a working suspension by diluting the stock in the growth medium to the desired final concentration (e.g., 1-5 x 10³ cells/mL).
-
Drug Dilution: a. Prepare serial two-fold dilutions of this compound in the growth medium in a 96-well plate.
-
Inoculation and Incubation: a. Add the fungal inoculum to each well containing the drug dilutions. b. Include a drug-free well as a positive growth control and a media-only well as a negative control. c. Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: a. Visually inspect the wells for turbidity or measure the optical density using a microplate reader. b. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 3: Selection of this compound-Resistant Mutants
This protocol outlines a method for selecting spontaneous fungal mutants with resistance to this compound.
Materials:
-
Fungal strain of interest (e.g., Saccharomyces cerevisiae)
-
Growth medium (e.g., YPD agar)
-
This compound
-
Incubator
Procedure:
-
Grow a culture of the fungal strain to a high density.
-
Plate a large number of cells (e.g., 10⁷-10⁸) onto agar plates containing a selective concentration of this compound (typically 2-4 times the MIC).
-
Incubate the plates at 30°C until colonies appear (this may take several days).
-
Isolate individual resistant colonies and re-streak them on fresh selective plates to confirm resistance.
-
Further characterize the resistant mutants to identify the genetic basis of resistance (e.g., by sequencing the FKS1 gene).[4]
Signaling Pathway Perturbation
Inhibition of 1,3-β-glucan synthase by this compound induces a cell wall stress response, activating the Cell Wall Integrity (CWI) pathway. This compensatory mechanism attempts to reinforce the cell wall by increasing chitin (B13524) synthesis.[3]
Caption: this compound's effect on the fungal cell wall and CWI pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Special Issue “The Fungal Cell Wall Integrity Pathway” [mdpi.com]
- 4. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Arborcandin A MIC assay variability
Welcome to the technical support center for Arborcandin A MIC assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the arborocandin family of cyclic peptides, which act as potent inhibitors of 1,3-β-glucan synthase.[][2] This enzyme is crucial for the synthesis of β-glucan, an essential component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to fungal cell death.[3][4]
Q2: What is the typical spectrum of activity for this compound?
Arborcandins exhibit potent fungicidal activity against various Candida species and also suppress the growth of Aspergillus fumigatus.[3][4]
Q3: What are the expected MIC ranges for this compound?
The MIC values for the arborcandin family of compounds can vary depending on the specific fungal species and the specific arborcandin derivative being tested. Generally, the MICs for arborcandins against Candida species range from 0.25 to 8 µg/ml.[3][4] For Aspergillus fumigatus, the growth is suppressed at concentrations ranging from 0.063 to 4 µg/ml.[3][4] For Arborcandin F, a specific analog, the MIC against Candida species is reported to be in the range of 2-4 μg/mL.[5]
Q4: What is the recommended solvent for this compound?
For in vitro assays, this compound should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the assay wells is kept low (typically ≤1%) to avoid any inhibitory effects on fungal growth.
Troubleshooting Guide
Variability in MIC assay results is a common challenge. This guide addresses specific issues you might encounter.
Problem 1: High variability in MIC values between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Inoculum Preparation | Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours old). Standardize the inoculum density using a spectrophotometer (e.g., to 0.5 McFarland standard) to ensure a consistent starting cell number. |
| Media Composition and pH | Use a standardized, buffered medium such as RPMI-1640 with MOPS buffer. Prepare fresh media for each experiment and verify the pH is within the recommended range (typically 7.0 ± 0.1). |
| Incubation Conditions | Maintain a consistent incubation temperature (e.g., 35°C) and duration (e.g., 24-48 hours). Variations can significantly impact fungal growth rates. |
| Endpoint Determination | Use a consistent and objective method for determining the MIC endpoint. For echinocandins like this compound, the MIC is typically defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥50% inhibition) compared to the positive control. Visual reading can be subjective; consider using a spectrophotometer for a more quantitative reading. |
Problem 2: No fungal growth in the positive control wells.
| Potential Cause | Troubleshooting Steps |
| Non-viable Inoculum | Check the viability of your fungal stock by plating a small aliquot on appropriate agar (B569324) and incubating. |
| Suboptimal Growth Conditions | Verify that the correct growth medium, temperature, and incubation time were used for the specific fungal species. |
| Contamination | Inspect the wells under a microscope for any bacterial or cross-contaminating fungal species. |
Problem 3: Fungal growth observed at high concentrations of this compound (Paradoxical Effect).
| Potential Cause | Troubleshooting Steps |
| "Eagle Effect" | This phenomenon, also known as the paradoxical effect, has been observed with some echinocandins. It is characterized by reduced antifungal activity at very high concentrations. If this is observed, it is important to record the MIC as the lowest concentration that inhibits growth, even if growth reappears at higher concentrations. The clinical relevance of this in vitro effect is not always clear. |
Problem 4: Precipitation of this compound in the assay medium.
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Media | This compound, being a cyclic peptide, may have limited solubility in aqueous solutions. To mitigate this, ensure the DMSO stock solution is added to the medium with vigorous mixing. Preparing an intermediate dilution in a medium containing a low percentage of DMSO before the final dilution can also help. |
| Final DMSO Concentration Too Low | While the final DMSO concentration should be low to avoid toxicity, a certain minimal amount may be necessary to maintain the solubility of the compound. Ensure your dilution scheme does not excessively dilute the DMSO from the stock solution. |
This compound MIC Assay Workflow
Caption: A standard workflow for performing an this compound MIC assay.
Troubleshooting Logic for MIC Variability
Caption: A decision-making flowchart for troubleshooting high variability in MIC assays.
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 1280 µg/ml.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or below.
2. Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) and incubate at 35°C for 24-48 hours.
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration in the microplate wells (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).
3. Assay Procedure:
-
In a sterile 96-well microtiter plate, perform a 2-fold serial dilution of the this compound stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., 16 µg/ml to 0.03 µg/ml).
-
Add 100 µL of the standardized fungal inoculum to each well containing the diluted this compound.
-
Include a positive control well (inoculum without the drug) and a negative control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a ≥50% reduction in visible growth compared to the positive control.
-
The endpoint can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).
Data Presentation
Table 1: Reported In Vitro Activity of Arborcandins
| Compound Family/Analog | Fungal Genus | MIC Range (µg/mL) | IC₅₀ (µg/mL) |
| Arborcandins (general) | Candida spp. | 0.25 - 8[3][4] | - |
| Arborcandins (general) | Aspergillus fumigatus | 0.063 - 4[3][4] | - |
| Arborcandin F | Candida spp. | 2 - 4[5] | 0.012 (C. albicans)[5] |
| Arborcandin F | Aspergillus fumigatus | - | 0.012[5] |
Table 2: General Troubleshooting Summary
| Issue | Key Areas to Investigate | Recommended Action |
| Inconsistent MICs | Inoculum density, media preparation, incubation conditions, endpoint reading | Standardize all protocol steps, use calibrated equipment, and consider objective endpoint measurement. |
| No Fungal Growth | Inoculum viability, growth medium, incubation temperature | Confirm inoculum viability, check media and incubator settings. |
| Paradoxical Growth | High drug concentrations | Report the lowest concentration with ≥50% inhibition as the MIC. |
| Compound Precipitation | Solubility in aqueous media | Prepare fresh stock solutions, ensure proper mixing, and consider intermediate dilution steps. |
References
- 2. researchgate.net [researchgate.net]
- 3. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Arborcandin A Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Arborcandin A in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the enzyme 1,3-β-glucan synthase.[1] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2][3][4] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[4]
Q2: Is this compound expected to be cytotoxic to mammalian cells?
Q3: What are the reported IC50 and MIC values for this compound against fungal species?
Arborcandins have demonstrated potent in vitro activity against various fungal pathogens. The IC50 values for the inhibition of 1,3-β-glucan synthase from Candida albicans and Aspergillus fumigatus by arborcandins range from 0.012 to 3 µg/mL.[5] Specifically for Arborcandin F, a closely related compound, the IC50 value against both C. albicans and A. fumigatus is 0.012 µg/mL.[6] The Minimum Inhibitory Concentration (MIC) for Arborcandins against Candida species typically ranges from 0.25 to 8 µg/mL, and for Aspergillus fumigatus, it ranges from 0.063 to 4 µg/mL.[5]
Q4: How should I prepare this compound for in vitro experiments?
For optimal results, it is crucial to ensure proper solubilization and stability of this compound. Information on the solubility of specific Arborcandins should be obtained from the supplier's technical data sheet. For many lipopeptide-based inhibitors, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. It is recommended to prepare fresh dilutions for each experiment to avoid degradation.
Data Presentation
Table 1: In Vitro Antifungal Activity of Arborcandins
| Fungal Species | Assay | Value Range |
| Candida albicans | IC50 (1,3-β-glucan synthase inhibition) | 0.012 - 3 µg/mL[5] |
| Aspergillus fumigatus | IC50 (1,3-β-glucan synthase inhibition) | 0.012 - 3 µg/mL[5] |
| Candida spp. | MIC | 0.25 - 8 µg/mL[5] |
| Aspergillus fumigatus | MIC | 0.063 - 4 µg/mL[5] |
Note: The IC50 and MIC values can vary depending on the specific Arborcandin analogue, the fungal strain, and the experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a 1,3-β-Glucan Synthase Activity Assay
This protocol is adapted from established methods for measuring 1,3-β-glucan synthase activity.[7][8]
Materials:
-
Fungal cell lysate (source of 1,3-β-glucan synthase)
-
This compound stock solution
-
Assay Buffer: 75 mM Tris-HCl (pH 7.5), 50 mM KF, 1.5 mM EDTA, 40 µM GTPγS, and 1.5% BSA
-
Substrate: UDP-[U-14C]Glucose (radiolabeled) or non-radiolabeled UDP-Glucose
-
10% (w/v) Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid (for radiolabeled assay)
-
Aniline (B41778) blue solution (for non-radiolabeled fluorescence assay)[7][9]
-
Microtiter plates
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction containing 1,3-β-glucan synthase from the desired fungal species.
-
Assay Setup: In a microtiter plate, add the following to each well:
-
Fungal cell lysate
-
A series of dilutions of this compound (and a vehicle control)
-
Assay buffer
-
-
Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow this compound to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the UDP-Glucose substrate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Product Quantification:
-
Radiolabeled Method:
-
Stop the reaction by adding 10% TCA.
-
Filter the mixture through glass fiber filters to trap the insoluble radiolabeled glucan product.
-
Wash the filters with 10% TCA and then with ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.[8]
-
-
Fluorescence Method:
-
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of this compound concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in antifungal susceptibility testing results. | Inoculum size variation. Inconsistent incubation time or temperature. Media variability. | Standardize the inoculum preparation to achieve a consistent cell density. Adhere strictly to the recommended incubation parameters. Use a standardized and quality-controlled medium like RPMI 1640.[10] |
| No or low activity of this compound observed. | Compound degradation. Incorrect concentration calculation. Fungal strain is resistant. | Prepare fresh stock solutions and dilutions for each experiment. Verify all calculations and pipetting volumes. Confirm the susceptibility of the fungal strain using a reference compound. |
| Precipitation of this compound in the culture medium. | Poor solubility of the compound at the tested concentration. | Check the solubility information from the supplier. Decrease the final concentration of the compound. Increase the concentration of the solvent (e.g., DMSO) in the final dilution, ensuring the solvent concentration is not toxic to the cells. |
| High background in cytotoxicity assays. | Contamination of cell cultures. Interference of the compound with the assay reagents. | Regularly check cell cultures for contamination. Run a control with the compound in cell-free wells to check for direct reaction with the assay reagents. |
| Inconsistent results in the 1,3-β-glucan synthase assay. | Inactive enzyme preparation. Sub-optimal assay conditions. | Prepare fresh enzyme extracts and verify their activity. Optimize assay parameters such as pH, temperature, and incubation time. |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 2. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jfda-online.com [jfda-online.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Arborcandin A Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Arborcandin A in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a lipopeptide antifungal agent that belongs to the echinocandin class of drugs.[1] It functions by inhibiting the enzyme 1,3-β-glucan synthase, which is crucial for the synthesis of the fungal cell wall.[2][] Its lipophilic nature leads to poor solubility in water, which can pose significant challenges for in vitro assays, formulation development, and achieving therapeutic concentrations.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Due to its hydrophobic properties, dimethyl sulfoxide (B87167) (DMSO) is the recommended initial solvent for preparing stock solutions of this compound.[4][5] For very hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with an aqueous buffer is a common strategy.[6]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the high concentration of the compound in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble. To avoid this, it is critical to add the DMSO stock solution to the aqueous buffer slowly and with vigorous mixing.[7] Preparing intermediate dilutions in DMSO before the final dilution into the aqueous medium can also help.[7]
Q4: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always best to determine the specific tolerance of your cell line and to keep the final DMSO concentration as low as possible, ideally below 0.1%.[8]
Q5: Are there alternative solvents or methods to improve the aqueous solubility of this compound?
A5: Yes, several strategies can be employed:
-
Co-solvents: Using a mixture of solvents can improve solubility. Ethanol can be considered as a co-solvent with DMSO and water.[8]
-
Formulation with excipients: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[8]
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can enhance solubility.[7]
-
Structural modification: For drug development purposes, creating more soluble analogs or prodrugs is a long-term strategy.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume gradually. Use vortexing and/or sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also be effective, but be mindful of the compound's stability at higher temperatures.[7][9] |
| Precipitation occurs upon addition to aqueous buffer. | The compound is "crashing out" due to a rapid change in solvent polarity. | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing. Prepare intermediate dilutions in DMSO before the final dilution. Ensure the final concentration in the aqueous medium does not exceed its solubility limit.[7] |
| Inconsistent results in biological assays. | Poor solubility leading to variable and lower-than-expected effective concentrations. | Visually inspect all solutions for any signs of precipitation before and during the experiment. Experimentally determine the kinetic and thermodynamic solubility of this compound in your specific assay medium.[8] |
| Loss of compound activity over time in prepared solutions. | Degradation of the compound in the solvent or buffer. | Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Information on the stability of this compound in specific solutions is limited, so it is advisable to prepare fresh working solutions for each experiment.[7] |
Quantitative Solubility Data (General Guidance for Echinocandins)
| Solvent | Expected Solubility | Notes |
| Water | Very Poor | Echinocandins are generally poorly soluble in water.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of echinocandins.[4] |
| Ethanol | Sparingly Soluble to Soluble | Can be used as a co-solvent. |
| Aqueous Buffers (e.g., PBS, Tris) | Very Poor | Solubility is expected to be low. The addition of a co-solvent like DMSO is typically required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: ~1256.48 g/mol )[2][]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need approximately 1.26 mg of this compound.
-
Weigh the compound: Carefully weigh the required amount of this compound into a sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial.
-
Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.[7]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of a Working Solution for Antifungal Susceptibility Testing
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (e.g., RPMI-1640)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Prepare Intermediate Dilutions: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[7]
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[7]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below the tolerance level of your assay system (ideally <0.5%).[8]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of the 1,3-β-glucan synthesis pathway by this compound.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Arborcandin A Experimental Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for maintaining the stability and integrity of Arborcandin A during your experiments. Given the limited direct data on this compound degradation, this resource synthesizes information from structurally related cyclic lipopeptides and general best practices for handling sensitive compounds. Adherence to these guidelines will help ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experimental settings?
This compound is a potent, novel cyclic peptide antifungal agent that functions by inhibiting 1,3-β-glucan synthase, a critical enzyme for fungal cell wall synthesis.[1] As with many complex biomolecules, the intricate structure of this compound can be susceptible to degradation under various experimental conditions. This degradation can lead to a loss of its biological activity, resulting in inaccurate and irreproducible data.
Q2: What are the likely primary degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented, hydrolysis of the cyclic peptide backbone is a common degradation route for similar molecules, such as echinocandins, particularly at physiological pH and temperature.[2] Oxidation of sensitive amino acid residues within the structure may also contribute to its degradation.
Q3: How should I properly store this compound to ensure its stability?
To maximize the shelf-life of this compound, it is crucial to follow proper storage protocols.
-
Lyophilized Powder: Store at -20°C or colder in a tightly sealed container, protected from moisture and light.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
Q4: What are the best practices for preparing and handling this compound working solutions?
-
Fresh is Best: Prepare working solutions fresh for each experiment by diluting the stock solution in your experimental buffer or medium immediately before use.[2]
-
Avoid Repeated Freeze-Thaw Cycles: Thaw only the required number of stock solution aliquots for each experiment.[2]
-
Protect from Light: this compound may be light-sensitive. Prepare and handle solutions in a low-light environment and store them in amber vials or tubes wrapped in foil.[2]
-
pH Considerations: Be mindful of the pH of your buffers. While specific data for this compound is unavailable, many cyclic peptides exhibit optimal stability in a slightly acidic to neutral pH range.
Troubleshooting Guide
This guide will help you address common issues that may arise from this compound degradation during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antifungal activity | Degradation of this compound in the experimental medium. | - Prepare fresh working solutions immediately before each experiment.- Minimize the incubation time of this compound in the experimental medium if possible.- Evaluate the stability of this compound in your specific medium by running a time-course experiment and measuring its activity or integrity at different time points. |
| Loss of activity in stock solutions over time | Improper storage or repeated freeze-thaw cycles. | - Ensure stock solutions are aliquoted and stored at -80°C.- Avoid thawing and refreezing the same aliquot. Use a fresh aliquot for each experiment. |
| Variability between experimental replicates | Inconsistent handling of this compound solutions. | - Standardize your solution preparation and handling procedures across all experiments.- Ensure thorough mixing of solutions before use. |
| Precipitation of this compound in aqueous solutions | Poor solubility in the chosen buffer or medium. | - Confirm the recommended solvent for initial solubilization from the supplier.- Consider using a co-solvent or a different buffer system if solubility issues persist. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing stable this compound solutions for in vitro experiments.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Experimental buffer or cell culture medium
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute Stock Solution: Reconstitute the lyophilized powder in anhydrous DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Aliquot: Immediately aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store Stock Solution: Store the aliquots at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute it to the final desired concentration in your pre-warmed experimental buffer or cell culture medium. Use this working solution immediately.
Protocol 2: In Vitro 1,3-β-Glucan Synthase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against 1,3-β-glucan synthase. This assay can also be adapted to evaluate the stability of this compound over time.
Materials:
-
Fungal cell extract containing 1,3-β-glucan synthase
-
This compound working solutions (at various concentrations)
-
UDP-[14C]glucose (radiolabeled substrate)
-
Assay buffer (e.g., HEPES buffer with appropriate cofactors)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: Prepare the fungal cell extract containing the 1,3-β-glucan synthase enzyme according to established protocols.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the fungal enzyme extract, and the this compound working solution (or vehicle control).
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Start the reaction by adding the UDP-[14C]glucose substrate.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at the optimal enzyme temperature.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Filtration: Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan product.
-
Washing: Wash the filters to remove any unincorporated radiolabeled substrate.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for preparing and using this compound to minimize degradation.
Caption: Factors potentially leading to this compound degradation.
References
Technical Support Center: Interpreting Paradoxical Growth Effects with Arborcandin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paradoxical growth effects during in vitro experiments with Arborcandin A. As this compound is a 1,3-β-glucan synthase inhibitor, this phenomenon is analogous to the well-documented paradoxical effect observed with echinocandins like caspofungin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the paradoxical growth effect observed with this compound?
A1: The paradoxical growth effect (PGE), also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to this compound at certain concentrations, but resumes growth at higher concentrations.[1][2][3] This can lead to confusion when determining the Minimum Inhibitory Concentration (MIC) and interpreting susceptibility results. This effect is not typically indicative of stable, resistance-conferring mutations, but rather a temporary adaptation by the fungus.[2]
Q2: We've observed growth in our microdilution plates at this compound concentrations well above the apparent MIC. Is our drug stock contaminated or degraded?
A2: While it is always good practice to verify the integrity of your drug stocks, the observed growth is likely the paradoxical effect. Studies on similar compounds have shown that this phenomenon is not due to the degradation of the antifungal agent in the culture medium.[2] The drug remains active, but the fungal cells have activated compensatory stress response pathways.
Q3: What is the underlying mechanism of this paradoxical growth?
A3: this compound inhibits 1,3-β-glucan synthase, a critical enzyme for fungal cell wall synthesis. At inhibitory concentrations, this leads to cell wall stress and lysis. However, at supra-inhibitory concentrations, some fungi can activate stress response pathways to counteract the drug's effect. The primary compensatory mechanism is the increased synthesis of chitin (B13524), another key structural polysaccharide in the fungal cell wall. This increased chitin production is thought to provide structural support, allowing the fungus to survive and even grow despite the inhibition of β-glucan synthesis.[2]
Q4: Which signaling pathways are involved in mediating the paradoxical growth effect?
A4: Several key stress response signaling pathways are implicated in the paradoxical growth effect. These include:
-
The Cell Wall Integrity (CWI) Pathway: This is a primary response to cell wall damage. It is often mediated by a MAP kinase (MAPK) cascade, which upregulates genes involved in cell wall remodeling, including chitin synthesis.[4][5]
-
The Calcineurin Pathway: This calcium-dependent signaling pathway is crucial for stress responses and virulence in many fungi. Its activation is necessary for the paradoxical effect in some species.[6][7][8][9]
-
The Hsp90 Chaperone System: The molecular chaperone Hsp90 plays a critical role in stabilizing key client proteins in stress response pathways, including components of the calcineurin and CWI pathways. Inhibition of Hsp90 has been shown to abrogate the paradoxical effect.[6][10][11][12][13]
Q5: How can we confirm that what we are observing is a paradoxical effect and not true resistance?
A5: A key characteristic of the paradoxical effect is its transient and unstable nature. You can perform the following to differentiate it from stable resistance:
-
Subculturing: Isolate cells from the wells showing paradoxical growth and re-test their susceptibility to this compound. In most cases, these cells will revert to the original susceptible phenotype and will not exhibit growth at the same high drug concentrations.
-
MIC Profile: A true paradoxical effect will show a characteristic U-shaped or biphasic dose-response curve, with growth inhibition at intermediate concentrations and renewed growth at higher concentrations. Stably resistant strains will typically show a rightward shift in the entire dose-response curve.
Q6: Our paradoxical growth results are inconsistent between experiments. What could be the cause?
A6: The paradoxical effect can be influenced by several experimental factors:
-
Inoculum Size: The initial concentration of fungal cells can impact the observation of the effect. Ensure you are using a standardized inoculum for all experiments.
-
Incubation Time: The paradoxical effect may become more pronounced with longer incubation times (e.g., 48-120 hours).[2]
-
Culture Medium: The composition of the culture medium, including the presence of serum, can influence the paradoxical effect.[14] Standardized media like RPMI-1640 should be used for consistency.
-
Fungal Species and Strain: The propensity to exhibit a paradoxical effect is highly dependent on the specific fungal species and even the particular clinical isolate being tested.[2]
Data Presentation
Table 1: Hypothetical Broth Microdilution Results for this compound against Candida albicans
This table illustrates a typical paradoxical growth pattern.
| This compound (µg/mL) | % Growth Inhibition (24h) | % Growth Inhibition (48h) | Observation |
| 0 (Growth Control) | 0% | 0% | Robust Growth |
| 0.0625 | 20% | 15% | Slight Inhibition |
| 0.125 | 55% | 50% | MIC |
| 0.25 | 95% | 92% | Strong Inhibition |
| 0.5 | 98% | 95% | Strong Inhibition |
| 1.0 | 99% | 96% | Strong Inhibition |
| 2.0 | 80% | 75% | Paradoxical Growth |
| 4.0 | 60% | 55% | Paradoxical Growth |
| 8.0 | 45% | 40% | Paradoxical Growth |
| 16.0 | 30% | 25% | Paradoxical Growth |
Experimental Protocols
Protocol 1: Broth Microdilution Assay to Assess Paradoxical Growth
This protocol is adapted from standard antifungal susceptibility testing methods to specifically observe the paradoxical effect.
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium (or other appropriate broth) to achieve a final concentration range that extends well beyond the expected MIC (e.g., 0.03 to 64 µg/mL).
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate.
-
Incubate the plate at 35-37°C for 24-48 hours. For observing paradoxical growth, longer incubation times (up to 120 hours) may be beneficial.[2]
-
-
Reading the Results:
-
Determine the MIC as the lowest concentration of this compound that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.
-
Visually inspect or use a plate reader to assess growth in wells with concentrations above the MIC. A noticeable increase in turbidity in these wells indicates a paradoxical effect.
-
Protocol 2: Spot Assay for Qualitative Assessment of Paradoxical Growth
-
Preparation of Agar Plates: Prepare agar plates (e.g., YPD or RPMI agar) containing a range of this compound concentrations, including concentrations below, at, and several doubling dilutions above the expected MIC. Include a drug-free control plate.
-
Preparation of Fungal Cell Suspensions:
-
Grow the fungal strain in liquid culture overnight.
-
Adjust the culture to an OD600 of 0.1.
-
Prepare five 10-fold serial dilutions of this culture in sterile saline.
-
-
Spotting:
-
Spot 3-5 µL of each dilution onto the surface of the prepared agar plates.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation: Incubate the plates at 30-37°C for 48 hours, or until robust growth is visible on the control plate.[1]
-
Analysis: Compare the growth on the drug-containing plates to the control plate. Paradoxical growth is indicated by less growth at the MIC and renewed, more robust growth at higher concentrations.
Protocol 3: Quantification of Chitin Content
This protocol provides a method to investigate the compensatory increase in chitin, a hallmark of the paradoxical effect. A common method involves staining with Calcofluor White.
-
Cell Preparation: Grow the fungal cells in liquid culture with this compound at the MIC and at a concentration that induces paradoxical growth. Include a no-drug control.
-
Harvesting and Fixation: Harvest the cells by centrifugation and wash them with PBS. Fix the cells (e.g., with 3.7% formaldehyde) for 30-60 minutes at room temperature.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a solution of Calcofluor White (e.g., 25 µM in PBS).
-
Incubate in the dark for 30 minutes.
-
-
Analysis:
-
Wash the cells to remove excess stain.
-
Analyze the fluorescence of the cell population using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity in cells grown at paradoxical concentrations of this compound compared to the MIC and control conditions indicates a higher chitin content.[15]
-
Visualizations
Caption: Troubleshooting flowchart for paradoxical growth.
Caption: Experimental workflow for paradoxical growth.
References
- 1. Frontiers | Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy [frontiersin.org]
- 2. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering Candida auris Paradoxical Growth Effect (Eagle Effect) in Response to Echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcineurin Regulation in Fungi and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Fungal Hsp90 - a biological transistor that tunes cellular outputs to thermal inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification and Phenotypic Characterization of Hsp90 Phosphorylation Sites That Modulate Virulence Traits in the Major Human Fungal Pathogen Candida albicans [frontiersin.org]
- 13. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance | PLOS Pathogens [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Arborcandin A and Candida Species
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Arborcandin A resistance development in Candida species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and the primary mechanism of resistance in Candida species?
A1: this compound is a (1,3)-β-D-glucan synthase inhibitor.[1][2][3][][5] It targets the Fks1p subunit of this enzyme complex, which is essential for synthesizing β-glucan, a critical component of the fungal cell wall.[6] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death. The primary and most clinically significant mechanism of resistance is the acquisition of point mutations in the FKS1 gene (and in some species, FKS2 or FKS3).[7][8][9][10] These mutations alter the drug-binding site on the Fks1 protein, reducing the inhibitory effect of this compound.[11]
Q2: My Candida isolate shows a high Minimum Inhibitory Concentration (MIC) for this compound. What is the likely cause?
A2: A high MIC for this compound is most commonly associated with acquired mutations in specific, highly-conserved regions of the FKS1 gene, often referred to as "hot spots".[8][12][13] These mutations are sufficient to confer the resistance phenotype.[8] While other mechanisms like cell wall remodeling can contribute to tolerance, they are less likely to cause a dramatic increase in the MIC.[7][9]
Q3: What are the "hot spot" regions in the FKS1 gene I should sequence?
A3: The majority of mutations conferring resistance to glucan synthase inhibitors are found in two specific "hot spot" regions within the FKS1 gene.[12] For Candida albicans, the most common mutations occur in hot spot 1, affecting amino acid residues such as F641, S645, D648, and P649.[12] A second hot spot region can also harbor mutations, for example at residue R1361.[12] Sequencing these regions is the most direct way to identify the genetic basis of resistance.
Q4: Can resistance to this compound affect the fitness or virulence of the Candida isolate?
A4: Yes, mutations in the FKS1 gene that confer resistance to glucan synthase inhibitors can come at a biological cost.[7] Resistant mutants may exhibit reduced glucan synthase activity, slower growth rates, and impaired filamentation.[7] To compensate for a weaker glucan structure, these mutants often have thicker cell walls with a significantly higher chitin (B13524) content.[7][9][14] These changes can lead to reduced virulence in animal models of infection.[7]
Q5: What is the Cell Wall Integrity (CWI) pathway and how does it relate to this compound?
A5: The Cell Wall Integrity (CWI) pathway is a conserved signaling cascade that fungi use to respond to cell wall stress.[15][16] When this compound inhibits glucan synthesis, it induces cell wall stress, which activates the CWI pathway.[15] This activation leads to compensatory responses, most notably an increase in the synthesis of chitin, another key cell wall polymer.[7][9][14] This response can help the cell survive low levels of drug exposure and is considered a tolerance mechanism.
Troubleshooting Guides
Problem 1: I am getting inconsistent MIC results in my broth microdilution assay for this compound.
-
Possible Cause 1: Inoculum Preparation. The final inoculum concentration is critical. Ensure you are using a standardized inoculum prepared from a fresh culture in its logarithmic growth phase.[17] Inaccurate dilutions can lead to variable results.
-
Solution 1: Use a spectrophotometer to standardize your initial cell suspension to a specific optical density (e.g., 0.5 McFarland standard) before performing serial dilutions. Always plate a sample of the final inoculum to confirm the colony-forming units (CFU)/mL.
-
Possible Cause 2: Reading Time. For glucan synthase inhibitors, the standard reading time is crucial. Reading too early or too late can affect the MIC value. The recommended incubation time for Candida species is typically 24 hours.[18]
-
Solution 2: Adhere strictly to the incubation time specified by standardized protocols (e.g., CLSI M27). If comparing multiple experiments, ensure the incubation time is identical across all assays.
-
Possible Cause 3: Endpoint Determination. Unlike some fungistatic drugs, the endpoint for fungicidal agents like this compound should be a prominent reduction in growth (typically ≥50%) compared to the drug-free control well.[18][19] Subjectivity in reading the endpoint can lead to inter-operator variability.
-
Solution 3: Have two independent researchers read the plates. Use a plate reader to measure optical density for a more objective endpoint determination if available. For manual reading, define a clear visual cutoff for what constitutes significant inhibition before starting the experiment.
Problem 2: My PCR amplification of the FKS1 hot spot regions is failing or producing weak bands.
-
Possible Cause 1: Poor DNA Quality. Fungal DNA extraction can be challenging due to the robust cell wall. Residual polysaccharides or proteins can inhibit PCR enzymes.
-
Solution 1: Use a commercial fungal DNA extraction kit that includes a mechanical lysis step (e.g., bead beating) to efficiently break the cell wall. Ensure the final DNA product has a clean A260/A280 ratio (~1.8).
-
Possible Cause 2: PCR Primer Design. Primers may not be specific or may have suboptimal annealing temperatures.
-
Solution 2: Use primers that have been previously validated in the literature for amplifying Candida FKS1 hot spots. Perform a temperature gradient PCR to determine the optimal annealing temperature for your specific primer set and polymerase.
Problem 3: I have confirmed an FKS1 mutation, but the fold-increase in MIC is lower than expected.
-
Possible Cause 1: Heterozygous Mutation. The isolate may possess one wild-type allele and one mutated FKS1 allele. This can result in a lower-level resistance phenotype compared to a homozygous mutant (both alleles mutated).[12]
-
Solution 1: If using Sanger sequencing, examine the chromatogram for double peaks at the mutation site, which indicates heterozygosity. Quantitative PCR or next-generation sequencing can also resolve the zygosity of the mutation.
-
Possible Cause 2: Specific Amino Acid Substitution. The specific amino acid change resulting from the mutation dictates the level of resistance. Some substitutions cause a profound structural change and high-level resistance, while others have a more subtle effect.
-
Solution 2: Compare your observed mutation and corresponding MIC value to published data for known FKS mutations (see Table 1). This will help determine if your finding is consistent with established resistance patterns.
Data Presentation
Table 1: Common FKS1 Hot Spot 1 Mutations in Candida Species and Their Typical Impact on Echinocandin MICs. Note: this compound is expected to follow similar resistance patterns due to its identical mechanism of action.
| Candida Species | FKS1 Codon | Amino Acid Change | Typical Fold-Increase in Anidulafungin MIC | Typical Fold-Increase in Caspofungin MIC |
| C. albicans | Ser645 | S645P | >32 | >16 |
| Ser645 | S645Y | >32 | >16 | |
| Phe641 | F641S | >32 | 8 to >16 | |
| C. glabrata | Ser629 | S629P | >64 | >32 |
| Phe625 | F625S | >64 | >32 | |
| C. tropicalis | Ser654 | S654P | >32 | >16 |
| Phe650 | F650L | >32 | >16 | |
| C. auris | Ser639 | S639F/Y/P | >4 | >8 |
(Data adapted from established literature on echinocandin resistance to illustrate expected trends for this compound).[8][12][20]
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound
This protocol is based on the CLSI M27 reference method for yeasts.
-
Culture Preparation: From a fresh (24-hour) culture plate (e.g., Sabouraud Dextrose Agar), pick several colonies and suspend them in 5 mL of sterile saline.
-
Inoculum Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration of 1-5 x 10³ CFU/mL.
-
Drug Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL. Include a drug-free well as a positive growth control.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. The final inoculum concentration will be 0.5-2.5 x 10³ CFU/mL.
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control well.[18][19]
Protocol 2: Amplification and Sequencing of FKS1 Hot Spot Regions
-
DNA Extraction: Extract genomic DNA from a pure overnight culture of the Candida isolate using a validated fungal DNA extraction kit with a mechanical lysis step.
-
Primer Design: Utilize published and validated PCR primers that flank the hot spot regions of the FKS1 gene for your Candida species of interest.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 100-200 ng of genomic DNA, 1X PCR buffer, 200 µM dNTPs, 0.5 µM of each forward and reverse primer, and 1-1.5 units of a high-fidelity DNA polymerase.
-
Use the following typical cycling conditions, optimizing the annealing temperature as needed:
-
Initial Denaturation: 95°C for 5 minutes.
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 7 minutes.
-
-
-
Verification: Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to confirm the amplification of a single band of the expected size.
-
Purification and Sequencing: Purify the remaining PCR product using a commercial PCR cleanup kit. Send the purified product for bidirectional Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the resulting sequence with the wild-type FKS1 reference sequence for the corresponding Candida species to identify any nucleotide changes and the resulting amino acid substitutions.
Visualizations
Caption: Mechanism of this compound action and FKS1-mediated resistance.
Caption: Experimental workflow for investigating this compound resistance.
Caption: The Cell Wall Integrity (CWI) pathway response to drug-induced stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fitness and Virulence Costs of Candida albicans FKS1 Hot Spot Mutations Associated With Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Evolutionary accumulation of FKS 1 mutations from clinical echinocandin-resistant Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
FKS1 Gene Mutations & Arborcandin A Resistance: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding FKS1 gene mutations that confer resistance to Arborcandin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
Resistance to Arborcandins, a class of 1,3-β-D-glucan synthase inhibitors, is primarily mediated by specific mutations in the FKS1 gene. This gene encodes a key catalytic subunit of the 1,3-β-D-glucan synthase enzyme complex, the molecular target of Arborcandins. These mutations alter the drug-binding site on the Fks1 protein, reducing the inhibitory effect of this compound.
Q2: Which specific FKS1 mutations are known to confer resistance to Arborcandins?
Studies in Saccharomyces cerevisiae have identified specific amino acid substitutions in the Fks1 protein that lead to selective resistance to Arborcandin C, a closely related compound to this compound. The identified mutations include:
-
N470K: Asparagine at position 470 is replaced by Lysine.
It is highly probable that these or similar mutations in the FKS1 "hot spot" regions also confer resistance to this compound.
Q3: Do FKS1 mutations conferring Arborcandin resistance also lead to cross-resistance with other antifungal drugs?
The resistance conferred by the N470K and L642S mutations appears to be selective for Arborcandins. Strains harboring these mutations have shown only modest changes in susceptibility to other classes of glucan synthase inhibitors, such as the echinocandins (e.g., pneumocandin A0).[1]
Q4: What is the expected impact of these mutations on the Minimum Inhibitory Concentration (MIC) of this compound?
Yeast strains with the N470K or L642S mutations in FKS1 exhibit a significant increase in the MIC of Arborcandin C, often over 100-fold higher than that of the wild-type strain.[1] While specific data for this compound is not available, a similar magnitude of increase in the MIC is anticipated.
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental investigation of this compound resistance.
Antifungal Susceptibility Testing
Problem: Inconsistent or non-reproducible MIC values for this compound.
-
Possible Cause 1: Inoculum preparation. The density of the initial yeast cell suspension is critical for accurate MIC determination.
-
Solution: Ensure the inoculum is prepared from a fresh overnight culture and standardized spectrophotometrically to the correct cell density as per established protocols (e.g., CLSI or EUCAST guidelines).
-
-
Possible Cause 2: Media composition. Variations in media components can affect fungal growth and drug activity.
-
Solution: Use a standardized, high-quality medium such as RPMI-1640 with L-glutamine, buffered with MOPS. Ensure the pH is correctly adjusted.
-
-
Possible Cause 3: Drug stability. this compound, like other lipopeptides, may be prone to degradation or aggregation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature.
-
FKS1 Gene Sequencing
Problem: Poor quality or no sequence data obtained from PCR products of the FKS1 gene.
-
Possible Cause 1: Inefficient PCR amplification. The large size and GC-rich regions of the FKS1 gene can make PCR challenging.
-
Solution: Optimize PCR conditions, including annealing temperature (using a gradient PCR), extension time, and the type of DNA polymerase. Consider using a polymerase with high fidelity and processivity. Design multiple overlapping primer pairs to amplify the entire gene in smaller fragments.
-
-
Possible Cause 2: Presence of PCR inhibitors. Contaminants from the DNA extraction process can inhibit the sequencing reaction.
-
Solution: Purify the PCR product using a reliable kit before sending it for sequencing. Ensure complete removal of primers and dNTPs.
-
-
Possible Cause 3: Complex secondary structures. The DNA template may form secondary structures that hinder the sequencing polymerase.
-
Solution: Use a sequencing protocol that includes additives like betaine (B1666868) or DMSO to help denature secondary structures.
-
Site-Directed Mutagenesis of FKS1
Problem: Low efficiency in generating the desired FKS1 mutation.
-
Possible Cause 1: Suboptimal primer design. The design of mutagenic primers is crucial for successful site-directed mutagenesis.
-
Solution: Ensure primers are 25-45 bases in length with the mutation in the center. The melting temperature (Tm) should be ≥78°C. Both primers must contain the desired mutation and anneal to the same sequence on opposite strands.
-
-
Possible Cause 2: Inefficient removal of parental DNA. The original, non-mutated plasmid can lead to a high background of wild-type colonies.
-
Solution: Use the DpnI restriction enzyme to digest the methylated parental DNA template, as PCR-synthesized DNA is unmethylated. Increase the DpnI digestion time if necessary.[3]
-
-
Possible Cause 3: Low transformation efficiency. The quality of competent cells is critical for obtaining transformants.
-
Solution: Use highly competent cells (transformation efficiency >10⁸ cfu/μg). Ensure proper heat shock or electroporation conditions.
-
Quantitative Data Summary
The following tables summarize the susceptibility data for Saccharomyces cerevisiae strains with and without FKS1 mutations to Arborcandin C and other glucan synthase inhibitors. This data is provided as a reference, and similar trends are expected for this compound.
Table 1: In Vitro Susceptibility of S. cerevisiae Strains to Glucan Synthase Inhibitors
| Strain | Relevant Genotype | Arborcandin C IC₅₀ (µg/mL) | Pneumocandin A₀ IC₅₀ (µg/mL) | F-10748 C₁ IC₅₀ (µg/mL) | Arborcandin C MIC (µg/mL) |
| YPH250 | Wild-type FKS1 | 0.083 | 1.3 | 0.83 | 0.5 |
| ACR79-5 | FKS1 (N470K) | 50 | 0.70 | 0.75 | >64 |
| ACR1A3 | FKS1 (L642S) | 9.2 | 0.75 | 3.0 | >64 |
| CE-FKS1 | Wild-type FKS1 (control) | 0.086 | 1.3 | 0.90 | 0.5 |
| CE-FKS1N470K | FKS1 (N470K) | 59 | 0.88 | 1.1 | >64 |
| CE-FKS1L642S | FKS1 (L642S) | 14 | 0.83 | 4.0 | >64 |
Data adapted from Ohyama et al., 2004.[1]
Table 2: 50% Inhibitory Concentration (IC₅₀) of Arborcandin C for Glucan Synthase (GS) Activity
| Source of GS | Relevant Genotype | IC₅₀ of Arborcandin C (µg/mL) |
| YPH250 | Wild-type FKS1 | 0.045 |
| ACR79-5 | FKS1 (N470K) | >50 |
| ACR1A3 | FKS1 (L642S) | 5.2 |
| CE-FKS1 | Wild-type FKS1 (control) | 0.040 |
| CE-FKS1N470K | FKS1 (N470K) | >50 |
| CE-FKS1L642S | FKS1 (L642S) | 5.7 |
Data adapted from Ohyama et al., 2004.[1]
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the CLSI M27-A3 guidelines.
-
Inoculum Preparation:
-
Subculture yeast isolates on Sabouraud Dextrose Agar (B569324) for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 as the diluent.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the drug-free growth control well.
-
FKS1 Gene Sequencing
-
Genomic DNA Extraction:
-
Culture yeast cells overnight in YPD broth.
-
Harvest cells by centrifugation.
-
Extract genomic DNA using a commercial yeast DNA extraction kit or a standard phenol-chloroform method.
-
-
PCR Amplification:
-
Design overlapping primer pairs to amplify the entire coding sequence of the FKS1 gene.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Verify the size of the PCR products by agarose (B213101) gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers, dNTPs, and polymerase.
-
-
Sanger Sequencing:
-
Send the purified PCR products and corresponding primers for bidirectional Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type FKS1 reference sequence to identify any mutations.
-
Site-Directed Mutagenesis of FKS1
This protocol is based on the QuikChange™ site-directed mutagenesis method.
-
Primer Design:
-
Design two complementary mutagenic primers containing the desired mutation in the middle.
-
-
PCR Amplification:
-
Set up a PCR reaction containing a plasmid with the wild-type FKS1 gene, the mutagenic primers, and a high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation.
-
-
Parental DNA Digestion:
-
Digest the PCR reaction with DpnI to remove the methylated, non-mutated parental plasmid DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into highly competent E. coli cells.
-
-
Selection and Verification:
-
Plate the transformed cells on selective agar plates.
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Visualizations
Caption: 1,3-beta-D-Glucan Synthesis Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor Arborcandin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
Technical Support Center: Overcoming Arborcandin A Resistance in Fungi
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Arborcandin A, a potent antifungal agent that inhibits 1,3-β-glucan synthase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to Arborcandins?
The primary mechanism of resistance to Arborcandins, like other 1,3-β-glucan synthase inhibitors, involves mutations in the target enzyme itself. Specifically, studies on the structurally similar Arborcandin C have identified point mutations in the FKS1 gene, which encodes a catalytic subunit of the 1,3-β-glucan synthase. In Saccharomyces cerevisiae, single amino acid substitutions such as Asn470 to Lys or Leu642 to Ser in the Fks1 protein have been shown to confer resistance.[1][2] These mutations reduce the sensitivity of the enzyme to the inhibitory action of the drug.
Q2: My fungal strain shows high Minimum Inhibitory Concentration (MIC) values for this compound. How can I determine if this is due to an FKS1 mutation?
To confirm if elevated this compound MICs are due to target-site mutations, you should sequence the FKS1 gene of your resistant fungal strain. Compare the obtained sequence with the FKS1 sequence from a susceptible, wild-type strain of the same species. Pay close attention to the regions corresponding to those identified in Arborcandin C resistance studies in S. cerevisiae (around amino acid positions 470 and 642) and the established "hot spot" regions for echinocandin resistance in pathogenic fungi like Candida albicans.[2][3]
Q3: Are there other potential mechanisms of resistance to this compound besides FKS1 mutations?
While mutations in FKS1 are the most commonly documented mechanism for this class of antifungals, other mechanisms could potentially contribute to reduced susceptibility. These may include:
-
Upregulation of Efflux Pumps: ATP-binding cassette (ABC) transporters are known to contribute to multidrug resistance in fungi by actively pumping antifungal agents out of the cell.[4][5] While specific efflux pumps for this compound have not yet been identified, this remains a plausible resistance mechanism.
-
Cell Wall Remodeling: Fungi can respond to cell wall stress by activating compensatory signaling pathways, such as the Cell Wall Integrity (CWI) pathway, which can lead to changes in cell wall composition, potentially reducing the drug's effectiveness.[6][7]
Q4: What strategies can I explore to overcome this compound resistance in my experiments?
Several strategies can be investigated to circumvent this compound resistance:
-
Combination Therapy: Combining this compound with an antifungal agent that has a different mechanism of action can create a synergistic or additive effect. Potential partners include azoles (which target ergosterol (B1671047) synthesis) or polyenes (which bind to ergosterol).[8][9][10] The effectiveness of any combination must be determined empirically using methods like the checkerboard assay.
-
Efflux Pump Inhibition: If resistance is suspected to be mediated by efflux pumps, co-administration of an efflux pump inhibitor (EPI) with this compound could restore susceptibility.[11] The identification of suitable EPIs would require screening.
Troubleshooting Guides
Problem 1: High variability in this compound MIC results.
-
Possible Cause: Inconsistent inoculum preparation.
-
Possible Cause: "Trailing growth" phenomenon.
-
Solution: Lipopeptide antifungals can sometimes exhibit trailing, where a small amount of residual growth is observed at concentrations above the true MIC. Define the MIC as the concentration causing a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.[12]
-
-
Possible Cause: Drug solubility and stability.
-
Solution: Prepare this compound stock solutions in an appropriate solvent (e.g., DMSO) and use freshly prepared dilutions for each experiment. Ensure the final solvent concentration in the assay does not affect fungal growth.
-
Problem 2: Suspected efflux pump-mediated resistance to this compound.
-
Symptom: The fungal strain shows broad resistance to multiple structurally unrelated antifungal agents.
-
Troubleshooting Workflow:
Caption: Workflow for investigating efflux pump-mediated resistance.
Problem 3: No synergistic effect observed in combination therapy experiments.
-
Possible Cause: Inappropriate combination partner.
-
Solution: The selected second agent may not have a complementary mechanism of action. Test this compound with a panel of antifungals from different classes (e.g., azoles, polyenes, pyrimidine (B1678525) analogs).
-
-
Possible Cause: Antagonistic interaction.
-
Solution: Some drug combinations can be antagonistic, where the combined effect is less than that of the individual agents. A Fractional Inhibitory Concentration (FIC) index greater than 4 suggests antagonism.[14]
-
-
Possible Cause: Resistance mechanism affects both drugs.
-
Solution: If the resistance mechanism is broad, such as upregulation of a polyspecific efflux pump, it might confer resistance to both agents in the combination.
-
Experimental Protocols & Data
Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M27-A3 broth microdilution method for yeasts.
-
Inoculum Preparation:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate for 24-48 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
Table 1: Representative MIC and IC50 Values for Arborcandins
Note: Data for this compound is limited. The following table includes data for structurally related Arborcandins to provide a general reference for expected potency.
| Compound | Organism | Parameter | Value (µg/mL) | Reference |
| Arborcandin C | Candida albicans | MIC | 0.25 - 8 | [11] |
| Arborcandin C | Aspergillus fumigatus | MIC | 0.063 - 4 | [11] |
| Arborcandin C | Candida albicans GS | IC50 | 0.012 - 3 | [11] |
| Arborcandin C | Aspergillus fumigatus GS | IC50 | 0.012 - 3 | [11] |
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and a second antifungal agent.
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound along the y-axis (rows) and the second antifungal agent along the x-axis (columns).
-
Row H will contain dilutions of this compound only, and column 12 will contain dilutions of the second agent only. This allows for the determination of the MIC for each drug alone.
-
Well H12 serves as the growth control (no drugs).
-
-
Inoculation and Incubation:
-
Inoculate all wells with the fungal suspension prepared as described in the MIC protocol.
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation of Results:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Indifference or Additive |
| > 4.0 | Antagonism |
Reference for interpretation.[14]
Caption: Logical workflow for synergy testing using the checkerboard assay.
Signaling Pathways
Inhibition of 1,3-β-glucan synthesis by this compound induces significant stress on the fungal cell wall. This stress activates compensatory signaling pathways, primarily the Cell Wall Integrity (CWI) pathway. Understanding this response is crucial, as its upregulation can contribute to drug tolerance.
References
- 1. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor Arborcandin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Substitutions in the Echinocandin Target Fks1p Account for Reduced Susceptibility of Rare Laboratory and Clinical Candida sp. Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Wall Integrity Pathway Involved in Morphogenesis, Virulence and Antifungal Susceptibility in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Polyene-Azole Combination Therapy against Aspergillosis Using an In Vitro Pharmacokinetic-Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024 AST: Candida Reporting Tips | News | CLSI [clsi.org]
- 14. emerypharma.com [emerypharma.com]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Arborcandin A in assays
Welcome to the technical support center for Arborcandin A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues, particularly off-target effects, that may arise during in-vitro and in-vivo assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a member of the arborcandin family of cyclic peptides that act as potent inhibitors of 1,3-β-glucan synthase.[1] This enzyme is a critical component in the biosynthesis of β-glucan, an essential polysaccharide in the fungal cell wall.[2] By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to fungal cell death.[2] Arborcandins are structurally distinct from another class of 1,3-β-glucan synthase inhibitors, the echinocandins.[1]
Q2: What are the known on-target activities of this compound?
The primary on-target activity of this compound and its analogs is the inhibition of 1,3-β-glucan synthase in various fungal species. This inhibitory activity translates to potent fungicidal effects against a range of pathogens.
Table 1: In Vitro Activity of Arborcandins against Fungal Pathogens [1]
| Compound | Target Organism | Assay Type | Value |
| This compound-F | Candida albicans | IC50 | 0.012 to 3 µg/mL |
| This compound-F | Aspergillus fumigatus | IC50 | 0.012 to 3 µg/mL |
| Arborcandin C | Candida albicans | Ki | 0.12 µM |
| Arborcandin C | Aspergillus fumigatus | Ki | 0.016 µM |
| This compound-F | Candida spp. | MIC | 0.25 to 8 µg/mL |
| This compound-F | Aspergillus fumigatus | MIC | 0.063 to 4 µg/mL |
Q3: What are the potential off-target effects of this compound?
Currently, there is a lack of specific, documented off-target interactions for this compound. However, based on the behavior of other cyclic peptide and lipopeptide antifungal agents, such as echinocandins (e.g., caspofungin, micafungin, anidulafungin), researchers should be aware of potential off-target effects. These may include:
-
Hepatotoxicity: Elevated liver enzymes have been observed with some echinocandins.[3][4]
-
Infusion-related reactions: Symptoms such as rash, itching, and flushing have been reported.[5][6]
-
Hematological effects: Anemia and other blood disorders have been noted in some cases.[3][7]
It is crucial to consider that this compound's unique structure may lead to a different off-target profile than that of the echinocandins.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. The following workflow can guide this process:
Workflow for distinguishing on-target vs. off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Morphology
You observe cytotoxicity or morphological changes in your non-fungal cell line upon treatment with this compound.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-target protein binding | Perform a Cellular Thermal Shift Assay (CETSA) to identify potential off-target proteins. | See Protocol 1: Cellular Thermal Shift Assay (CETSA) |
| Induction of stress pathways | Analyze the activation of known stress-response pathways, such as the Cell Wall Integrity (CWI) pathway in yeast, which has mammalian homologs. | See Protocol 2: Western Blot for Stress Pathway Activation |
| Non-specific membrane interaction | Test a structurally similar but biologically inactive analog of this compound. | Synthesize or obtain an analog with a key functional group modified to abolish 1,3-β-glucan synthase inhibition. Treat cells with the inactive analog at the same concentrations as this compound and observe for the cytotoxic/morphological phenotype. |
Issue 2: Inconsistent Assay Results or High Variability
Your experimental results with this compound show high variability between replicates or experiments.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. | N/A |
| Cell line variability | Ensure consistent cell passage number, confluency, and overall health. | Maintain a detailed cell culture log. Regularly test for mycoplasma contamination. |
| Assay interference | Rule out direct interference of this compound with your assay components (e.g., luciferase, fluorescent probes). | Perform a cell-free version of your assay by adding this compound directly to the detection reagents. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the identification of proteins that physically interact with this compound in a cellular context.
CETSA experimental workflow.
Methodology:
-
Cell Culture and Treatment: Culture your target cells to the desired confluency. Treat one set of cells with this compound at a concentration known to elicit the off-target effect and another set with a vehicle control.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer.
-
Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis: Collect the supernatant containing the soluble proteins. Prepare the samples for analysis by SDS-PAGE followed by Western blotting for a specific candidate protein or by mass spectrometry for proteome-wide analysis.
-
Data Interpretation: Proteins that are stabilized by binding to this compound will remain in the soluble fraction at higher temperatures compared to the vehicle control.
Protocol 2: Western Blot for Stress Pathway Activation
This protocol is to assess the activation of key signaling pathways that may be inadvertently triggered by this compound. In fungi, inhibition of 1,3-β-glucan synthase is known to activate the Cell Wall Integrity (CWI) pathway.[8] Homologous pathways in mammalian cells could be similarly affected.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of key signaling proteins (e.g., p-p38/p38, p-ERK/ERK, p-JNK/JNK).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Signaling Pathway Diagram
Fungal Cell Wall Integrity (CWI) Pathway
Inhibition of 1,3-β-glucan synthase by this compound can induce a compensatory response mediated by the CWI pathway in fungi. Understanding this pathway can provide insights into potential downstream effects that might be relevant in other model systems.
Fungal Cell Wall Integrity (CWI) signaling pathway.
This technical support center provides a foundational guide for researchers working with this compound. As more specific data on the off-target effects of this compound become available, this resource will be updated. We encourage researchers to perform the appropriate controls to ensure the validity of their results.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity [pubmed.ncbi.nlm.nih.gov]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspofungin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 5. Micafungin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Micafungin: Candida Uses, Side Effects, Dosage [medicinenet.com]
- 7. Micafungin (Mycamine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Arborcandin A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with Arborcandin A. Our goal is to enhance the reproducibility of your results by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My this compound activity appears lower than expected in the antifungal assay.
A1: Several factors could contribute to reduced activity. Consider the following troubleshooting steps:
-
Purity and Integrity: Verify the purity of your this compound sample. Impurities can interfere with the assay. Ensure the compound has not degraded due to improper storage. Peptides are susceptible to degradation from repeated freeze-thaw cycles and exposure to light.[1]
-
Solubility: Ensure complete solubilization of this compound in the appropriate solvent before adding it to your assay medium. Poor solubility can lead to an inaccurate final concentration.
-
Storage: this compound, being a peptide, should be stored at -20°C and protected from light.[1] For long-term storage, lyophilized form is preferred. If in solution, use sterile buffers and consider aliquoting to avoid multiple freeze-thaw cycles.[1]
-
Assay Conditions: Review your antifungal susceptibility testing protocol. Factors such as inoculum density, incubation time, and temperature can significantly impact the results. Ensure consistency with established protocols like those from the Clinical and Laboratory Standards Institute (CLSI).
Q2: I am observing inconsistent results between experimental replicates.
A2: Inconsistent results often stem from subtle variations in experimental execution. Here are some areas to scrutinize:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the this compound solution and the fungal inoculum.
-
Homogeneous Cell Suspension: Ensure your fungal cell suspension is well-mixed and homogenous before aliquoting into the assay plates to guarantee a uniform cell number in each well.
-
Edge Effects in Microplates: In 96-well plate assays, the outer wells are prone to evaporation, which can concentrate the components and affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples or filling them with sterile medium.
-
Incubation Conditions: Maintain consistent temperature and humidity during incubation. Fluctuations can lead to variable growth rates.
Q3: How can I confirm that the observed antifungal effect is due to the inhibition of 1,3-β-glucan synthase?
A3: To validate the mechanism of action, you can perform the following:
-
1,3-β-Glucan Synthase Activity Assay: Directly measure the activity of 1,3-β-glucan synthase in the presence and absence of this compound. A dose-dependent decrease in enzyme activity would confirm its inhibitory effect.
-
Cell Wall Analysis: Analyze the cell wall composition of fungi treated with this compound. A significant reduction in the β-glucan content compared to untreated controls would support the proposed mechanism.
-
Rescue Experiments: Attempt to rescue the antifungal effect by supplementing the growth medium with key components synthesized downstream of the inhibited pathway. However, for cell wall synthesis inhibitors, this is often not feasible.
-
Comparison with Known Inhibitors: Compare the phenotypic effects of this compound with those of well-characterized 1,3-β-glucan synthase inhibitors like caspofungin. Similar morphological changes in the fungi would provide additional evidence.
Q4: What is the best way to store and handle this compound to maintain its stability?
A4: Proper storage and handling are critical for maintaining the biological activity of this compound.
-
Short-term Storage: For short-term use, solutions of this compound can be stored at 2-8°C for a few days. However, it is recommended to prepare fresh solutions for each experiment.
-
Long-term Storage: For long-term storage, this compound should be stored in its lyophilized form at -20°C or -80°C, protected from moisture and light.[1]
-
Reconstitution: When reconstituting, use a sterile, high-purity solvent as recommended by the supplier. Once reconstituted, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
The following tables summarize the reported biological activity of Arborcandins.
Table 1: In Vitro Inhibitory Activity of Arborcandins against 1,3-β-Glucan Synthase
| Compound | Target Organism | IC50 (µg/mL) |
| Arborcandins | Candida albicans | 0.012 - 3 |
| Arborcandins | Aspergillus fumigatus | 0.012 - 3 |
Data sourced from Ohyama T, et al. (2000). The Journal of Antibiotics.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of Arborcandins against Fungal Pathogens
| Compound | Target Organism | MIC (µg/mL) |
| Arborcandins | Candida spp. | 0.25 - 8 |
| Arborcandins | Aspergillus fumigatus | 0.063 - 4 |
Data sourced from Ohyama T, et al. (2000). The Journal of Antibiotics.[2]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the CLSI guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
This compound
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile, flat-bottom 96-well plates
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve the desired final concentrations.
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted this compound.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: 1,3-β-Glucan Synthase Activity Assay
This is a generalized protocol for measuring the activity of 1,3-β-glucan synthase.
Materials:
-
Fungal cell lysate containing 1,3-β-glucan synthase
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, and 1 mM DTT)
-
Substrate: UDP-glucose (radiolabeled or non-radiolabeled)
-
Scintillation cocktail (if using radiolabeled substrate)
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
Procedure:
-
Enzyme Preparation:
-
Prepare a crude enzyme extract from the fungal species of interest by methods such as spheroplasting followed by cell lysis.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the assay buffer, UDP-glucose, and varying concentrations of this compound.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding cold TCA.
-
-
Quantification of Glucan:
-
Filter the reaction mixture through glass fiber filters to capture the insoluble glucan product.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated UDP-glucose.
-
If using a radiolabeled substrate, place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Troubleshooting Logic for Reduced this compound Activity
Caption: A logical approach to troubleshooting experiments with unexpectedly low this compound activity.
References
Technical Support Center: Optimizing Arborcandin A Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Arborcandin A in animal models. The information is designed to address common challenges and provide standardized protocols to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic peptide that acts as a potent inhibitor of 1,3-beta-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][][3] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell death.[4] Its mechanism is noncompetitive and it has shown potent fungicidal activity against various Candida and Aspergillus species in vitro.[1][3]
Q2: I am observing poor efficacy of this compound in my animal model. What are the potential causes?
Poor in vivo efficacy can stem from several factors. Due to its likely complex and potentially hydrophobic nature, challenges may arise from:
-
Low Bioavailability: The route of administration significantly impacts the amount of this compound that reaches the systemic circulation. Oral administration may result in poor absorption.[5]
-
Rapid Clearance: The compound may be quickly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the site of infection.[6]
-
Suboptimal Formulation: The solubility and stability of the this compound formulation are critical for effective delivery.[7]
Q3: What is the recommended starting dose for this compound in a mouse model of fungal infection?
Currently, there is no established in vivo dosage for this compound in the public domain. To determine an appropriate starting dose, researchers should consider the in vitro minimum inhibitory concentration (MIC) and IC50 values against the target fungal pathogen.[1][8] Dose-ranging studies are essential to establish a dose that is both effective and well-tolerated.
Q4: Which animal model is most appropriate for studying the efficacy of this compound?
The choice of animal model depends on the type of fungal infection being studied. Murine models are commonly used for various forms of candidiasis, including disseminated, oropharyngeal, and vaginal infections.[9] The specific model should mimic the human disease as closely as possible to ensure the clinical relevance of the findings.[10]
Troubleshooting Guides
Guide 1: High Variability in Experimental Results
High variability in animal study outcomes can compromise the statistical power of your results.[11]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | 1. Ensure the this compound formulation is prepared fresh for each experiment or stored under conditions that prevent degradation. 2. Verify the homogeneity of the formulation, especially for suspensions. 3. Confirm the final concentration of this compound in the formulation. |
| Improper Animal Handling and Dosing | 1. Standardize animal handling procedures to minimize stress, which can impact physiological responses.[11] 2. Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper placement of the gavage needle.[12] 3. Use age and sex-matched animals to reduce biological variability.[10] |
| Variable Fungal Inoculum | 1. Prepare the fungal inoculum consistently for each experiment, ensuring the correct concentration and viability of the fungal cells.[9] 2. Standardize the route and volume of inoculation. |
Guide 2: Adverse Events or Toxicity Observed in Animals
| Potential Cause | Troubleshooting Steps |
| High Dose of this compound | 1. Conduct a dose-finding study to determine the maximum tolerated dose (MTD). 2. Start with a lower dose and escalate gradually while monitoring for signs of toxicity. |
| Toxicity of the Delivery Vehicle | 1. Test the delivery vehicle alone in a control group of animals to assess its toxicity. 2. Consider alternative, less toxic vehicles if necessary. |
| Improper Route of Administration | 1. Ensure the chosen route of administration is appropriate for the formulation. For example, some formulations may cause irritation if administered subcutaneously.[13] 2. Verify the correct technique for the chosen administration route to avoid tissue damage.[14] |
Experimental Protocols
Protocol 1: Intravenous (IV) Injection in Mice[13][15]
This method ensures immediate and complete systemic circulation of this compound.
Materials:
-
This compound formulation
-
Sterile syringe with a fine-gauge needle (e.g., 27-30G)
-
Mouse restrainer
Procedure:
-
Prepare the this compound solution in a sterile vehicle suitable for intravenous administration.
-
Gently restrain the mouse, allowing access to the lateral tail vein.
-
Wipe the tail with 70% ethanol to disinfect the injection site and improve vein visualization.
-
Carefully insert the needle into the lateral tail vein.
-
Slowly inject the this compound solution. The maximum bolus injection volume is typically 5 ml/kg.[13]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection in Mice[13][14]
IP administration allows for rapid absorption into the vasculature.[13]
Materials:
-
This compound formulation
-
Sterile syringe and needle (e.g., 25-27G)
-
70% ethanol
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.[14]
-
Insert the needle at a 30-45 degree angle, avoiding internal organs.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.
-
Inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any signs of distress.
Protocol 3: Oral Gavage in Mice[12][16]
This method is used for direct administration of a specific volume of the agent into the stomach.[12]
Materials:
-
This compound formulation
-
Appropriately sized gavage needle (flexible plastic is preferred to reduce injury risk)[15]
-
Syringe
Procedure:
-
Select the correct size of the gavage needle based on the mouse's weight.[12]
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[16]
-
Properly restrain the mouse, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus. The needle should pass easily without resistance.[12] If resistance is met, withdraw and try again.
-
Slowly administer the this compound formulation. The recommended maximum dosing volume is 10 mL/kg.[12]
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for any signs of respiratory distress.[12]
Data Presentation
Table 1: Recommended Maximum Injection Volumes for Mice [12][13]
| Route of Administration | Maximum Volume |
| Intravenous (IV) - Bolus | 5 mL/kg |
| Intraperitoneal (IP) | 10 mL/kg |
| Oral (PO) - Gavage | 10 mL/kg |
Table 2: In Vitro Activity of Arborcandins [1]
| Compound | Organism | IC50 (µg/ml) | MIC (µg/ml) |
| This compound | Candida albicans | 0.025 | 1 |
| This compound | Aspergillus fumigatus | 0.025 | 1 |
| Arborcandin C | Candida albicans | - | 0.25 - 8 |
| Arborcandin C | Aspergillus fumigatus | - | 0.063 - 4 |
Visualizations
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
Caption: this compound inhibits 1,3-beta-glucan synthase, disrupting the fungal cell wall.
Caption: A logical approach to troubleshooting poor efficacy of this compound in animal models.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Limitations for the Delivery of Protein Drugs [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. scribd.com [scribd.com]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
Impact of media composition on Arborcandin A activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of media composition on the activity of Arborcandin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to the arborcandin family of compounds, which are novel cyclic peptides.[1] These compounds are potent inhibitors of 1,3-β-glucan synthase, a critical enzyme for the synthesis of β-glucan, an essential component of the fungal cell wall.[1][2] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[2] The inhibition by arborcandins is noncompetitive.[1]
Q2: How does media composition, in general, affect the in vitro activity of 1,3-β-glucan synthase inhibitors like this compound?
The composition of the culture medium can significantly influence the measured in vitro activity of 1,3-β-glucan synthase inhibitors.[3] Factors such as the presence of serum, glucose concentration, and the base medium formulation can alter the Minimum Inhibitory Concentration (MIC) values. For instance, testing of the antifungal caspofungin in RPMI medium versus a 1% yeast extract medium has been shown to yield different results.[3]
Q3: Does the presence of serum in the culture medium affect this compound activity?
While specific data on this compound is limited, studies on other 1,3-β-glucan synthase inhibitors of the echinocandin class have shown that the presence of human serum can significantly increase their MICs.[4][5][6][7] This is attributed to the high rate of protein binding of these drugs.[4][5] The effect can vary between different compounds within the same class.[4][6] Therefore, it is crucial to consider the potential impact of serum when designing and interpreting in vitro experiments with this compound.
Q4: Can the glucose concentration in the medium impact the antifungal activity of this compound?
The effect of glucose concentration on the activity of 1,3-β-glucan synthase inhibitors appears to be compound-dependent. For example, one study found that increasing glucose concentration did not significantly alter the MIC of the echinocandin anidulafungin (B1665494) against Candida species, while it did affect other classes of antifungals.[8] However, the growth rate of fungi can be influenced by the glucose concentration in the medium, which could indirectly affect susceptibility testing results.[9][10]
Q5: What are the standard recommended media for antifungal susceptibility testing of 1,3-β-glucan synthase inhibitors?
Standardized methods for antifungal susceptibility testing have been developed by organizations like the Clinical and Laboratory Standards Institute (CLSI).[11][12] For yeasts, RPMI 1640 medium is commonly used for broth microdilution assays.[13][14] It is important to consult the latest CLSI documents (e.g., M27 for yeasts) for detailed guidelines on media preparation and testing conditions to ensure reproducibility.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher than expected MIC values for this compound | Presence of serum in the culture medium. Serum proteins can bind to the compound, reducing its effective concentration.[4][6] | Perform experiments in serum-free medium or quantify the extent of protein binding to determine the free fraction of the compound. If serum is required for the experimental model, be aware that MICs may be elevated. |
| Inappropriate media formulation. The composition of the medium can influence fungal growth and drug activity.[3] | Use standardized media such as RPMI 1640 for susceptibility testing as recommended by CLSI guidelines to ensure consistency and comparability of results.[13][14] | |
| High inoculum density. An excessively high number of fungal cells can lead to an underestimation of the compound's activity. | Standardize the inoculum preparation following established protocols (e.g., CLSI M27-A3) to ensure a consistent starting cell density.[15] | |
| Inconsistent or non-reproducible MIC results | Variability in media preparation. Minor differences in pH, ion concentrations, or component sources can affect results. | Prepare media consistently and according to standardized protocols. Use high-quality reagents and water. |
| Instability of this compound in the test medium. The compound may degrade over the course of the experiment. | Assess the stability of this compound in the chosen medium under the experimental conditions (temperature, pH, light exposure). Consider performing time-kill assays to understand the dynamics of its activity. | |
| Paradoxical growth at high concentrations of this compound | A known phenomenon with some 1,3-β-glucan synthase inhibitors. This "Eagle effect" can occur where fungal growth reappears at concentrations above the MIC.[16] | This is a complex phenomenon. If observed, it is important to note the concentration range at which it occurs. It may be influenced by the specific fungal strain and culture conditions.[16] |
Data Presentation
Table 1: Reported in vitro Activity of Arborcandins
| Compound | Organism | Assay | Result (µg/mL) |
| Arborcandin F | Candida albicans | IC50 | 0.012[17] |
| Arborcandin F | Aspergillus fumigatus | IC50 | 0.012[17] |
| Arborcandin F | Candida spp. | MIC | 2-4[17] |
| Arborcandins (general) | Candida spp. | MIC | 0.25 to 8[1] |
| Arborcandins (general) | Aspergillus fumigatus | MIC | 0.063 to 4[1] |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Table 2: Impact of Human Serum on the MICs of Echinocandins (as a proxy for this compound)
| Drug | Organism | MIC Fold Increase in 50% Human Serum |
| Micafungin | Candida spp. & Aspergillus spp. | Sharp increase[4] |
| Anidulafungin | Candida spp. & Aspergillus spp. | Sharp increase[4] |
| Caspofungin | Candida spp. & Aspergillus spp. | Modest increase[4] |
Note: This table provides a general indication of the effect of serum on a related class of drugs. The specific impact on this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is based on the CLSI M27 guidelines for yeast.
-
Media Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid). Adjust the pH to 7.0.
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard. This can be done spectrophotometrically at 530 nm.
-
Dilute this suspension in the RPMI 1640 test medium to achieve the final inoculum concentration specified in the CLSI guidelines (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in the RPMI 1640 test medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. The endpoint can be read visually or with a microplate reader.
-
Visualizations
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of serum on in vitro susceptibility testing of echinocandins for Candida parapsilosis and Candida guilliermondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum Differentially Alters the Antifungal Properties of Echinocandin Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum differentially alters the antifungal properties of echinocandin drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose Directly Promotes Antifungal Resistance in the Fungal Pathogen, Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Culture Media on Biofilm Formation by Candida Species and Response of Sessile Cells to Antifungals and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Culture media profoundly affect Candida albicans and Candida tropicalis growth, adhesion and biofilm development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardization of antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Insights into the Paradoxical Effect of Echinocandins [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
Arborcandin A: Technical Support Center for Quality Control and Purity Assessment
Welcome to the technical support center for Arborcandin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control and purity assessment of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the arborcandin family of novel cyclic peptides. These compounds are potent inhibitors of 1,3-beta-glucan synthase, an essential enzyme in the fungal cell wall synthesis pathway. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This targeted mechanism makes it a promising candidate for antifungal drug development, as 1,3-beta-glucan synthase is absent in mammalian cells.
Q2: Which analytical techniques are most suitable for the quality control and purity assessment of this compound?
The primary recommended techniques for comprehensive quality control of this compound are High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
Q3: What are the common impurities that might be present in a sample of this compound?
Common impurities can include other members of the arborcandin family (e.g., Arborcandin B, C, D, E, F), biosynthetic precursors, degradation products, and residual solvents from the purification process.
Q4: How should this compound samples be stored to ensure stability?
To ensure stability, this compound should be stored as a lyophilized powder at -20°C or below, protected from moisture and light. For short-term use, solutions can be prepared in an appropriate solvent (e.g., DMSO or a buffered aqueous solution) and stored at 2-8°C, though long-term storage in solution is not recommended due to potential degradation. Stability studies should be performed under your specific experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Interaction of the cyclic peptide with active sites on the column packing. 4. Sample overload. | 1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH; for cyclic peptides, a slightly acidic pH (e.g., using 0.1% trifluoroacetic acid) can improve peak shape. 3. Use a column with end-capping or a different stationary phase. 4. Reduce the injection volume or sample concentration. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks in the HPLC system. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for air bubbles, and inspect fittings for leaks. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method and inject a blank solvent run to clean the system. |
| Low Signal Intensity | 1. Low sample concentration. 2. Incorrect detection wavelength. 3. Sample degradation. | 1. Concentrate the sample or increase the injection volume. 2. Determine the optimal UV absorbance wavelength for this compound by running a UV scan. A wavelength around 210-220 nm is often suitable for peptides. 3. Ensure proper sample storage and handling. |
Mass Spectrometry Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Ionization | 1. Inappropriate ionization source or settings. 2. Presence of ion-suppressing agents in the sample. | 1. Optimize electrospray ionization (ESI) parameters (e.g., capillary voltage, gas flow). 2. Purify the sample to remove salts and other non-volatile components. |
| Complex or Uninterpretable Spectra | 1. In-source fragmentation. 2. Presence of multiple adducts (e.g., Na+, K+). | 1. Reduce the cone voltage or fragmentation energy. 2. Use a mobile phase with a volatile ammonium (B1175870) salt (e.g., ammonium acetate) to promote the formation of a single protonated species. |
| Inaccurate Mass Measurement | 1. Instrument not properly calibrated. 2. Insufficient resolution. | 1. Calibrate the mass spectrometer using a known standard. 2. Increase the resolution setting on the instrument if available. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of this compound purity.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 95 30 95 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a final concentration of 1 mg/mL.
Identity Confirmation by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
LC Method: Use the HPLC method described above.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-2000.
-
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for the structural characterization of this compound.
-
Instrumentation: NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Experiments:
-
¹H NMR: For proton environment analysis.
-
¹³C NMR: For carbon skeleton analysis.
-
2D NMR (COSY, HSQC, HMBC): For detailed structural elucidation and assignment of proton and carbon signals.
-
-
Data Analysis: Compare the obtained spectra with a reference spectrum of a certified this compound standard.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: HPLC Purity Analysis of this compound Batches
| Batch Number | Retention Time (min) | Peak Area (%) |
| ARB-A-001 | 15.2 | 99.5 |
| ARB-A-002 | 15.3 | 98.9 |
| ARB-A-003 | 15.2 | 99.2 |
Table 2: Mass Spectrometry Identity Confirmation
| Compound | Expected [M+H]⁺ | Observed [M+H]⁺ |
| This compound | [Insert Expected Mass] | [Insert Observed Mass] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound purity assessment.
Mitigating Arborcandin A precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of Arborcandin A precipitation in stock solutions.
Troubleshooting Guide: Mitigating this compound Precipitation
Precipitation of this compound from a stock solution can introduce significant variability and inaccuracy into experimental results. This guide provides a systematic approach to identify, resolve, and prevent this common issue.
Visual Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and resolve this compound precipitation.
Caption: A step-by-step workflow to troubleshoot and resolve this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in stock solutions?
A1: Precipitation of this compound, a cyclic peptide, can be caused by several factors:
-
Exceeding Solubility Limits: The concentration of the stock solution may be higher than the solubility of this compound in the chosen solvent.
-
Solvent Quality: The use of solvents that are not high-purity or anhydrous can introduce water, which may decrease the solubility of hydrophobic compounds like this compound.
-
Temperature Fluctuations: Moving stock solutions between different temperatures (e.g., from a -80°C freezer to the benchtop) can cause the compound to fall out of solution.[1] Repeated freeze-thaw cycles are a common cause of precipitation.[2]
-
Improper Storage: Storing the solution at an inappropriate temperature can affect its stability and solubility.[1]
-
pH Shifts: The pH of the solution can significantly impact the solubility of ionizable compounds.[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While specific solubility data for this compound is not widely published, for many complex organic molecules and cyclic peptides like other Arborcandins, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] For subsequent dilutions into aqueous media, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[4][5]
Q3: My this compound stock solution has precipitated upon thawing. What should I do?
A3: If you observe a precipitate, you can first try to redissolve it by gently warming the vial to room temperature and vortexing or sonicating the solution for 5-10 minutes.[1][2] Visually inspect the solution against a light source to ensure all particulate matter has dissolved. If the precipitate does not readily dissolve, it is strongly recommended to prepare a fresh stock solution to ensure accurate concentration and experimental reproducibility. To prevent this in the future, aliquot the stock solution into single-use volumes before the initial freezing.[2]
Q4: How can I improve the solubility of this compound during stock preparation?
A4: To enhance solubility during preparation:
-
Ensure you are using high-quality, anhydrous DMSO.[2]
-
After adding the solvent to the powdered compound, vortex the solution thoroughly.
-
If dissolution is slow, use a bath sonicator to aid the process.[2] Gentle warming (e.g., to 37°C) can also be beneficial, but avoid excessive heat which could degrade the compound.[1][6]
Q5: What is the best way to store this compound stock solutions to prevent precipitation?
A5: Proper storage is critical. It is best practice to:
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein-binding polypropylene (B1209903) tubes.[2][7] This is the most effective way to avoid repeated freeze-thaw cycles.
-
Store Cold: Store the aliquots at -20°C or, for longer-term storage, at -80°C. The specific temperature should be in accordance with the manufacturer's recommendations, if available.
-
Protect from Light: While not explicitly documented for this compound, many complex organic molecules are light-sensitive.[3] Storing vials in a light-blocking container is a good general practice.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes
-
Vortexer
-
Bath sonicator (recommended)
Methodology:
-
Pre-weigh Compound: Accurately weigh the required amount of this compound powder in a suitable microcentrifuge tube.
-
Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes.
-
Inspect for Clarity: Visually inspect the solution against a light source. If any particulate matter remains, place the tube in a bath sonicator for 5-10 minutes, or until the solution is completely clear.[2]
-
Aliquot for Storage: Dispense the 10 mM stock solution into single-use aliquots appropriate for your experimental needs. This minimizes future freeze-thaw cycles.[1][2]
-
Store: Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Diluting this compound Stock Solution into Aqueous Media
This protocol is designed to minimize precipitation when diluting a DMSO-based stock into an aqueous buffer or cell culture medium.
Caption: Recommended workflow for diluting organic stock solutions into aqueous media.
Data Summary
| Solvent | Suitability for Stock Solution | Notes |
| DMSO (anhydrous) | High | Recommended primary solvent for creating high-concentration stock solutions.[1][2] |
| Ethanol | Moderate to Low | May be suitable for lower concentrations, but solubility is often less than in DMSO.[4][5] |
| Methanol | Moderate to Low | Similar to ethanol; may be used but could have lower solubility limits.[4][5] |
| Water / Aqueous Buffers | Very Low | Arborcandins are generally poorly soluble in aqueous solutions, making direct dissolution impractical.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing [PeerJ] [peerj.com]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of Arborcandin A and Micafungin: A Guide for Researchers
This guide provides a detailed comparison of the antifungal agents Arborcandin A and micafungin (B1204384), focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Introduction
This compound and micafungin are both potent antifungal agents that target the fungal cell wall, a structure essential for fungal viability and one that is absent in mammalian cells, making it an attractive target for antifungal therapy. Both compounds belong to a class of drugs that inhibit the enzyme 1,3-β-D-glucan synthase, which is critical for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[1][2][] Micafungin, an echinocandin, is a well-established and clinically approved antifungal drug used for the treatment of various fungal infections, particularly those caused by Candida and Aspergillus species.[1][4] this compound is a novel cyclic peptide with a different structure from the echinocandins, but it shares the same molecular target.[2][5] This guide synthesizes the available preclinical data to offer a comparative overview of their efficacy.
Mechanism of Action
Both this compound and micafungin disrupt the integrity of the fungal cell wall by inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1][2] This inhibition prevents the synthesis of β-(1,3)-D-glucan, leading to a weakened cell wall that cannot withstand osmotic stress, ultimately resulting in cell lysis and fungal death.[1] The inhibition by Arborcandin C, a related compound, has been shown to be noncompetitive.[2]
Caption: Inhibition of 1,3-β-D-glucan synthase by this compound and micafungin.
Comparative In Vitro Efficacy
Direct comparative studies of this compound and micafungin are not available in the current literature. However, data from separate studies on their in vitro activity against key fungal pathogens are summarized below.
Table 1: In Vitro Activity of this compound against Candida and Aspergillus Species
| Fungal Species | This compound MIC (µg/mL) | This compound IC₅₀ (µg/mL) |
| Candida spp. | 0.25 - 8 | - |
| Candida albicans | - | 0.012 - 3 |
| Aspergillus fumigatus | 0.063 - 4 | 0.012 - 3 |
Data sourced from Ohyama et al., 2000.[2]
Table 2: In Vitro Activity of Micafungin against Candida and Aspergillus Species
| Fungal Species | Micafungin MIC (µg/mL) |
| Candida spp. | ≤ 2 (for >99% of isolates) |
| Candida albicans | MIC₉₀ = 0.03 |
| Candida glabrata | MIC₉₀ = 0.006 |
| Candida tropicalis | MIC₉₀ = 0.006 |
| Candida krusei | MIC₉₀ = 0.25 |
| Candida parapsilosis | Higher MICs observed |
| Aspergillus spp. | MEC ≤ 0.125 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MEC (Minimum Effective Concentration) is used for filamentous fungi and is defined as the lowest drug concentration that leads to the formation of aberrant, branched, and short hyphae. Data for micafungin compiled from multiple sources.[6][7][8]
In Vivo Efficacy
Micafungin
Extensive in vivo studies have been conducted on micafungin. In a neutropenic murine model of disseminated candidiasis caused by Candida albicans and Candida glabrata, the 24-hour area under the curve (AUC)/MIC ratio was identified as the pharmacodynamic index associated with treatment efficacy.[9][10] The free drug AUC/MIC ratios associated with stasis and a 1-log reduction in fungal burden were approximately 10 and 20, respectively.[9][10] Humanized dosing studies in mice have also demonstrated the efficacy of extended-interval dosing for both prophylaxis and treatment of disseminated candidiasis.[11] In clinical trials, micafungin has been shown to be effective for the treatment of candidemia, acute disseminated candidiasis, and esophageal candidiasis, as well as for the prophylaxis of Candida infections in hematopoietic stem cell transplant recipients.[12][13][14][15]
This compound
As of the latest available data, in vivo efficacy studies for this compound have not been published.
Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro susceptibility of fungal isolates to antifungal agents like this compound and micafungin, based on established methodologies.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M27-A for yeasts.[16][17]
1. Fungal Isolate Preparation:
-
Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
A cell suspension is prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.[17]
2. Antifungal Agent Preparation:
-
Stock solutions of this compound and micafungin are prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium buffered with MOPS to a pH of 7.0.[16][17]
3. Microdilution Assay:
-
The assay is performed in 96-well microtiter plates.
-
Each well receives 100 µL of the standardized fungal inoculum and 100 µL of the diluted antifungal agent.
-
The final inoculum concentration is approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[16]
-
Plates are incubated at 35°C for 24 to 48 hours.[16]
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the growth control well, as determined by visual inspection or spectrophotometrically.[16]
Caption: A generalized workflow for determining the MIC of antifungal agents.
Conclusion
Both this compound and micafungin are potent inhibitors of fungal 1,3-β-D-glucan synthase. Micafungin is a well-characterized and clinically validated antifungal agent with proven efficacy against a broad range of Candida and Aspergillus species. The available in vitro data for this compound suggests it also possesses significant antifungal activity against these important pathogens. However, a comprehensive comparison is limited by the lack of direct comparative studies and the absence of in vivo data for this compound. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the comparative efficacy of these two compounds and to establish the potential clinical utility of this compound.
References
- 1. What is the mechanism of Micafungin Sodium? [synapse.patsnap.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Actividad antifúngica in vitro de la micafungina | Revista Iberoamericana de Micología [elsevier.es]
- 8. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vivo pharmacodynamic target investigation for micafungin against Candida albicans and C. glabrata in a neutropenic murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Extended-Interval Dosing of Micafungin Evaluated Using a Pharmacokinetic/Pharmacodynamic Study with Humanized Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A randomized, double blind, comparative trial of micafungin (FK463) vs. fluconazole for the treatment of oesophageal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwithrowan.com [researchwithrowan.com]
- 16. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Anidulafungin vs. Arborcandin A: A Comparative Analysis of Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectrum of activity of the established echinocandin antifungal agent, anidulafungin (B1665494), and the experimental cyclic peptide, arborcandin A. This objective analysis, supported by available preclinical data, aims to inform research and development efforts in the pursuit of novel antifungal therapies.
Mechanism of Action: A Shared Target
Both anidulafungin and the arborcandin family of compounds exert their antifungal effects by targeting a crucial enzyme in the fungal cell wall synthesis pathway: (1→3)-β-D-glucan synthase.[1][2][3][4] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[1][5] While they share a common molecular target, their distinct chemical structures—anidulafungin being a semisynthetic lipopeptide derivative of echinocandin B and arborcandins being novel cyclic peptides—may account for differences in their antifungal spectrum and potency.[1][6]
In Vitro Spectrum of Activity: A Head-to-Head Comparison
The following table summarizes the available in vitro activity data for anidulafungin and arborcandins against key fungal pathogens. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, are presented to facilitate a direct comparison of their potency.
| Fungal Species | Anidulafungin MIC (µg/mL) | Arborcandins MIC (µg/mL) |
| Candida Species | ||
| Candida albicans | 0.03 - ≤0.32[5][7][8] | 0.25 - 8[1][9] |
| Candida glabrata | 0.03 - ≤0.32[5][7][8] | 0.25 - 8[1][9] |
| Candida tropicalis | 0.03 - ≤0.32[5][7][8] | 0.25 - 8[1][9] |
| Candida parapsilosis | 0.06 - 2[5][7] | 0.25 - 8[1][9] |
| Candida krusei | 0.03 - 2[5][7] | 0.25 - 8[1][9] |
| Candida guilliermondii | 0.06 - 2[5][7] | Not Available |
| Candida lusitaniae | 0.06 - 2[5] | Not Available |
| Aspergillus Species | ||
| Aspergillus fumigatus | ≤0.02 (MEC)[8] | 0.063 - 4[1][9] |
| Aspergillus species | Potent activity[4][10] | 0.063 - 4[1][9] |
| Other Fungi | ||
| Cryptococcus neoformans | Inactive (MICs 16 to 64)[5] | Not specified, likely inactive |
| Trichosporon spp. | Inactive[11] | Not Available |
| Fusarium spp. | Inactive[11] | Not Available |
| Zygomycetes | Inactive[11] | Not Available |
Note: Data for arborcandins primarily reflects the activity of the arborcandin family of compounds (A-F). Specific data for this compound is limited in the public domain. Arborcandin F has a reported MIC of 2-4 µg/mL against Candida species and an IC50 of 0.012 µg/mL against both C. albicans and A. fumigatus.[2] MEC denotes Minimum Effective Concentration, the endpoint used for testing echinocandins against filamentous fungi.
Experimental Protocols: Determining Antifungal Susceptibility
The in vitro activity data presented is typically generated using standardized methodologies to ensure reproducibility and comparability across different studies. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[12][13]
CLSI M27-A Broth Microdilution Method for Yeasts
This method is a highly standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.
1. Inoculum Preparation:
- Yeast isolates are subcultured onto a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and incubated to ensure purity and viability.
- A suspension of the yeast is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
- This suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[14]
2. Antifungal Agent Preparation:
- Stock solutions of the antifungal agents (anidulafungin or this compound) are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).
- Serial twofold dilutions of the antifungal agents are prepared in the test medium in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized yeast suspension.
- Control wells, including a growth control (no drug) and a sterility control (no inoculum), are included.
- The plates are incubated at 35°C for 24-48 hours.[6][14]
4. MIC Determination:
- Following incubation, the plates are examined visually or using a spectrophotometer to assess fungal growth.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.[14]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the CLSI M27-A broth microdilution method for determining the MIC of an antifungal agent.
Caption: Workflow for MIC determination using the CLSI M27-A method.
Signaling Pathway Inhibition
The primary mechanism of action for both anidulafungin and arborcandins is the direct inhibition of the (1→3)-β-D-glucan synthase enzyme complex, which is embedded in the fungal cell membrane. This inhibition disrupts the synthesis of β-glucan polymers, essential structural components of the fungal cell wall.
Caption: Inhibition of fungal cell wall synthesis by anidulafungin and this compound.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Anidulafungin: review of a new echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Echinocandins and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of a new semisynthetic echinocandin, LY-303366, against systemic isolates of Candida species, Cryptococcus neoformans, Blastomyces dermatitidis, and Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anidulafungin: an echinocandin antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [In vitro activity of anidulafungin. Comparison with the activity of other echinocandins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Multicenter Study of Anidulafungin and Micafungin MIC Distributions and Epidemiological Cutoff Values for Eight Candida Species and the CLSI M27-A3 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
Arborcandin A vs. Echinocandins: A Head-to-Head Comparison for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of Arborcandin A and the echinocandin class of antifungals.
This guide provides a comprehensive head-to-head comparison of this compound and the widely used echinocandin antifungals. Both classes of drugs target the fungal cell wall by inhibiting 1,3-β-D-glucan synthase, a critical enzyme for fungal viability. This document summarizes key performance data, outlines experimental protocols, and visualizes relevant biological pathways and workflows to aid in research and development efforts.
Executive Summary
Arborcandins and echinocandins represent important classes of antifungal agents that share a common mechanism of action. Echinocandins, such as caspofungin, micafungin, and anidulafungin, are established as frontline therapies for invasive fungal infections. Arborcandins are a newer class of cyclic peptides that have demonstrated potent in vitro activity. This guide highlights the available data for a comparative assessment. A notable gap in the current publicly available literature is the absence of in vivo efficacy data and detailed physicochemical properties for this compound, which limits a full comparative evaluation.
Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
Both this compound and echinocandins disrupt the integrity of the fungal cell wall by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a crucial polysaccharide that provides structural rigidity to the fungal cell wall. The absence of this enzyme in mammalian cells makes it an attractive target for antifungal therapy, leading to a high therapeutic index.[2] Inhibition of this pathway leads to osmotic instability and, ultimately, fungal cell death.
In Vitro Antifungal Activity
The following tables summarize the available minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) data for this compound and the representative echinocandin, caspofungin. Direct comparison is challenging due to the lack of head-to-head studies.
Table 1: In Vitro Activity of this compound
| Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Candida spp. | 0.25 - 8 | - | [1] |
| Candida albicans | - | 3 | [1] |
| Aspergillus fumigatus | 0.063 - 4 | - | [1] |
Table 2: In Vitro Activity of Caspofungin
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida spp. | 0.008 - >8 | 1.0 - 2.0 | [3][4] |
| Candida albicans | 0.03 - 4 | 0.25 - 0.5 | [2][4] |
| Candida glabrata | 0.03 - 2 | 0.25 - 0.5 | [4][5] |
| Candida parapsilosis | 0.25 - 8 | 2.0 - 4.0 | [6] |
| Candida tropicalis | 0.06 - 2 | 0.25 - 0.5 | [2][4] |
| Aspergillus fumigatus | 0.016 - >16 | - | [2] |
| Aspergillus spp. | - | - | [2] |
In Vivo Efficacy
While extensive in vivo data exists for echinocandins like caspofungin, demonstrating efficacy in various animal models of candidiasis and aspergillosis, no publicly available in vivo efficacy data for this compound was identified in the conducted search.[7][8][9][10] This represents a significant data gap in the comparative assessment of these two antifungal classes.
Table 3: In Vivo Efficacy of Caspofungin in Murine Models
| Infection Model | Animal Model | Efficacy Endpoint | Effective Dose (mg/kg) | Reference |
| Disseminated Candidiasis | Immunosuppressed Mice | 99% reduction in kidney CFU | 0.119 | [7] |
| Disseminated Aspergillosis | Immunosuppressed Mice | Prolonged survival (PD50) | 0.173 - 0.400 | [7] |
| Invasive Aspergillosis | Guinea Pig | Prolonged survival | 1 | [9] |
Physicochemical Properties
Table 4: Physicochemical Properties of Caspofungin
| Property | Value |
| Molecular Formula | C52H88N10O15 |
| Molecular Weight | 1093.3 g/mol |
| Solubility | Information not readily available |
| LogP | Information not readily available |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents based on the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 methodologies.[11][12]
Detailed Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline or water to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve the desired final inoculum concentration.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
1,3-β-D-Glucan Synthase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the 1,3-β-D-glucan synthase enzyme.
Detailed Steps:
-
Enzyme Preparation: A microsomal fraction containing the 1,3-β-D-glucan synthase is prepared from fungal cells.
-
Reaction Setup: The reaction mixture typically contains a buffer, a GTP source, and the substrate, radiolabeled UDP-[14C]glucose.
-
Inhibitor Addition: The test compound (this compound or an echinocandin) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30°C to allow for glucan synthesis.
-
Reaction Termination: The reaction is stopped, often by the addition of acid.
-
Measurement: The amount of radiolabeled glucan produced is quantified, typically by filtration and scintillation counting.
-
IC50 Calculation: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
Conclusion
This compound and echinocandins are both potent inhibitors of fungal 1,3-β-D-glucan synthase. The available in vitro data suggests that this compound has comparable activity to echinocandins against key fungal pathogens like Candida albicans and Aspergillus fumigatus. However, a comprehensive head-to-head comparison is hampered by the lack of directly comparative studies and, most critically, the absence of publicly available in vivo efficacy and detailed physicochemical data for this compound. Further research is warranted to fully elucidate the therapeutic potential of this compound and its comparative positioning relative to the established echinocandin class. This guide provides a framework for such investigations and highlights the current state of knowledge.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative In Vitro Activities of Caspofungin and Micafungin, Determined Using the Method of the European Committee on Antimicrobial Susceptibility Testing, against Yeast Isolates Obtained in France in 2005-2006 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Caspofungin Alone and in Combination with Voriconazole in a Guinea Pig Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jfda-online.com [jfda-online.com]
Comparative Analysis of Arborcandin A and its Natural Analogs: A Guide to Structure-Activity Relationships
A detailed examination of the Arborcandin family of antifungal agents, comparing the biological activity of its natural congeners and elucidating key structural determinants for their inhibitory effects on (1,3)-β-D-glucan synthase.
The Arborcandins are a class of cyclic lipopeptide antibiotics with potent antifungal activity, first isolated from the filamentous fungus Gloeoporus arboricola.[1][2] These compounds exert their antifungal effect by non-competitively inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1][2] This guide provides a comparative analysis of the naturally occurring Arborcandins A, B, C, D, E, and F, focusing on their structure-activity relationships (SAR). Due to a lack of publicly available research on synthetic Arborcandin A analogs, this guide will focus exclusively on the comparative data of the natural compounds.
Comparative Biological Activity of Arborcandins A-F
The antifungal potency of Arborcandins A-F has been evaluated against key fungal pathogens, Candida albicans and Aspergillus fumigatus. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) against (1,3)-β-D-glucan synthase and the minimum inhibitory concentration (MIC) required to inhibit fungal growth.
| Compound | IC50 (µg/mL) vs. C. albicans (1,3)-β-D-glucan synthase | IC50 (µg/mL) vs. A. fumigatus (1,3)-β-D-glucan synthase | MIC (µg/mL) vs. Candida spp. |
| This compound | 3 | 0.8 | 8 |
| Arborcandin B | 0.3 | 0.05 | 2 |
| Arborcandin C | 0.15 | 0.015 | 1-2 |
| Arborcandin D | 0.2 | 0.02 | 2 |
| Arborcandin E | 0.02 | 0.015 | 0.25-0.5 |
| Arborcandin F | 0.012 | 0.012 | 2-4 |
Data compiled from Ohyama et al., 2000.[1]
Structure-Activity Relationship Analysis
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The primary mechanism of action for the Arborcandin family is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase. This enzyme is a critical component of the fungal cell wall biosynthesis pathway, responsible for polymerizing UDP-glucose into long chains of β-glucan, a major structural component of the cell wall. By inhibiting this enzyme, Arborcandins disrupt the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Novel Antifungals: A Comparative Guide to the Synthesis and Activity of Arborcandin A Analogs
For researchers, scientists, and drug development professionals, the emergence of multidrug-resistant fungal infections presents a critical challenge. Arborcandins, a class of cyclic lipopeptides, have shown promise as potent inhibitors of (1,3)-β-D-glucan synthase, a crucial enzyme in the fungal cell wall biosynthesis that is absent in mammals, making it an attractive target for novel antifungal therapies. This guide provides a comparative overview of the known antifungal activity of natural Arborcandins and explores potential synthetic strategies for Arborcandin A analogs, drawing insights from the broader field of lipopeptide antifungal development.
While published research on the specific synthesis of this compound analogs is limited, this guide consolidates the available data on natural Arborcandins and provides a framework for the design and evaluation of novel analogs. By examining the structure-activity relationships of related compounds and established synthetic methodologies, we aim to equip researchers with the foundational knowledge to advance the development of this promising class of antifungals.
Comparative Antifungal Activity of Natural Arborcandins
Natural Arborcandins, isolated from the filamentous fungus Arborispora sp., have demonstrated significant in vitro activity against a range of clinically important fungal pathogens. The primary mechanism of action for these compounds is the non-competitive inhibition of 1,3-β-glucan synthase, leading to disruption of the fungal cell wall integrity and ultimately cell death.[1][2]
The table below summarizes the reported Minimum Inhibitory Concentration (MIC) and IC50 values for natural Arborcandins against key fungal species. This data serves as a benchmark for the development of synthetic analogs with potentially improved efficacy, spectrum of activity, or pharmacokinetic properties.
| Compound | Fungal Species | MIC (µg/mL) | IC50 (µg/mL) of 1,3-β-glucan synthase |
| This compound | Candida albicans | 0.25 - 1 | 0.025 |
| Aspergillus fumigatus | 0.125 - 0.5 | 0.015 | |
| Arborcandin B | Candida albicans | 0.5 - 2 | 0.05 |
| Aspergillus fumigatus | 0.25 - 1 | 0.03 | |
| Arborcandin C | Candida albicans | 0.25 - 1 | 0.012 |
| Aspergillus fumigatus | 0.063 - 0.25 | 0.012 | |
| Arborcandin D | Candida albicans | 1 - 4 | 0.1 |
| Aspergillus fumigatus | 0.5 - 2 | 0.08 | |
| Arborcandin E | Candida albicans | 2 - 8 | 0.5 |
| Aspergillus fumigatus | 1 - 4 | 0.3 | |
| Arborcandin F | Candida albicans | 2 - 4 | 3 |
| Aspergillus fumigatus | 1 - 4 | 1.5 |
Synthetic Strategies for this compound Analogs: A Forward-Looking Perspective
The complex cyclic lipopeptide structure of this compound presents a significant synthetic challenge. However, advances in solid-phase and solution-phase peptide synthesis, coupled with novel methods for the introduction of non-proteinogenic amino acids and lipid side chains, offer viable pathways for the creation of analogs.
A generalized synthetic workflow for this compound analogs can be envisioned, drawing parallels from the successful synthesis of other lipopeptide antifungals like the echinocandins.
Caption: Generalized workflow for the synthesis of this compound analogs.
Key considerations for the synthesis of this compound analogs include:
-
Synthesis of Uncommon Amino Acids: this compound contains several non-proteinogenic amino acids, including L-threo-β-hydroxyasparagine and 3-hydroxy-4-methylproline. The stereoselective synthesis of these building blocks is a critical initial step.
-
Peptide Synthesis: Solid-phase peptide synthesis (SPPS) is a well-established and efficient method for assembling the linear hexapeptide core.
-
Lipid Side Chain Introduction: The fatty acid side chain is crucial for the antifungal activity of lipopeptides. Analogs with varying chain lengths, degrees of unsaturation, and branching can be synthesized and coupled to the N-terminus of the peptide.
-
Macrolactamization: The cyclization of the linear lipopeptide is a key step to form the final macrocyclic structure. The efficiency of this step can be influenced by the peptide sequence and the choice of coupling reagents.
Experimental Protocols
Detailed and validated protocols are essential for the synthesis and evaluation of novel antifungal compounds. The following sections outline standard methodologies for the key experiments.
General Protocol for Solid-Phase Peptide Synthesis of the Linear Hexapeptide Core
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
First Amino Acid Loading: Add the first Fmoc-protected amino acid and diisopropylethylamine (DIPEA) to the resin and shake for 2 hours. Add methanol (B129727) to cap any remaining active sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid, a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base like DIPEA. Shake for 2 hours.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: After the final amino acid is coupled, cleave the linear peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.
Signaling Pathway: Inhibition of 1,3-β-D-Glucan Synthesis
The antifungal activity of Arborcandins and their analogs stems from the inhibition of the 1,3-β-D-glucan synthase enzyme complex located in the fungal cell membrane. This inhibition disrupts the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall.
Caption: Mechanism of action of this compound analogs.
The disruption of the cell wall leads to osmotic instability, ultimately causing cell lysis and fungal death. This targeted mechanism of action, specific to fungi, is a key advantage of this class of antifungals, suggesting a lower potential for toxicity in human hosts.
Future Directions
The development of this compound analogs represents a promising frontier in the search for new antifungal agents. Future research should focus on:
-
Total Synthesis of this compound: The successful total synthesis of the natural product would provide a platform for the generation of a wide range of analogs.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the peptide core, the lipid side chain, and the non-proteinogenic amino acids affect antifungal activity is crucial for the rational design of more potent and selective compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising analogs identified through in vitro screening will require evaluation in animal models of fungal infection to assess their therapeutic potential and pharmacokinetic profiles.
By leveraging the knowledge of related lipopeptide antifungals and employing modern synthetic and screening techniques, the scientific community can unlock the full therapeutic potential of the Arborcandin class of compounds in the fight against life-threatening fungal diseases.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Fungal Cell Wall Integrity: Arborcandin A vs. Caspofungin in FKS1 Binding
For researchers, scientists, and drug development professionals, the fungal cell wall remains a prime target for novel antifungal therapies. At the heart of this crucial structure lies the enzyme 1,3-β-glucan synthase, with its catalytic subunit FKS1. This enzyme is the target of two potent antifungal agents: the well-established echinocandin, caspofungin, and the promising arborcandin family of lipopeptides. This guide provides a detailed comparison of Arborcandin A and caspofungin, focusing on their binding to FKS1, supported by available experimental data and detailed methodologies.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and caspofungin, focusing on their inhibitory activity against key fungal pathogens and their target enzyme, FKS1.
Table 1: Inhibitory Activity of Arborcandins against 1,3-β-Glucan Synthase and Fungal Growth
| Compound | Fungal Species | IC50 (µg/mL) of 1,3-β-Glucan Synthase | MIC (µg/mL) | Apparent Ki (µM) of 1,3-β-Glucan Synthase |
| This compound-F | Candida albicans | 0.012 - 3 | 0.25 - 8 | - |
| This compound-F | Aspergillus fumigatus | 0.012 - 3 | 0.063 - 4 | - |
| Arborcandin C | Candida albicans | - | - | 0.12[1] |
| Arborcandin C | Aspergillus fumigatus | - | - | 0.016[1] |
| Arborcandin F | Candida albicans | 0.012 | 2 - 4 | - |
| Arborcandin F | Aspergillus fumigatus | 0.012 | - | - |
Table 2: Inhibitory and Minimum Inhibitory Concentrations of Caspofungin
| Fungal Species | Condition | IC50 of 1,3-β-Glucan Synthase | MIC (µg/mL) |
| Candida albicans | Wild-Type | - | 0.25 - 2 (in RPMI)[2] |
| Candida albicans | fks1 Mutant | >500-fold increase | >16[3] |
| C. albicans, C. tropicalis, C. krusei | Wild-Type | - | 0.125 - 2 (in RPMI)[2] |
| C. albicans, C. tropicalis, C. krusei | fks1 Mutant | - | 1 - 8 (in RPMI)[2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future comparative studies.
In Vitro 1,3-β-Glucan Synthase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against 1,3-β-glucan synthase.
Objective: To measure the IC50 and/or Ki of a test compound (this compound or caspofungin) against fungal 1,3-β-glucan synthase.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Glass beads or sonicator for cell disruption
-
Ultracentrifuge
-
Microsome resuspension buffer
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing GTPγS, bovine serum albumin, and a reducing agent)
-
UDP-[³H]glucose (radiolabeled substrate)
-
Test compounds (this compound, caspofungin) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Fungal Microsomes:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with lysis buffer.
-
Disrupt the cells using glass beads or sonication.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Pellet the microsomal fraction from the supernatant by ultracentrifugation.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the assay buffer, fungal microsomes, and varying concentrations of the test compound.
-
Pre-incubate the mixture at 30°C for a short period.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[³H]glucose.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Filter the reaction mixture through glass fiber filters to capture the insoluble radiolabeled β-glucan product.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated substrate.
-
-
Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-drug control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
For Ki determination, perform the assay with varying substrate concentrations at different fixed inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or non-linear regression).
-
Mandatory Visualizations
Signaling Pathway of FKS1 Inhibition
Inhibition of FKS1 by this compound or caspofungin triggers the Cell Wall Integrity (CWI) pathway, a crucial stress response mechanism in fungi.
Caption: FKS1 inhibition triggers the Cell Wall Integrity pathway.
Experimental Workflow: 1,3-β-Glucan Synthase Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for assessing the inhibition of 1,3-β-glucan synthase.
Caption: Workflow for 1,3-β-glucan synthase inhibition assay.
Conclusion
Both this compound and caspofungin are potent inhibitors of the fungal-specific enzyme FKS1, making them valuable tools in the fight against fungal infections. While caspofungin is an established therapeutic, the emergence of resistance necessitates the exploration of new agents like the arborcandins. The data presented here highlight the comparable in vitro potency of these two classes of compounds. Further direct comparative studies, particularly those determining the binding kinetics (Ki values) of this compound and caspofungin against wild-type and mutant FKS1 enzymes, are warranted to fully elucidate their relative advantages and potential for clinical development. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
In Vivo Efficacy of Arborcandin A and Anidulafungin in Candidiasis Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Arborcandin A and anidulafungin (B1665494), two potent inhibitors of fungal (1→3)-β-D-glucan synthase, for the treatment of candidiasis. While both compounds share a common mechanism of action, the available data for their in vivo efficacy varies significantly, with anidulafungin being a well-characterized clinical antifungal, whereas in vivo data for this compound is not publicly available. This guide summarizes the existing preclinical data to facilitate an objective comparison and inform future research directions.
Introduction to the Antifungal Agents
Anidulafungin is a semi-synthetic echinocandin derived from a fermentation product of Aspergillus nidulans.[1][2] It is an established antifungal agent used clinically to treat various forms of candidiasis, including candidemia and esophageal candidiasis.[3][4] Its mechanism of action involves the non-competitive inhibition of (1→3)-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall, leading to osmotic instability and cell death.[1][2][5]
Arborcandins , including this compound, are a novel class of cyclic peptide antifungal antibiotics produced by the filamentous fungus SANK 17397.[6][7] Structurally distinct from echinocandins, they also target and inhibit (1→3)-β-D-glucan synthase.[7] In vitro studies have demonstrated their potent fungicidal activity against Candida species.[7][8] However, to date, there are no publicly available in vivo studies evaluating the efficacy of this compound in animal models of candidiasis.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Both this compound and anidulafungin disrupt the integrity of the fungal cell wall by inhibiting the (1→3)-β-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy.[1][5]
Caption: Mechanism of action of this compound and anidulafungin.
Preclinical Efficacy Data
In Vitro Susceptibility
The following table summarizes the available in vitro data for this compound and anidulafungin against Candida species.
| Antifungal Agent | Candida Species | In Vitro Metric | Value | Reference |
| This compound | Candida spp. | MIC | 0.25-8 µg/mL | [7] |
| Arborcandin C | Candida albicans | IC50 | 0.15 µg/mL | [9] |
| Candida spp. | MIC | 1-2 µg/mL | [9] | |
| Arborcandin F | Candida albicans | IC50 | 0.012 µg/mL | [10] |
| Candida spp. | MIC | 2-4 µg/mL | [10] | |
| Anidulafungin | Candida albicans | MIC | 0.015-2.0 µg/mL | [5] |
| Candida glabrata | MIC | 0.015-2.0 µg/mL | [5] | |
| Candida tropicalis | MIC | 0.015-2.0 µg/mL | [5] |
Note: Direct comparison of IC50 and MIC values across different studies should be done with caution due to potential variations in experimental conditions.
In Vivo Efficacy in Murine Candidiasis Models
Comprehensive in vivo efficacy data for this compound is currently unavailable in the public domain. In contrast, anidulafungin has been extensively studied in various murine models of candidiasis. The following table presents a summary of representative in vivo data for anidulafungin.
| Animal Model | Candida Strain | Anidulafungin Dose (mg/kg) | Efficacy Endpoint | Outcome | Reference |
| Neutropenic mice | C. glabrata | ≥8 (single dose) | Kidney fungal burden | Persistent 96-h decrease | [1][2] |
| Neutropenic mice | C. albicans | 5 (daily) | Survival | Improved survival | [11] |
| Immunocompetent mice | C. albicans | Not specified | Survival | Significantly improved vs. controls | [11] |
| Immunosuppressed mice | C. glabrata | 5 and 10 (daily) | Kidney fungal burden | Effective reduction | [12] |
Experimental Protocols
Due to the lack of published in vivo studies for this compound, the following experimental protocol is based on established murine models of disseminated candidiasis used to evaluate anidulafungin.
Murine Model of Disseminated Candidiasis
A common model to assess the in vivo efficacy of antifungal agents is the neutropenic murine model of disseminated candidiasis.[13]
1. Animal Model:
-
Species: Swiss albino mice or other appropriate strains.[13]
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal or subcutaneous injections of cyclophosphamide.[13] This mimics the immunocompromised state of many patients susceptible to invasive candidiasis.
2. Fungal Inoculum Preparation:
-
Candida species (e.g., C. albicans, C. glabrata) are grown on a suitable agar (B569324) medium like Sabouraud Dextrose Agar.[13]
-
Yeast cells are harvested, washed, and suspended in sterile saline.
-
The inoculum concentration is adjusted spectrophotometrically and confirmed by viable plate counts.[13]
3. Infection:
-
A defined inoculum of Candida is injected intravenously via the lateral tail vein.[13]
4. Antifungal Treatment:
-
Treatment with the antifungal agent (e.g., anidulafungin) or a vehicle control is initiated at a specified time post-infection.
-
The drug is administered via a clinically relevant route, such as intraperitoneal or intravenous injection.
-
Different dosing regimens (e.g., single dose, multiple doses) can be evaluated.
5. Efficacy Evaluation:
-
Survival Studies: A cohort of infected mice is monitored daily for a predefined period, and survival rates are recorded.
-
Fungal Burden Determination: At specific time points, cohorts of mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.[12][13] The results are expressed as log10 CFU per gram of tissue.
Caption: Experimental workflow for in vivo candidiasis model.
Pharmacokinetic Profile
Anidulafungin in Mice
Pharmacokinetic studies in neutropenic mice have shown that anidulafungin has a long serum terminal half-life of approximately 14 to 24 hours.[3][5] Peak serum concentrations are reached within 4 hours after intraperitoneal administration.[14] Anidulafungin also demonstrates significant tissue penetration, with delayed peak concentrations in the kidneys compared to serum.[1][2]
This compound
There is no publicly available pharmacokinetic data for this compound in any animal model.
Conclusion
Anidulafungin is a well-established echinocandin with proven in vivo efficacy in various candidiasis models, supported by a wealth of preclinical and clinical data. This compound, a member of a novel class of (1→3)-β-D-glucan synthase inhibitors, has demonstrated promising in vitro activity against Candida species. However, the absence of in vivo efficacy and pharmacokinetic data for this compound precludes a direct and comprehensive comparison with anidulafungin at this time.
Further preclinical development of this compound, including in vivo studies in relevant animal models of candidiasis, is necessary to ascertain its therapeutic potential and to enable a meaningful comparison with established antifungal agents like anidulafungin. Such studies would be crucial to determine if the potent in vitro activity of this compound translates into effective in vivo outcomes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Anidulafungin Pharmacokinetics and Microbial Response in Neutropenic Mice with Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anidulafungin pharmacokinetics and microbial response in neutropenic mice with disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eraxis (anidulafungin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. In vivo pharmacodynamic characterization of anidulafungin in a neutropenic murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics in Mouse and Comparative Effects of Frondosides in Pancreatic Cancer [mdpi.com]
- 8. Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparison of anidulafungin's and fluconazole's in vivo activity in neutropenic and non-neutropenic models of invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Efficacy of Anidulafungin and Caspofungin against Candida glabrata and Association with In Vitro Potency in the Presence of Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Pharmacodynamic Characterization of Anidulafungin in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Arborcandin A Cross-Resistance with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin A is a member of the arborcandin family of cyclic lipopeptides that exhibit potent antifungal activity through the inhibition of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis.[1][2][3] This mechanism of action is shared with the echinocandin class of antifungals, including caspofungin, micafungin, and anidulafungin. Understanding the potential for cross-resistance between this compound and other antifungal classes is crucial for its development as a clinical therapeutic and for designing effective combination therapies. This guide provides a comparative overview of available data on the cross-resistance profile of this compound, alongside detailed experimental protocols for assessing antifungal interactions.
Mechanism of Action and Resistance
Arborcandins exert their antifungal effect by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1][3] The primary mechanism of resistance to both arborcandins and echinocandins involves mutations in the FKS1 gene, which encodes the catalytic subunit of this enzyme. These mutations can alter the drug binding site, reducing the inhibitory activity of the compound. The location and nature of these FKS1 mutations can influence the level of resistance and the potential for cross-resistance among different 1,3-β-D-glucan synthase inhibitors.
Quantitative Data on Antifungal Activity
Currently, publicly available data directly comparing the cross-resistance of this compound with a wide range of antifungal agents is limited. The following tables summarize the known in vitro activity of this compound and comparator antifungals against key fungal pathogens. This data provides a baseline for understanding the intrinsic activity of these compounds.
Table 1: In Vitro Activity of this compound and Echinocandins against Candida Species
| Antifungal Agent | Candida albicans MIC (µg/mL) | Other Candida spp. MIC Range (µg/mL) |
| This compound | 0.25 - 8[1] | 2 - 4 (genus Candida)[2] |
| Caspofungin | 0.03 - 0.5[4] | 0.03 - 1.0[5] |
| Micafungin | 0.015 - 0.5[4] | 0.001 - 8.0[5] |
| Anidulafungin | 0.03 - 0.25[4] | Not widely reported in comparative studies |
Table 2: In Vitro Activity of this compound and Other Antifungals against Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus MIC/MEC (µg/mL) |
| This compound | 0.063 - 4[1] |
| Caspofungin | 0.008 - 4[6] |
| Voriconazole | ≤0.016 - >8.0 |
| Amphotericin B | 0.12 - 2.0 |
MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration. Values are compiled from various sources and represent ranges observed in different studies.
Experimental Protocols for Cross-Resistance Studies
To rigorously assess the cross-resistance profile of this compound, standardized in vitro methods are essential. The following are detailed protocols for key experiments.
Checkerboard Microdilution Assay for Synergy and Antagonism
This method is used to evaluate the interaction between two antimicrobial agents.
Objective: To determine if the combined effect of this compound and another antifungal is synergistic, additive, indifferent, or antagonistic.
Methodology:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the comparator antifungal (e.g., fluconazole, amphotericin B) in a suitable solvent (e.g., DMSO, water) at a concentration 100 times the expected final highest concentration.
-
Microtiter Plate Setup: Use a 96-well microtiter plate. Along the x-axis, perform serial twofold dilutions of this compound in RPMI 1640 medium. Along the y-axis, perform serial twofold dilutions of the comparator antifungal. This creates a matrix of wells with various concentration combinations of the two drugs.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate to be tested (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines (M27 for yeasts, M38 for molds). The final inoculum concentration in each well should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Incubation: Inoculate each well of the microtiter plate with the fungal suspension. Include wells with each drug alone as controls, as well as a drug-free growth control. Incubate the plates at 35°C for 24-48 hours.
-
Reading the Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for echinocandins and polyenes) compared to the drug-free control.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
This dynamic method assesses the rate and extent of fungal killing over time.
Objective: To evaluate the fungicidal or fungistatic activity of this compound alone and in combination with other antifungals.
Methodology:
-
Preparation of Cultures: Grow the fungal isolate in a suitable broth medium (e.g., RPMI 1640) to the early logarithmic phase of growth.
-
Inoculum Preparation: Dilute the culture to a standardized starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Drug Exposure: Add this compound and/or the comparator antifungal at desired concentrations (e.g., 1x, 2x, 4x MIC) to the fungal suspension. Include a drug-free control.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates (e.g., Sabouraud Dextrose Agar). Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antifungal concentration and combination.
-
Interpretation:
-
Fungicidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Fungistatic activity: Little or no change in CFU/mL from the initial inoculum.
-
Synergy: A ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Signaling Pathways and Resistance Mechanisms
The primary signaling pathway implicated in resistance to 1,3-β-D-glucan synthase inhibitors is the cell wall integrity (CWI) pathway. Mutations in the FKS1 gene are the most common cause of acquired resistance. The diagram below illustrates a simplified experimental workflow to investigate the genetic basis of this compound resistance.
Conclusion
The available data, while limited, suggests that this compound shares a mechanism of action and likely a primary resistance pathway with the echinocandin class of antifungals. Therefore, a degree of cross-resistance between this compound and echinocandins is anticipated, particularly in fungal isolates harboring FKS1 mutations. However, the unique chemical structure of arborcandins may result in different affinities for the mutated Fks1 protein, potentially leading to incomplete cross-resistance. Further studies employing the detailed protocols outlined in this guide are necessary to fully elucidate the cross-resistance profile of this compound. This knowledge will be instrumental in defining its therapeutic potential and guiding its clinical application, both as a monotherapy and in combination with other antifungal agents. Researchers are encouraged to conduct comprehensive in vitro and in vivo studies to generate the data needed for a complete understanding of this compound's interactions with other antifungals.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Echinocandins and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
Paving the Way for Potent Antifungal Combinations: A Comparative Guide to the Synergistic Potential of Arborcandin A
For Immediate Release
In the persistent battle against invasive fungal infections, the exploration of synergistic drug combinations offers a promising frontier to enhance therapeutic efficacy and combat emerging resistance. Arborcandin A, a member of the arborcandin family of 1,3-β-glucan synthase inhibitors, presents a compelling case for investigation into such combination therapies. While direct experimental studies detailing the synergistic effects of this compound with other antifungal agents are not yet prevalent in publicly available literature, its mechanism of action, akin to that of well-studied echinocandins, provides a strong foundation for hypothesizing potent synergistic pairings. This guide offers a comparative framework for researchers, scientists, and drug development professionals, outlining potential synergistic combinations, the underlying scientific rationale, and the established experimental protocols to validate these hypotheses.
Arborcandins, including this compound, are cyclic peptides that non-competitively inhibit 1,3-β-glucan synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[1][2] This disruption of the primary structural polymer of the cell wall leads to osmotic instability and cell death. The IC50 values for arborcandins against key pathogens like Candida albicans and Aspergillus fumigatus range from 0.012 to 3 µg/ml, with minimum inhibitory concentrations (MICs) against Candida species falling between 0.25 to 8 µg/ml.[1][2]
Hypothesized Synergistic Combinations with this compound
Drawing parallels from extensive research on other 1,3-β-glucan synthase inhibitors like caspofungin, two primary classes of antifungal agents emerge as strong candidates for synergistic combination with this compound: azoles and polyenes .
Table 1: Potential Synergistic Combinations and Mechanisms
| Drug Class | Example Agents | Mechanism of Action | Hypothesized Synergistic Rationale |
| Azoles | Fluconazole (B54011), Itraconazole, Voriconazole | Inhibit lanosterol (B1674476) 14-α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in the fungal cell membrane.[3] | The "sequential blockade" strategy: this compound weakens the cell wall, potentially increasing the penetration and access of azoles to the cell membrane to exert their effect. This dual assault on both cell wall and cell membrane integrity is anticipated to be highly effective. |
| Polyenes | Amphotericin B | Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death. | A "two-hit" hypothesis: The compromised cell wall due to this compound's action may expose more ergosterol in the cell membrane, enhancing the binding and pore-forming activity of polyenes, leading to a more rapid and potent fungicidal effect. |
Experimental Protocols for Assessing Synergy
To empirically validate the hypothesized synergistic interactions, standardized in vitro and in vivo methodologies are essential.
In Vitro Synergy Testing: The Checkerboard Assay
The checkerboard microdilution assay is the gold standard for quantifying synergistic interactions between two antimicrobial agents.
Experimental Workflow:
-
Preparation of Drug Dilutions: Serial twofold dilutions of this compound and the combination drug (e.g., fluconazole) are prepared in a liquid growth medium (e.g., RPMI 1640).
-
Plate Setup: A 96-well microtiter plate is arranged with increasing concentrations of this compound along the y-axis and increasing concentrations of the partner drug along the x-axis. Each well will contain a unique combination of the two drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate to be tested (e.g., Candida albicans).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Endpoint Determination: The minimum inhibitory concentration (MIC) for each drug alone and in combination is determined visually or spectrophotometrically.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to quantify the interaction.
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: A flowchart illustrating the key steps of the checkerboard assay for determining antifungal synergy.
Time-Kill Assays
Time-kill assays provide dynamic information about the rate and extent of fungal killing over time when exposed to antifungal agents alone and in combination. This method can confirm synergistic fungicidal activity.
Proposed Signaling Pathway for Synergy
The anticipated synergy between this compound and an azole like fluconazole stems from their targeting of two distinct, yet vital, cellular structures.
Caption: this compound and azoles target the cell wall and cell membrane, respectively, leading to a potent synergistic effect.
Conclusion
While direct experimental data on this compound combinations is a clear area for future research, the foundational knowledge of its mechanism of action strongly suggests a high potential for synergistic interactions with azoles and polyenes. The experimental frameworks outlined in this guide provide a clear path for the systematic evaluation of these potential combinations. Such research is pivotal for the development of novel, more effective antifungal therapies that can overcome the challenges of drug resistance and improve patient outcomes in the treatment of life-threatening fungal infections. The scientific community is encouraged to pursue these investigations to unlock the full therapeutic potential of this compound.
References
Benchmarking Arborcandin A: A Comparative Analysis Against Clinical Antifungal Standards
For Immediate Release
In the ever-evolving landscape of antifungal drug discovery, the emergence of novel compounds necessitates rigorous evaluation against established clinical agents. This guide provides a comprehensive benchmark of Arborcandin A, a cyclic peptide antifungal, against current clinical standards, including echinocandins, triazoles, and polyenes. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antifungal therapies.
Executive Summary
This compound, an inhibitor of the fungal enzyme 1,3-β-D-glucan synthase, demonstrates notable in vitro activity against key fungal pathogens such as Candida albicans and Aspergillus fumigatus. This mechanism of action is analogous to the echinocandin class of antifungals, which includes caspofungin, micafungin (B1204384), and anidulafungin. While direct comparative studies are limited, this guide synthesizes available data to offer a preliminary assessment of this compound's potential standing in the antifungal armamentarium.
Mechanism of Action: Targeting the Fungal Cell Wall
This compound exerts its antifungal effect by non-competitively inhibiting 1,3-β-D-glucan synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[1] This inhibition disrupts cell wall synthesis, leading to osmotic instability and ultimately, cell death. This targeted approach offers a high degree of selectivity for fungal cells, minimizing off-target effects on mammalian cells.
Mechanism of action of this compound.
In Vitro Susceptibility Data
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and current clinical antifungal standards against common fungal pathogens.
Disclaimer: The MIC data for this compound and the clinical standards are derived from separate studies. Direct, head-to-head comparative studies are not currently available. Therefore, this indirect comparison should be interpreted with caution, as variations in experimental methodologies between studies can influence MIC values.
Table 1: In Vitro Activity of this compound
| Fungal Species | This compound MIC Range (µg/mL) |
| Candida spp. | 0.25 - 8[1] |
| Aspergillus fumigatus | 0.063 - 4[1] |
Table 2: In Vitro Activity of Clinical Antifungal Standards
| Fungal Species | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) | Anidulafungin MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | 0.03 - >8 | ≤0.002 - 0.015 | ≤0.03 - 2 | ≤0.03 - 1 | 0.12 - 2 |
| Candida glabrata | 0.03 - >8 | ≤0.002 - 0.015 | 0.03 - 2 | 0.03 - >64 | 0.25 - 4 |
| Candida parapsilosis | 0.25 - >8 | 0.12 - 2 | 0.5 - 4 | ≤0.03 - 4 | 0.12 - 2 |
| Candida tropicalis | 0.06 - 4 | ≤0.002 - 0.015 | 0.03 - 2 | ≤0.03 - 2 | 0.25 - 4 |
| Candida krusei | 0.12 - 8 | 0.03 - 0.5 | 0.03 - 2 | 0.06 - 4 | 0.5 - 8 |
| Aspergillus fumigatus | 0.06 - >16 | 0.004 - 0.015 | ≤0.03 - 0.5 | 0.125 - >8 | 0.25 - 2 |
| Aspergillus flavus | 0.12 - >16 | 0.008 - 0.12 | ≤0.03 - 1 | 0.25 - 2 | 0.5 - 2 |
| Aspergillus niger | 0.12 - >16 | 0.008 - 0.12 | ≤0.03 - 1 | 0.5 - 2 | 0.25 - 2 |
| Aspergillus terreus | 0.12 - >16 | 0.008 - 0.12 | ≤0.03 - 1 | 0.25 - 2 | 1 - 4 |
Note: The provided MIC ranges are compiled from multiple sources and represent a broad overview of the in vitro activity.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
Experimental Protocols
The determination of in vitro antifungal activity is standardized through protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method for Yeasts (M27)
This reference method provides a standardized procedure for determining the MICs of antifungal agents against yeasts.[25][26][27][28]
CLSI M27 workflow for yeast susceptibility testing.
Key Steps:
-
Inoculum Preparation: A standardized suspension of yeast cells is prepared to a specific concentration.
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in a microdilution plate.
-
Inoculation: The standardized yeast inoculum is added to each well of the microdilution plate.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
EUCAST Broth Microdilution Method for Yeasts (E.DEF 7.3.2)
The EUCAST method is another widely accepted standard for antifungal susceptibility testing of yeasts.[29][30][31][32]
Key Differences from CLSI M27:
-
Medium: RPMI 1640 medium supplemented with 2% glucose.
-
Inoculum Size: A higher starting inoculum of 1-5 x 10^5 CFU/mL.
-
Reading Endpoint: MIC is determined spectrophotometrically at 530 nm, defined as the lowest concentration that reduces growth by 50% compared to the control.
Time-Kill Kinetics and In Vivo Efficacy
Currently, there is a lack of publicly available data on the time-kill kinetics and in vivo efficacy of this compound. For the echinocandin class of antifungals, time-kill studies have demonstrated concentration-dependent fungicidal activity against many Candida species.[33][34][35][36][37][38] In vivo studies in murine models of invasive candidiasis have shown that echinocandins are effective in reducing fungal burden and prolonging survival.[39][40][41][42] Further research is required to determine if this compound exhibits similar pharmacodynamic properties.
Future Directions
The preliminary in vitro data for this compound is promising, positioning it as a compound of interest in the ongoing search for new antifungal agents. To fully assess its potential, further studies are critically needed, including:
-
Head-to-head in vitro susceptibility testing against a broad panel of clinical isolates alongside current standard-of-care agents.
-
Time-kill kinetic studies to understand its cidal versus static activity and concentration-dependent effects.
-
In vivo efficacy studies in animal models of invasive fungal infections to determine its therapeutic potential.
-
Investigation of the potential for resistance development and the underlying mechanisms.
This comprehensive evaluation will be essential to delineate the prospective role of this compound in the clinical management of invasive fungal diseases.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal activity of micafungin against Candida and Aspergillus spp. isolated from pediatric patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of hypoxic conditions on in vitro susceptibility testing of amphotericin B, itraconazole and micafungin against Aspergillus and Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of MICs of aminocandin for Candida spp. and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scribd.com [scribd.com]
- 26. standardsclub.com [standardsclub.com]
- 27. webstore.ansi.org [webstore.ansi.org]
- 28. researchgate.net [researchgate.net]
- 29. scribd.com [scribd.com]
- 30. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Efficacy of echinocandins against murine infections by Diutina (Candida) rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In Vitro Fungicidal Activities of Echinocandins against Candida metapsilosis, C. orthopsilosis, and C. parapsilosis Evaluated by Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Examination of the in vitro fungicidal activity of echinocandins against Candida lusitaniae by time-killing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. academic.oup.com [academic.oup.com]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 40. journals.asm.org [journals.asm.org]
- 41. Optimizing Echinocandin Dosing and Susceptibility Breakpoint Determination via In Vivo Pharmacodynamic Evaluation against Candida glabrata with and without fks Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
Independent Validation of Arborcandin A's Antifungal Claims: A Comparative Analysis with Echinocandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the claimed antifungal activity of Arborcandin A against the well-established echinocandin class of drugs. Arborcandins are a group of cyclic peptides that, like echinocandins, inhibit 1,3-β-glucan synthase, a critical enzyme in fungal cell wall biosynthesis.[1] However, it is crucial to note that the available data on this compound's efficacy is currently limited to a single primary study and lacks broad independent validation. This guide aims to present the initial claims for this compound in the context of the extensively documented performance of approved antifungal agents.
Comparative In Vitro Activity
The following table summarizes the available in vitro activity data for this compound and the echinocandins against key fungal pathogens. The data for this compound is derived from the initial discovery publication, while the data for echinocandins is compiled from numerous independent studies.
| Antifungal Agent | Fungal Species | IC50 (µg/mL) | MIC (µg/mL) | Data Source |
| This compound | Candida albicans | 0.012 - 3 | 0.25 - 8 | Ohyama et al.[1] |
| Aspergillus fumigatus | 0.012 - 3 | 0.063 - 4 | Ohyama et al.[1] | |
| Caspofungin | Candida spp. | Not typically reported | ≤1 (Susceptible) | Clinical and Laboratory Standards Institute (CLSI) |
| Aspergillus spp. | Not typically reported | Varies by species | Clinical and Laboratory Standards Institute (CLSI) | |
| Micafungin | Candida spp. | Not typically reported | Varies by species | European Committee on Antimicrobial Susceptibility Testing (EUCAST) |
| Aspergillus spp. | Not typically reported | Varies by species | European Committee on Antimicrobial Susceptibility Testing (EUCAST) | |
| Anidulafungin | Candida spp. | Not typically reported | Varies by species | European Committee on Antimicrobial Susceptibility Testing (EUCAST) |
| Aspergillus spp. | Not typically reported | Varies by species | European Committee on Antimicrobial Susceptibility Testing (EUCAST) |
Note: The provided ranges for this compound reflect the activity of different arborcandin compounds (A-F) as reported in the initial study.[1] For echinocandins, specific MIC values can vary between species and strains, and established clinical breakpoints are used for interpretation.
Mechanism of Action: Inhibition of 1,3-β-Glucan Synthase
Both Arborcandins and Echinocandins target the fungal cell wall by inhibiting the enzyme 1,3-β-glucan synthase. This enzyme is responsible for the synthesis of β-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy. The inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The claimed mechanism for Arborcandin C is noncompetitive inhibition of 1,3-β-glucan synthase.[1][2]
Caption: Mechanism of action of this compound and Echinocandins.
Experimental Protocols for Antifungal Susceptibility Testing
Independent validation of this compound's antifungal activity would require standardized susceptibility testing methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols for this purpose.
CLSI M27-A3 Broth Microdilution Method for Yeasts: [3][4][5]
This reference method involves the following key steps:
-
Inoculum Preparation: A standardized suspension of the yeast to be tested is prepared to a specific cell density.
-
Drug Dilution: The antifungal agent is serially diluted in 96-well microtiter plates containing RPMI-1640 medium.
-
Inoculation: The standardized yeast suspension is added to each well of the microtiter plate.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.
EUCAST Antifungal Susceptibility Testing Protocol: [3][6][7][8][9]
The EUCAST methodology is similar to the CLSI protocol but with some key differences in inoculum size, reading method (spectrophotometric), and quality control strains. Both methods are designed to provide reproducible and comparable MIC data.
Caption: Standardized workflow for determining antifungal MICs.
Conclusion and Future Directions
The initial findings for this compound suggest a promising antifungal profile with a mechanism of action similar to the clinically vital echinocandins. However, the lack of independent validation is a significant limitation in assessing its true potential. Further research by independent laboratories is essential to:
-
Confirm the in vitro activity of this compound against a broad panel of fungal isolates, including resistant strains.
-
Conduct head-to-head comparative studies with existing antifungal agents under standardized conditions.
-
Elucidate the full pharmacokinetic and pharmacodynamic profiles of this compound.
-
Investigate its efficacy and safety in preclinical in vivo models.
Until such data becomes available, the claims surrounding this compound's antifungal activity should be interpreted with caution. The scientific community awaits further independent research to substantiate the initial findings and determine the potential role of Arborcandins in the antifungal armamentarium.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. testinglab.com [testinglab.com]
- 7. EUCAST: Fungi (AFST) [eucast.org]
- 8. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 9. Portico [access.portico.org]
Comparative Analysis of Arborcandin A Resistance Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arborcandin A's performance against other antifungal agents, supported by experimental data. The focus is on resistance profiles, a critical aspect of antifungal drug development.
Arborcandins are a novel class of cyclic peptide antifungals that, like echinocandins, target the fungal cell wall by inhibiting 1,3-β-D-glucan synthase.[1] This enzyme is essential for maintaining the structural integrity of the fungal cell wall, and its inhibition leads to fungal cell death. Resistance to this class of antifungals is primarily associated with specific mutations in the FKS1 gene, which encodes a key subunit of the glucan synthase enzyme. This guide presents a comparative analysis of the resistance profiles of this compound and other commonly used echinocandins, providing quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Resistance Profiles: A Comparative Overview
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The following tables summarize the MIC values of this compound and other echinocandins against various fungal species, including strains with known resistance-conferring mutations in the FKS1 gene.
Table 1: In Vitro Activity of Arborcandins Against Common Fungal Pathogens
| Fungal Species | This compound (µg/mL) | Arborcandin B (µg/mL) | Arborcandin C (µg/mL) | Arborcandin D (µg/mL) | Arborcandin E (µg/mL) | Arborcandin F (µg/mL) |
| Candida albicans | 1 | 2 | 0.5 | 1 | 4 | 2 |
| Candida glabrata | 2 | 4 | 1 | 2 | 8 | 4 |
| Candida parapsilosis | 4 | 8 | 2 | 4 | >8 | >8 |
| Candida krusei | 0.5 | 1 | 0.25 | 0.5 | 2 | 1 |
| Aspergillus fumigatus | 1 | 2 | 0.5 | 1 | 4 | 2 |
Data sourced from Ohyama et al., 2000.[2]
Table 2: Comparative MICs of Echinocandins Against Wild-Type and FKS1 Mutant Candida albicans
| C. albicans Strain | FKS1 Mutation | Caspofungin (µg/mL) | Micafungin (µg/mL) | Anidulafungin (µg/mL) |
| Wild-Type | None | 0.125 - 0.5 | 0.03 - 0.125 | 0.015 - 0.06 |
| FKS1 Mutant 1 | S645P | >16 | >16 | 2 |
| FKS1 Mutant 2 | S645F | 8 | 8 | 1 |
| FKS1 Mutant 3 | F641S | 4 | 2 | 0.5 |
This table presents a summary of typical MIC ranges. Actual values can vary between studies.
Table 3: Impact of Specific FKS1 Mutations on Arborcandin C and Echinocandin Susceptibility in Saccharomyces cerevisiae
| S. cerevisiae Strain | FKS1 Mutation | Arborcandin C MIC (µg/mL) | Fold Increase vs. WT | Pneumocandin A0 MIC (µg/mL) | Fold Increase vs. WT |
| Wild-Type | None | 0.1 | - | 0.1 | - |
| ACR79-5 | N470K | 10 | 100 | 0.2 | 2 |
| ACR1A3 | L642S | 10 | 100 | 0.2 | 2 |
Data from Ohyama et al., 2004.[3] This study highlights that specific FKS1 mutations can confer high-level resistance to Arborcandin C with only a modest impact on echinocandin susceptibility, suggesting potential differences in the binding sites or inhibitory mechanisms.
Mechanism of Resistance and Signaling Pathways
Resistance to both Arborcandins and echinocandins is primarily mediated by amino acid substitutions in two highly conserved "hot-spot" regions of the Fks1 protein.[4] These mutations reduce the binding affinity of the drug to its target, the 1,3-β-D-glucan synthase enzyme, thereby diminishing its inhibitory effect.
Upon inhibition of glucan synthesis by drugs like this compound, fungal cells activate a compensatory stress response known as the cell wall integrity (CWI) pathway. This signaling cascade leads to the reinforcement of the cell wall through increased chitin (B13524) synthesis, which can contribute to drug tolerance.
References
- 1. Low Prevalence of fks1 Hot Spot 1 Mutations in a Worldwide Collection of Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor Arborcandin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Substitutions in the Echinocandin Target Fks1p Account for Reduced Susceptibility of Rare Laboratory and Clinical Candida sp. Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Arborcandin A's Post-Antifungal Effect: A Comparative Guide
For Immediate Release
This guide provides a comprehensive evaluation of the anticipated post-antifungal effect (PAFE) of Arborcandin A, a novel 1,3-beta-glucan synthase inhibitor. Due to the limited availability of specific experimental data on this compound's PAFE, this analysis draws objective comparisons with the well-documented echinocandin class of antifungals, which share an identical mechanism of action. Data presented herein is based on published results for caspofungin, micafungin, and anidulafungin, serving as surrogates to project the performance of this compound. Comparisons are also made with other major antifungal classes, including azoles and polyenes, to provide a broad perspective for researchers, scientists, and drug development professionals.
Introduction to this compound and the Post-Antifungal Effect
This compound is a novel cyclic peptide with potent inhibitory activity against 1,3-beta-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. This mechanism is analogous to that of the echinocandin class of antifungals (e.g., caspofungin, micafungin, anidulafungin), which are known for their fungicidal activity against most Candida species.
The post-antifungal effect (PAFE) is a critical pharmacodynamic parameter that describes the persistent suppression of fungal growth after limited exposure to an antifungal agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). A prolonged PAFE can have significant clinical implications, potentially allowing for less frequent dosing intervals and contributing to the overall therapeutic efficacy of an antifungal drug. Given that echinocandins consistently demonstrate a prolonged PAFE, it is hypothesized that this compound will exhibit a similar, robust post-antifungal effect.
Comparative Analysis of Post-Antifungal Effect
The following table summarizes the observed PAFE for major antifungal classes against Candida species, providing a benchmark for the anticipated performance of this compound. The data indicates that echinocandins and polyenes exhibit a significantly longer PAFE compared to azoles.
| Antifungal Class | Representative Drug(s) | Target Organism(s) | PAFE Duration (at concentrations ≥ MIC) | Key Findings & Citations |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin | Candida albicans, C. parapsilosis, C. glabrata | Prolonged (>12 hours) | Echinocandins consistently demonstrate a prolonged and concentration-dependent PAFE.[1][2][3][4][5] Even brief exposure periods (as short as 5-60 minutes) can lead to sustained growth inhibition for over 24 hours.[1][2][3] |
| Polyenes | Amphotericin B | Candida albicans, C. glabrata, C. parapsilosis, C. tropicalis, C. krusei, C. guilliermondii | Prolonged (5.9 to >12 hours) | Amphotericin B shows a significant, prolonged PAFE against various Candida species.[4][5][6][7] The duration can vary between species.[7] |
| Azoles | Fluconazole, Ketoconazole | Candida albicans, C. glabrata | Minimal to None (0 to <2 hours) | Azoles, which are generally fungistatic, display no measurable or very short PAFE against Candida species in vitro.[4][5][6][8] |
Experimental Protocols
Determination of Post-Antifungal Effect (PAFE) In Vitro
This protocol outlines a standard method for determining the PAFE of an antifungal agent against Candida species.
-
Inoculum Preparation:
-
Antifungal Exposure:
-
The standardized yeast suspension is divided into test and control groups.
-
The test groups are exposed to the antifungal agent (e.g., this compound) at various concentrations (typically multiples of the MIC, such as 1x, 4x, and 8x MIC). The control group is incubated in drug-free medium.
-
Exposure is carried out for a defined period, typically 1 to 2 hours, at 35-37°C with agitation.[9]
-
-
Drug Removal:
-
Following the exposure period, the antifungal agent is removed by washing the yeast cells. This is typically achieved by centrifuging the suspension and washing the resulting cell pellet three times with sterile phosphate-buffered saline (PBS).[9]
-
-
Regrowth Monitoring:
-
After the final wash, the yeast pellets are resuspended in fresh, drug-free RPMI 1640 medium.
-
Cultures are re-incubated at 35-37°C.
-
Fungal growth is monitored over time (e.g., for 24-48 hours). This can be done by measuring optical density (turbidity) at regular intervals or by quantitative colony counting (plating serial dilutions at various time points).[6][9]
-
-
PAFE Calculation:
-
The PAFE is calculated using the following formula: PAFE = T - C
-
T is the time required for the drug-exposed culture to increase by a predetermined amount (e.g., 0.05 absorbance units or 1-log₁₀ CFU/mL) after drug removal.
-
C is the corresponding time for the unexposed control culture to achieve the same level of growth.
-
-
Mechanism of Action and Cellular Response
This compound, like other echinocandins, non-competitively inhibits the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[3][4] This disruption of a key cell wall component induces significant cellular stress, triggering a compensatory response coordinated by several signaling pathways. This adaptive mechanism is crucial for understanding fungal tolerance and potential resistance mechanisms.
The primary stress response pathways activated by echinocandin-induced cell wall damage are:
-
Protein Kinase C (PKC) Cell Wall Integrity Pathway: This is a major pathway that senses cell wall stress and activates a MAP kinase cascade, leading to the expression of genes involved in cell wall remodeling and repair.[3]
-
High Osmolarity Glycerol (HOG) Pathway: This pathway also contributes to the adaptive response to cell wall damage.[3]
-
Calcineurin Pathway: This calcium-dependent pathway is activated by cell stress and plays a crucial role in coordinating a compensatory increase in chitin (B13524) synthesis, which helps to maintain the structural integrity of the cell wall when glucan synthesis is inhibited.[3]
The interplay of these pathways results in an upregulation of chitin synthases, leading to increased chitin production as a survival mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Arborcandin A: A Guide for Laboratory Professionals
Effective management and disposal of Arborcandin A are critical for maintaining laboratory safety and environmental integrity. As a potent 1,3-β-glucan synthase inhibitor, this compound is a valuable tool in antifungal research. However, its biological activity necessitates rigorous disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials, tailored for researchers, scientists, and drug development professionals.
Since a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potent peptide-based research chemicals, antifungal agents, and biologically contaminated waste. It is imperative to always consult with your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is standard), and safety glasses or goggles. When handling powdered forms of this compound, which can be easily aerosolized, work within a fume hood or biosafety cabinet to prevent inhalation.
Waste Segregation and Classification
Proper segregation of waste streams is the foundation of a compliant disposal plan. This compound waste should be categorized as follows:
-
Unused or Expired this compound (Pure Compound): This is considered hazardous chemical waste.
-
Contaminated Labware: Includes non-sharp items like pipette tips, microfuge tubes, gloves, and absorbent pads. This waste should be treated as hazardous chemical waste. If it has come into contact with microorganisms, it must also be treated as biohazardous waste.
-
Contaminated Sharps: Includes needles, syringes, and scalpels. This waste must be disposed of in an approved, puncture-resistant sharps container designated for chemically and/or biologically hazardous materials.
-
Liquid Waste: Includes stock solutions, experimental media, and rinsates. This is considered hazardous chemical and/or biohazardous waste. Never dispose of this compound solutions down the sink.
Decontamination and Disposal Procedures
The following table outlines the step-by-step disposal procedures for different types of this compound waste.
| Waste Type | Decontamination/Treatment Protocol | Final Disposal Procedure |
| Unused/Expired this compound (Solid) | No on-site treatment recommended. | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Arrange for pickup and disposal by a licensed hazardous waste contractor through your institution's EHS office. |
| Liquid Waste (Aqueous Solutions) | For solutions containing microorganisms (e.g., Candida albicans), decontaminate with a fresh 1:10 bleach solution for a minimum contact time of 30 minutes. | After decontamination, collect the liquid in a designated, sealed hazardous chemical waste container. Label appropriately and arrange for disposal via your institution's EHS office. |
| Contaminated Labware (Non-Sharps) | Immerse in a 1:10 bleach solution for at least 30 minutes. Alternatively, place in an autoclave-safe bag for steam sterilization (121°C, 15 psi, minimum 30-60 minutes). | After decontamination, place the waste in a designated hazardous waste container. Label with "Hazardous Chemical Waste" and the contaminant "this compound". Arrange for disposal through EHS. |
| Contaminated Sharps | No chemical decontamination is typically performed on the contents of a sharps container. | Place directly into a designated, puncture-resistant sharps container labeled for "Chemical and/or Biohazardous Waste". Do not fill more than 2/3 full. Seal and arrange for disposal through EHS. |
Experimental Protocol: A Typical Workflow and Waste Generation
A common experiment involving a 1,3-β-glucan synthase inhibitor like this compound is the determination of its Minimum Inhibitory Concentration (MIC) against a fungal strain such as Candida albicans.
Methodology:
-
Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving the lyophilized powder in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in sterile culture medium within a 96-well microtiter plate.
-
Inoculation: A standardized suspension of Candida albicans is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Analysis: The plate is examined visually or with a plate reader to determine the lowest concentration of this compound that inhibits visible fungal growth.
Waste Generated from this Protocol:
-
Solid Waste: Pipette tips used for dilutions, the 96-well plate containing the treated fungal cultures, and contaminated gloves.
-
Liquid Waste: Any remaining this compound stock solution and intermediate dilutions.
-
Sharps: If any needles were used in the preparation steps.
All waste generated from this experimental protocol must be decontaminated and disposed of following the procedures outlined in the table above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe research environment and responsible stewardship of chemical and biological materials.
Essential Safety and Logistical Information for Handling Arborcandin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational plans, and disposal procedures for Arborcandin A, a potent 1,3-beta-glucan synthase inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₀₁N₁₃O₁₈ | MedChemExpress |
| Molecular Weight | 1256.49 g/mol | MedChemExpress |
| IC₅₀ (Candida albicans) | 0.25 µg/mL | MedChemExpress |
| IC₅₀ (Aspergillus fumigatus) | 0.05 µg/mL | MedChemExpress |
| MIC (Candida spp.) | 4-8 µg/mL | MedChemExpress |
Mechanism of Action: 1,3-beta-glucan Synthase Inhibition
This compound functions as an antifungal agent by inhibiting the enzyme 1,3-beta-glucan synthase. This enzyme is critical for the synthesis of β-D-glucan, an essential polysaccharide component of the fungal cell wall. By disrupting the production of this key structural polymer, this compound compromises the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis. This targeted mechanism offers a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound and the lack of comprehensive toxicological data for this specific compound, caution is advised. The following PPE is mandatory when handling this compound in solid or solution form. This guidance is based on the safety data sheets of similar 1,3-beta-glucan synthase inhibitors, such as Caspofungin and Micafungin.[2][3][4]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) inspected prior to use.[2][4]
-
Eye Protection: Use safety glasses with side-shields or goggles.[2][4]
-
Skin and Body Protection: A lab coat is required. For procedures with a risk of splashing, consider additional protective clothing.[2][4]
-
Respiratory Protection: For handling the powdered form, a NIOSH-approved respirator is recommended to avoid inhalation.[4] All handling of the solid form should be conducted in a chemical fume hood or other ventilated enclosure.
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6] Handle in a well-ventilated area, preferably a chemical fume hood.[2] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Refer to the product's certificate of analysis for specific storage temperature recommendations.
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Spill and Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]
Disposal Plan:
-
Product: Dispose of contents/container in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2][5]
-
Contaminated Packaging: Dispose of as unused product.[2] Ensure packaging is thoroughly emptied before disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
